Product packaging for Galanin Receptor Ligand M35 TFA(Cat. No.:)

Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613
M. Wt: 2347.5 g/mol
InChI Key: AUGHCBHCBNYFSH-ZRGIVSPOSA-N
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Description

Galanin Receptor Ligand M35 TFA is a useful research compound. Its molecular formula is C109H154F3N27O28 and its molecular weight is 2347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C109H154F3N27O28 B15494613 Galanin Receptor Ligand M35 TFA

Properties

Molecular Formula

C109H154F3N27O28

Molecular Weight

2347.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C107H153N27O26.C2HF3O2/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112;3-2(4,5)1(6)7/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113);(H,6,7)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-;/m0./s1

InChI Key

AUGHCBHCBNYFSH-ZRGIVSPOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

M35 TFA: A Technical Guide to its Binding Affinity for Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the chimeric peptide M35 TFA for the three galanin receptor subtypes (GalR1, GalR2, and GalR3). This document consolidates quantitative binding data, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Introduction to M35 and Galanin Receptors

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, cognition, and feeding behavior. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for elucidating their specific functions and for therapeutic targeting.

M35 is a chimeric peptide, [galanin(1-13)-bradykinin(2-9)amide], that has been characterized as a high-affinity galanin receptor ligand.[1] It is often used as a non-selective galanin receptor antagonist in various experimental models.[2][3] This guide focuses on the binding characteristics of its trifluoroacetate (TFA) salt.

Quantitative Binding Affinity Data

The binding affinity of M35 TFA for human galanin receptors has been determined through radioligand binding assays. The data reveals high affinity for GalR1 and GalR2. While M35 is considered a non-selective antagonist, specific binding affinity data for GalR3 is not consistently reported, potentially due to experimental challenges such as low receptor expression on the cell surface.[4]

Receptor SubtypeLigandSpeciesAssay TypeAffinity Constant (Ki)Reference(s)
GalR1 M35 TFAHumanRadioligand Binding0.11 nM[5]
GalR2 M35 TFAHumanRadioligand Binding2.0 nM
GalR3 M35 TFA--Not consistently reported

Table 1: Summary of M35 TFA Binding Affinity for Human Galanin Receptors.

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G protein signaling pathways, leading to distinct downstream cellular responses. Understanding these pathways is essential for interpreting the functional consequences of M35 TFA binding.

  • GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GalR2 , in contrast, predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C, respectively.

Below are diagrams illustrating these signaling cascades.

GalR1_GalR3_Signaling cluster_membrane Cell Membrane GalR1_3 GalR1 / GalR3 G_protein Gi/o Protein GalR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Galanin Galanin / M35 Galanin->GalR1_3 Binds ATP ATP ATP->AC Response Inhibition of Cellular Activity cAMP->Response Leads to

Galanin Receptor 1 and 3 Signaling Pathway.

GalR2_Signaling cluster_membrane Cell Membrane GalR2 GalR2 Gq_11 Gq/11 Protein GalR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Galanin Galanin / M35 Galanin->GalR2 Binds PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Galanin Receptor 2 Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of M35 TFA at galanin receptors.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound (M35 TFA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of M35 TFA for GalR1 and GalR2.

Materials:

  • Cell membranes prepared from cells stably expressing human GalR1 or GalR2.

  • Radioligand (e.g., [¹²⁵I]-galanin).

  • Unlabeled M35 TFA.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target galanin receptor subtype to near confluence.

    • Harvest cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein).

    • Add increasing concentrations of unlabeled M35 TFA.

    • Add a fixed concentration of the radioligand.

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled galanin.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the M35 TFA concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of M35 TFA that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (GalR-expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand & M35 TFA Membrane_Prep->Incubation Reagents Prepare Radioligand, M35 TFA, Buffers Reagents->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Calc Calculate IC₅₀ Competition_Curve->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Result Binding Affinity (Ki) Ki_Calc->Result

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are essential to characterize the pharmacological activity of M35 TFA as an antagonist or agonist at the galanin receptors.

This assay measures the ability of M35 TFA to modulate cAMP levels, typically in response to an agonist.

Objective: To determine the functional antagonist/agonist activity of M35 TFA at GalR1 and GalR3.

Materials:

  • Cells stably expressing GalR1 or GalR3.

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Galanin (as an agonist).

  • M35 TFA.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).

Procedure:

  • Cell Culture and Plating:

    • Culture cells expressing GalR1 or GalR3 and seed them into a multi-well plate.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of M35 TFA.

    • Stimulate the cells with a fixed concentration of galanin in the presence of Forskolin.

  • Agonist Mode:

    • Incubate the cells with varying concentrations of M35 TFA in the presence of Forskolin.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • In antagonist mode, determine the IC₅₀ of M35 TFA for the inhibition of the galanin-induced response.

    • In agonist mode, determine the EC₅₀ of M35 TFA for its effect on cAMP levels.

This assay measures changes in intracellular calcium concentration following receptor activation.

Objective: To determine the functional antagonist/agonist activity of M35 TFA at GalR2.

Materials:

  • Cells stably expressing GalR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Galanin (as an agonist).

  • M35 TFA.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Procedure:

  • Cell Culture and Dye Loading:

    • Culture cells expressing GalR2 in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of M35 TFA.

    • Stimulate the cells with a fixed concentration of galanin.

  • Agonist Mode:

    • Stimulate the cells with varying concentrations of M35 TFA.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis:

    • In antagonist mode, determine the IC₅₀ of M35 TFA for the inhibition of the galanin-induced calcium mobilization.

    • In agonist mode, determine the EC₅₀ of M35 TFA for its ability to induce calcium mobilization.

Conclusion

M35 TFA is a potent, non-selective ligand for galanin receptors, exhibiting high affinity for GalR1 and GalR2. Its characterization as a functional antagonist, and in some contexts a partial agonist, makes it a valuable tool for investigating the physiological roles of the galanin system. The experimental protocols detailed in this guide provide a framework for the continued study and development of ligands targeting galanin receptors. The provided visualizations of signaling pathways and experimental workflows offer a clear understanding of the underlying biological and methodological principles.

References

M35 TFA: A Technical Guide to a Non-Selective Galanin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of M35 trifluoroacetate (TFA), a chimeric peptide that acts as a high-affinity, non-selective antagonist for galanin receptors (GalR1, GalR2, and GalR3). M35 TFA is a valuable tool for investigating the physiological and pathological roles of the galanin system, which is implicated in a wide range of processes including neurotransmission, pain perception, mood regulation, and metabolic control. This document details the binding affinities of M35, its complex effects on intracellular signaling pathways, comprehensive experimental protocols for its characterization, and a logical workflow for its application in research and drug discovery.

Introduction to M35 TFA and Galanin Receptors

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1] These receptors are distributed throughout the central and peripheral nervous systems and are coupled to different intracellular signaling cascades. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C and leading to the mobilization of intracellular calcium.

M35 is a chimeric peptide, specifically galanin(1-13)-bradykinin(2-9)amide, that has been developed as a tool to probe the functions of the galanin system.[2] It is a high-affinity ligand at galanin receptors and is widely used as a non-selective antagonist.[3][4] Its ability to block the actions of galanin at all three receptor subtypes makes it a powerful, albeit non-specific, tool for elucidating the overall role of galanin signaling in various physiological and disease models.

Quantitative Data: Binding Affinity of M35 TFA

Receptor SubtypeLigandSpeciesKi (nM)Reference
GalR1M35Human0.11[5]
GalR2M35Human2.0
GalR3M35-Not Determined-

Signaling Pathways and Mechanism of Action

M35 TFA's mechanism of action is complex, exhibiting both antagonistic and partial agonistic properties depending on the cellular context and its concentration. This dual activity is particularly evident in its modulation of cAMP levels.

At low nanomolar concentrations, M35 effectively antagonizes the inhibitory effect of galanin on forskolin-stimulated cAMP production, consistent with its role as a GalR1/GalR3 antagonist. However, at higher concentrations (typically above 10 nM), M35 can act as a partial agonist, independently inhibiting cAMP production. This intrinsic agonistic activity has also been observed in other cellular systems, such as the promotion of neurite outgrowth in dorsal root ganglion neurons in the absence of endogenous galanin.

The antagonistic action of M35 at the Gq/11-coupled GalR2 would be expected to manifest as an inhibition of galanin-induced intracellular calcium mobilization. While this is the presumed mechanism, specific experimental data on M35's effect on calcium flux is not extensively documented.

Visualizing Galanin Receptor Signaling

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin_1 Galanin GalR1_3 GalR1 / GalR3 Galanin_1->GalR1_3 M35_ant M35 (Antagonist) (Low Conc.) M35_ant->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec M35_ag M35 (Agonist) (High Conc.) M35_ag->GalR1_3 Galanin_2 Galanin GalR2 GalR2 Galanin_2->GalR2 M35_ant_2 M35 (Antagonist) M35_ant_2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc

Galanin receptor signaling pathways and the action of M35.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of M35 TFA for galanin receptors.

Materials:

  • Cell membranes prepared from cells expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]-Galanin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • M35 TFA stock solution.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of M35 TFA in binding buffer.

  • In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).

    • 50 µL of the M35 TFA dilution.

    • 50 µL of [125I]-Galanin at a final concentration close to its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of M35 TFA by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist and Agonist Modes)

This protocol is designed to assess the dual antagonistic and agonistic effects of M35 TFA on cAMP production in cells expressing GalR1 or GalR3.

Materials:

  • Cells expressing GalR1 or GalR3 (e.g., Rin m 5F cells).

  • Cell culture medium.

  • Forskolin solution.

  • Galanin solution.

  • M35 TFA stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well plates.

Procedure:

  • Seed cells in a 384-well plate and culture overnight.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of M35 TFA (e.g., 0.1 nM to 1 µM) for 15-30 minutes.

    • Add a fixed concentration of galanin (e.g., EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode:

    • Incubate the cells with varying concentrations of M35 TFA in the presence of a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data to determine the IC50 of M35 TFA in antagonist mode and the EC50 in agonist mode.

Intracellular Calcium Mobilization Assay

This protocol is designed to evaluate the antagonistic effect of M35 TFA on GalR2-mediated calcium release.

Materials:

  • Cells expressing GalR2 (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Galanin solution.

  • M35 TFA stock solution.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • To determine antagonist activity, inject varying concentrations of M35 TFA into the wells and incubate for a short period (e.g., 5-15 minutes).

  • Inject a fixed concentration of galanin (e.g., EC80) and immediately begin kinetic fluorescence measurements.

  • Analyze the change in fluorescence over time to determine the effect of M35 TFA on galanin-induced calcium mobilization.

Experimental Workflow for Characterizing M35 TFA

The characterization of a peptide antagonist like M35 TFA follows a logical progression from in vitro binding and functional assays to in vivo models to establish its pharmacological profile.

Workflow cluster_0 In Vitro Characterization cluster_1 Functional Assays cluster_2 In Vivo Evaluation A Radioligand Binding Assays (GalR1, GalR2, GalR3) B Determine Ki values A->B C Functional Assays B->C D cAMP Assay (GalR1/GalR3) - Antagonist Mode - Agonist Mode C->D E Calcium Mobilization Assay (GalR2) - Antagonist Mode C->E F Select Relevant Animal Model (e.g., Pain, Mood Disorder) D->F E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies F->G H Efficacy Studies G->H I Determine in vivo antagonist potency H->I

References

In-depth Technical Guide: The Dual Agonist-Antagonist Properties of M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific molecule designated "M35 TFA" with dual agonist-antagonist properties have not yielded any publicly available scientific data. The following guide is a structured template demonstrating the requested format and content for such a document. The data and experimental details provided are hypothetical and for illustrative purposes only, designed to meet the user's specifications for a technical whitepaper.

Abstract

M35 TFA has emerged as a novel compound exhibiting a unique pharmacological profile characterized by dual agonist-antagonist activity. This document provides a comprehensive overview of the core attributes of M35 TFA, including its binding affinities, functional activities, and the underlying signaling pathways it modulates. Detailed experimental protocols for the key assays used to characterize M35 TFA are provided, along with a quantitative summary of its in vitro properties. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of dual-acting molecular entities.

Quantitative Data Summary

The dual agonist-antagonist properties of M35 TFA have been quantified through a series of in vitro pharmacological assays. The following tables summarize the binding affinity (Ki), functional potency (EC50), and efficacy of M35 TFA at its primary molecular targets.

Table 1: Receptor Binding Affinity of M35 TFA

Receptor TargetRadioligandM35 TFA Ki (nM)
Receptor A[3H]-Ligand X15.2 ± 2.1
Receptor B[125I]-Ligand Y45.8 ± 5.6

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Functional Activity of M35 TFA

Receptor TargetAssay TypeM35 TFA EC50 (nM)M35 TFA Efficacy (% of standard agonist)
Receptor AcAMP Accumulation22.5 ± 3.485% (Agonist)
Receptor BCalcium Flux60.1 ± 7.815% (Partial Agonist/Antagonist)

Data are presented as mean ± standard deviation from n=3 independent experiments.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of M35 TFA for Receptor A and Receptor B.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing either human Receptor A or human Receptor B were cultured to 80-90% confluency. Cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA protein assay.

  • Binding Reaction: Membrane preparations (10-20 µg of protein) were incubated in binding buffer with a fixed concentration of either [3H]-Ligand X (for Receptor A) or [125I]-Ligand Y (for Receptor B) and a range of concentrations of M35 TFA.

  • Incubation and Filtration: The binding reactions were incubated for 60 minutes at room temperature. The reactions were terminated by rapid filtration through GF/B filters using a cell harvester. Filters were washed three times with ice-cold wash buffer.

  • Detection: For [3H]-Ligand X, filter-bound radioactivity was measured by liquid scintillation counting. For [125I]-Ligand Y, radioactivity was measured using a gamma counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The IC50 values were determined by non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the agonist activity of M35 TFA at Receptor A.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing human Receptor A were seeded into 96-well plates and grown to confluency.

  • Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor for 30 minutes. M35 TFA was then added at various concentrations and incubated for a further 30 minutes.

  • Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: The concentration-response curves were generated, and EC50 values were determined using a four-parameter logistic equation.

Objective: To determine the functional activity of M35 TFA at Receptor B.

Methodology:

  • Cell Culture: U2OS cells stably expressing human Receptor B and a calcium-sensitive fluorescent dye reporter were seeded into 384-well plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition and Signal Detection: The cell plate was placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence was measured before the addition of M35 TFA at various concentrations. Changes in intracellular calcium were monitored in real-time.

  • Data Analysis: The peak fluorescence response was plotted against the concentration of M35 TFA to generate concentration-response curves and determine EC50 values.

Signaling Pathways and Experimental Workflows

M35 TFA Signaling at Receptor A

M35_TFA_Signaling_Receptor_A M35 M35 TFA RecA Receptor A (GPCR) M35->RecA G_alpha_s Gαs RecA->G_alpha_s Activation AC Adenylate Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Tx Gene Transcription CREB->Gene_Tx Initiation

Caption: Agonist activity of M35 TFA at Receptor A leading to cAMP production.

M35 TFA Signaling at Receptor B

M35_TFA_Signaling_Receptor_B M35 M35 TFA RecB Receptor B (GPCR) M35->RecB Antagonism Std_Agonist Standard Agonist Std_Agonist->RecB G_alpha_q Gαq RecB->G_alpha_q Partial Activation PLC Phospholipase C G_alpha_q->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binding Ca2_release Ca2+ Release ER->Ca2_release Induction

Caption: Antagonistic effect of M35 TFA at Receptor B on calcium signaling.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start cell_culture Cell Line Culture (Receptor A & B expressing) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assays Functional Assays cell_culture->functional_assays binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis (Ki, EC50, Efficacy) binding_assay->data_analysis cAMP_assay cAMP Assay (Receptor A) functional_assays->cAMP_assay calcium_assay Calcium Flux Assay (Receptor B) functional_assays->calcium_assay cAMP_assay->data_analysis calcium_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro characterization of M35 TFA.

The Chimeric Peptide M35 TFA: A Technical Guide to its Chemical Structure, Receptor Interaction, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and cellular signaling mechanisms of the galanin receptor ligand, M35 TFA. M35 is a synthetic chimeric peptide that has been instrumental in the study of galanin receptors, exhibiting complex binding affinities and functional activities that make it a valuable tool in neuroscience and drug discovery.

Chemical Structure and Properties

M35 is a chimeric peptide amide constructed from the N-terminal fragment of galanin (1-13) and the C-terminal fragment of bradykinin (2-9). The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process, where trifluoroacetic acid is used as a cleavage agent and for ion-pairing during chromatography.

Peptide Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂

Molecular Formula (Free Base): C₁₀₇H₁₅₃N₂₇O₂₆

Molecular Weight (Free Base): 2233.60 g/mol

Molecular Formula (TFA Salt): C₁₀₉H₁₅₄N₂₇F₃O₂₈

Molecular Weight (TFA Salt): 2347.62 g/mol

The TFA counterion is an important consideration in experimental design, as it can influence peptide solubility and stability. For certain biological assays, it may be necessary to exchange the TFA for a more biologically compatible counterion, such as acetate or hydrochloride.

Quantitative Pharmacological Data

M35 exhibits high affinity for galanin receptors, with a notable selectivity for the GALR1 subtype over GALR2. Its functional activity is complex, demonstrating both antagonistic and agonistic properties depending on the concentration and cellular context.

ParameterValueReceptor SubtypeReference
Binding Affinity (Kd) 0.1 nMGalanin Receptor (General)[1][2]
Inhibitory Constant (Ki) 0.11 nMHuman Galanin Receptor 1 (GalR1)[1][2]
Inhibitory Constant (Ki) 2.0 nMHuman Galanin Receptor 2 (GalR2)[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of M35. These protocols are based on the foundational studies of M35's interaction with galanin receptors in the rat pancreatic β-cell line, Rin m 5F.

Radioligand Binding Assay (Competitive Inhibition)

This protocol details the method for determining the inhibitory constant (Ki) of M35 for galanin receptors using a competitive radioligand binding assay.

Objective: To determine the affinity of M35 for galanin receptors by measuring its ability to displace a radiolabeled galanin analog.

Materials:

  • Cell Line: Rin m 5F (rat insulinoma) cells.

  • Radioligand: [¹²⁵I]Galanin.

  • Competitor Ligand: M35 TFA.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Multi-well plates (e.g., 96-well).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture Rin m 5F cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, add the following in order:

      • Binding buffer.

      • A constant concentration of [¹²⁵I]Galanin (typically at a concentration close to its Kd).

      • Increasing concentrations of M35 TFA (e.g., from 10⁻¹² M to 10⁻⁶ M).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • The total assay volume should be kept constant (e.g., 250 µL).

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled galanin (e.g., 1 µM).

    • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a filtration apparatus.

    • Wash the filters three times with an excess of cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of M35.

    • Determine the IC₅₀ value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This protocol describes a functional assay to assess the agonistic and antagonistic effects of M35 on GalR1, a Gi/o-coupled receptor, by measuring its impact on forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.

Objective: To determine if M35 acts as an agonist or antagonist at GalR1 by measuring its effect on intracellular cAMP levels.

Materials:

  • Cell Line: Rin m 5F cells.

  • Test Compounds: M35 TFA, Galanin (as a control agonist).

  • Stimulant: Forskolin.

  • Assay Buffer: A suitable buffer such as Krebs-Ringer bicarbonate buffer supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Preparation:

    • Seed Rin m 5F cells in multi-well plates and grow to a suitable confluency.

    • Prior to the assay, wash the cells with the assay buffer and pre-incubate them with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Assay Protocol:

    • For Antagonist Effect:

      • Add varying concentrations of M35 TFA to the cells and incubate for a short period (e.g., 10-15 minutes).

      • Add a fixed concentration of galanin (e.g., 10 nM) to all wells except the basal and forskolin-only controls.

      • Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

    • For Agonist Effect:

      • Add varying concentrations of M35 TFA to the cells.

      • Add a fixed concentration of forskolin to all wells except the basal control.

    • Include appropriate controls: basal (no treatment), forskolin alone, and galanin + forskolin.

    • Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compounds.

    • For antagonistic activity, plot the percentage of reversal of galanin's inhibitory effect as a function of M35 concentration.

    • For agonistic activity, plot the percentage of inhibition of forskolin-stimulated cAMP as a function of M35 concentration.

    • Determine EC₅₀ or IC₅₀ values using non-linear regression analysis.

Galanin Receptor Signaling Pathways

M35 exerts its effects by binding to galanin receptors, which are G-protein coupled receptors (GPCRs). The two primary subtypes it interacts with, GalR1 and GalR2, activate distinct downstream signaling cascades.

GalR1 Signaling Pathway

GalR1 primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The dissociation of the G-protein also releases the Gβγ subunit, which can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.

GalR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GalR1 GalR1 Gi_protein Gi/o Protein (αβγ) GalR1->Gi_protein Activation G_alpha_i Gαi Gi_protein->G_alpha_i Dissociation G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC Inhibition MAPK_cascade MAPK Cascade G_beta_gamma->MAPK_cascade Activation ATP ATP ATP->AC Cellular_Response1 Inhibition of Cellular Activity cAMP->Cellular_Response1 Cellular_Response2 Gene Expression, Proliferation MAPK_cascade->Cellular_Response2 M35 M35 (Agonist) M35->GalR1 Binds

Caption: Agonist activation of the GalR1 receptor.

GalR2 Signaling Pathway

GalR2 is primarily coupled to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GalR2 can also couple to Gi, leading to MAPK activation.

GalR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GalR2 GalR2 Gq_protein Gq/11 Protein GalR2->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto Ca²⁺ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response M35 M35 (Agonist) M35->GalR2 Binds

Caption: Agonist activation of the GalR2 receptor.

Summary

M35 TFA is a potent and selective chimeric peptide ligand for galanin receptors. Its well-characterized chemical structure and complex pharmacological profile make it an invaluable tool for elucidating the physiological and pathological roles of the galanin system. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development.

References

In Vitro Characterization of M35 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M35 TFA is a chimeric peptide, consisting of galanin (1-13) and bradykinin (2-9) amide, that acts as a high-affinity ligand for galanin receptors.[1] It is widely recognized as a potent antagonist for the galanin receptor type 1 (GALR1), exhibiting a high binding affinity.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of M35 TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

Quantitative Data Summary

The in vitro bioactivity of M35 TFA has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative overview of its receptor affinity and functional potency.

ParameterReceptor/Cell LineValueReference
Binding Affinity
KdGalanin Receptor0.1 nM[2]
KiHuman Galanin Receptor Type 1 (hGALR1)0.11 nM
KiHuman Galanin Receptor Type 2 (hGALR2)2.0 nM
KD (vs [125I] M35)Rin m 5F cells1 nM
KD (vs [125I] galanin) - High Affinity SiteRin m 5F cell membranes0.3 ± 0.1 nM
KD (vs [125I] galanin) - Low Affinity SiteRin m 5F cell membranes0.52 ± 0.03 µM
Functional Activity
Antagonist Activity (vs 10 nM galanin)Rin m 5F cellsReverses galanin-mediated cAMP inhibition at 1 nM
Agonist ActivityRin m 5F cellsInhibits forskolin-stimulated cAMP production at 15 and 30 nM

Signaling Pathway

M35 TFA exerts its effects primarily through the galanin receptor 1 (GALR1), a G-protein coupled receptor (GPCR). GALR1 is coupled to an inhibitory G-protein (Gαi/o). Upon activation by an agonist, Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, M35 TFA blocks the binding of the endogenous agonist, galanin, thereby preventing this downstream signaling cascade. However, at higher concentrations, M35 TFA can exhibit agonistic properties, directly inhibiting adenylyl cyclase.

Galanin_Receptor_Signaling cluster_membrane Plasma Membrane GALR1 GALR1 Gi Gαi/o GALR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Galanin Galanin Galanin->GALR1 Binds M35_ant M35 TFA (Antagonist) M35_ant->GALR1 Blocks M35_ago M35 TFA (Agonist) M35_ago->GALR1 Binds (High Conc.) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets A_Beta_Aggregation_Workflow cluster_prep Preparation cluster_incubation Aggregation Assay cluster_detection Detection & Analysis Abeta_prep Prepare Monomeric Aβ (1-42) Incubate Incubate Aβ with/without M35 TFA at 37°C Abeta_prep->Incubate M35_prep Prepare M35 TFA Solutions M35_prep->Incubate ThT_prep Prepare Thioflavin T Working Solution ThT_assay Thioflavin T Assay: Measure Fluorescence (Ex: 440nm, Em: 485nm) ThT_prep->ThT_assay Incubate->ThT_assay Data_analysis Data Analysis: Plot Fluorescence vs. Time Determine Lag Time & Max Intensity ThT_assay->Data_analysis

References

In Vivo Effects of M35 TFA Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M35, a chimeric peptide consisting of the N-terminal fragment of galanin (1-13) linked to a bradykinin (2-9) amide fragment, is a high-affinity ligand for galanin receptors. Administered as a trifluoroacetate (TFA) salt, M35 TFA has been investigated for its diverse in vivo effects, acting primarily as a galanin receptor antagonist but also exhibiting partial agonist activity depending on the biological context. This technical guide provides a comprehensive overview of the in vivo effects of M35 TFA administration, with a focus on its roles in cognitive function, neurochemical modulation, metabolic processes, and pain perception. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area. It is important to note that the trifluoroacetate (TFA) counterion itself may have biological activity, a factor to be considered in the interpretation of in vivo studies.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. It exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. The development of galanin receptor ligands, such as M35, has been instrumental in elucidating the roles of the galanin system in health and disease. M35 TFA has emerged as a critical tool in preclinical research, demonstrating a complex pharmacological profile with significant therapeutic potential. This document synthesizes the current knowledge on the in vivo effects of M35 TFA, providing a detailed resource for the scientific community.

In Vivo Effects of M35 TFA Administration

The in vivo administration of M35 TFA has been shown to modulate a range of physiological and behavioral outcomes. The following sections summarize the key findings in different experimental paradigms.

Cognitive Function

M35 TFA has been investigated for its effects on learning and memory, particularly in the context of spatial memory tasks. As a galanin antagonist, M35 is hypothesized to counteract the memory-impairing effects of galanin.

Table 1: Effects of M35 TFA on Cognitive Function

Animal ModelAdministration Route & DoseKey FindingsReference
Male Sprague-Dawley RatsIntracerebroventricular (i.c.v.); 6 nM/10 μLImproved acquisition of the Morris water maze task.[1]
Neurochemical Modulation

M35 TFA has been shown to influence the release of neurotransmitters in the brain, highlighting its role in modulating synaptic transmission.

Table 2: Effects of M35 TFA on Neurotransmitter Release

Animal ModelAdministration Route & DoseBrain RegionKey FindingsReference
Male RatsIn vivo microdialysis; 300 μM or 3 nmol/10 μLStriatumPartially blocked galanin-evoked acetylcholine release; stimulated basal acetylcholine release (agonist effect).[2]
Metabolic Processes

The galanin system is implicated in the regulation of metabolism. Studies with M35 TFA have explored its impact on glucose homeostasis.

Table 3: Effects of M35 TFA on Metabolic Parameters

Animal ModelAdministration Route & DoseKey FindingsReference
Sedentary and Trained RatsInjections; 5 times per week for 4 weeksDecreased glucose infusion speeds in euglycemic-hyperinsulinemic clamp tests; attenuated GLUT4 densities at plasma and total cell membranes.[3]
Pain Perception

Galanin is known to play a role in pain modulation. The effects of M35 TFA have been studied in a model of neuropathic pain.

Table 4: Effects of M35 TFA on Pain Behavior

Animal ModelAdministration Route & DoseKey FindingsReference
Non-allodynic Rats with Sciatic Nerve Constriction InjuryIntrathecal (i.t.)Induced a significant mechanical allodynic state, suggesting endogenous galanin has a tonic inhibitory effect.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used in the cited in vivo studies of M35 TFA.

Morris Water Maze for Spatial Memory Assessment

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room to serve as spatial references.

  • Procedure:

    • Habituation: Rats are allowed to swim freely in the pool for a short period to acclimate to the environment.

    • Acquisition Training: Rats are placed in the water at various starting positions and must find the hidden platform. The latency to find the platform and the path taken are recorded. This is typically repeated for several trials over multiple days.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • M35 TFA Administration: For intracerebroventricular (i.c.v.) administration, rats are surgically implanted with a guide cannula aimed at a lateral ventricle. M35 TFA is then microinjected through the cannula at the specified dose and volume prior to the behavioral testing.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal.

  • Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., the striatum).

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. The collected dialysate is then analyzed to quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine) using techniques like high-performance liquid chromatography (HPLC).

  • M35 TFA Administration: M35 TFA can be administered systemically or locally through the microdialysis probe itself to observe its immediate effects on neurotransmitter release.

Euglycemic-Hyperinsulinemic Clamp for Insulin Sensitivity

The euglycemic-hyperinsulinemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

  • Procedure:

    • Catheterization: Catheters are surgically implanted into a vein (for infusions) and an artery (for blood sampling).

    • Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin levels to a hyperinsulinemic state.

    • Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a normal (euglycemic) level.

    • Measurement: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

  • M35 TFA Administration: M35 TFA is administered prior to or during the clamp procedure to assess its effect on insulin-stimulated glucose uptake.

Neuropathic Pain Model and Mechanical Allodynia Assessment

Animal models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, are used to study the mechanisms of and potential treatments for this condition.

  • Surgical Procedure (CCI): The sciatic nerve is loosely ligated at several locations, leading to the development of pain-like behaviors.

  • Behavioral Testing (Mechanical Allodynia): Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the hind paw. The filament that elicits a withdrawal response 50% of the time is determined as the mechanical withdrawal threshold.

  • M35 TFA Administration: M35 TFA is administered, often intrathecally, to assess its effects on the mechanical withdrawal threshold.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Galanin Receptor Signaling Pathways

Galanin receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

Galanin_Signaling cluster_galr13 GALR1/GALR3 Signaling cluster_galr2 GALR2 Signaling GALR1_3 GALR1/GALR3 Gi_o Gi/o GALR1_3->Gi_o Galanin AC Adenylate Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates

Caption: Galanin Receptor Signaling Pathways.

Experimental Workflow for In Vivo Cognitive Assessment

This diagram illustrates the general workflow for studying the effects of M35 TFA on cognitive function in a rodent model.

Cognitive_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rats Surgery i.c.v. Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery M35_Admin M35 TFA Administration (i.c.v.) Recovery->M35_Admin Vehicle_Admin Vehicle Administration (Control) Recovery->Vehicle_Admin MWM Morris Water Maze Task M35_Admin->MWM Vehicle_Admin->MWM Data_Collection Record Escape Latency, Path Length, etc. MWM->Data_Collection Probe_Analysis Analyze Time in Target Quadrant Data_Collection->Probe_Analysis Stats Statistical Analysis Probe_Analysis->Stats

Caption: In Vivo Cognitive Assessment Workflow.

Discussion and Future Directions

The in vivo administration of M35 TFA has provided valuable insights into the physiological roles of the galanin system. Its complex pharmacological profile, demonstrating both antagonistic and partial agonistic properties, underscores the need for careful interpretation of experimental results. The observed effects on cognition, neurochemistry, metabolism, and pain highlight the therapeutic potential of targeting galanin receptors for a variety of disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying the dual agonistic/antagonistic actions of M35. Further in vivo studies are warranted to explore its effects in other domains regulated by galanin, such as anxiety, depression, and feeding behavior. The development of more selective ligands for the different galanin receptor subtypes will be crucial for dissecting their individual contributions to the observed in vivo effects and for advancing the development of novel therapeutics with improved specificity and efficacy. The potential bioactivity of the TFA counterion should also be considered and controlled for in future studies to ensure that the observed effects are attributable to the M35 peptide itself.

References

M35 TFA Chimeric Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides an in-depth overview of the M35 TFA chimeric peptide for researchers, scientists, and drug development professionals. M35 is a synthetic chimeric peptide that has garnered significant interest for its high-affinity binding to galanin receptors and its dual-functionality as both an antagonist and an agonist. This document outlines the peptide's composition, mechanism of action, relevant signaling pathways, and key experimental data and protocols.

Core Composition and Structure

The M35 peptide is a chimeric molecule constructed from two distinct peptide fragments: the N-terminal 1-13 amino acid sequence of galanin and the C-terminal 2-9 amino acid sequence of bradykinin, with an amidated C-terminus.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from its synthesis and purification process using trifluoroacetic acid.[5]

The primary amino acid sequence of the M35 peptide is as follows:

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

This can be broken down into its constituent parts:

  • Galanin (1-13): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-

  • Bradykinin (2-9) amide: -Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

Mechanism of Action and Pharmacology

M35 functions as a high-affinity ligand for galanin receptors. Its pharmacological behavior is notably concentration-dependent. At low nanomolar concentrations, M35 acts as a galanin receptor antagonist, blocking the effects of endogenous galanin. However, at higher concentrations (typically above 10 nM), the peptide exhibits agonist properties, mimicking the action of galanin. This dual activity makes M35 a valuable tool for studying the galaninergic system, which is implicated in a variety of physiological processes and disease states, including Alzheimer's disease, pain, depression, and diabetes.

The binding of M35 to galanin receptors is sensitive to GTP and pertussis toxin, which strongly suggests that its signaling is mediated through G-protein coupled receptors (GPCRs), specifically those of the Gi/o family.

Signaling Pathways

The M35 peptide modulates intracellular signaling cascades primarily through its interaction with galanin receptors. As a ligand for these GPCRs, its effects are largely centered on the adenylyl cyclase and cyclic AMP (cAMP) pathway.

M35_Signaling_Pathway M35 M35 Peptide GalaninR Galanin Receptor (Gi/o-coupled) M35->GalaninR Binds AC Adenylyl Cyclase GalaninR->AC Inhibits (as agonist) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

M35 Peptide Signaling Pathway through Gi/o-Coupled Galanin Receptors.

Quantitative Data Summary

The following table summarizes the key quantitative findings from equilibrium binding studies of the M35 peptide.

ParameterValueCell LineReference
Dissociation Constant (KD)0.9 ± 0.1 nMRin m 5F (rat pancreatic β-cell)
Maximum Binding Capacity (Bmax)72 ± 3 fmol/mg proteinRin m 5F (rat pancreatic β-cell)
Agonist Activity Threshold> 10 nMRin m 5F (rat pancreatic β-cell)

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a typical equilibrium binding study to determine the affinity of M35 for galanin receptors.

  • Cell Culture and Membrane Preparation:

    • Culture Rin m 5F cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Prepare [125I]-labeled M35 as the radioligand.

    • In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).

    • Add increasing concentrations of unlabeled M35 (for competition binding) or a fixed concentration of [125I]M35.

    • For non-specific binding determination, add a high concentration of unlabeled galanin (e.g., 1 µM) to a set of tubes.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression analysis (e.g., Scatchard or Cheng-Prusoff equations) to determine KD and Bmax values.

Binding_Assay_Workflow start Start culture Culture Rin m 5F Cells start->culture prepare_membranes Prepare Cell Membranes culture->prepare_membranes setup_assay Set up Binding Assay Tubes ([125I]M35, Membranes, Competitor) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Gamma Counting filter_wash->count analyze Analyze Data (Calculate KD and Bmax) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay with M35 Peptide.
Functional Assay for cAMP Measurement

This protocol describes how to assess the functional impact of M35 on cAMP production.

  • Cell Culture and Treatment:

    • Seed Rin m 5F cells in multi-well plates and grow to near confluency.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Treat cells with varying concentrations of M35, either alone or in combination with a fixed concentration of galanin.

    • Include a control group treated with a cAMP-stimulating agent, such as forskolin.

  • Cell Lysis and cAMP Quantification:

    • After the treatment period (e.g., 15-30 minutes), lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

    • Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP levels against the concentration of M35 to determine its dose-response effect (both agonistic and antagonistic).

This guide provides a foundational understanding of the M35 TFA chimeric peptide. Further research and application of this versatile molecule will continue to elucidate the complex roles of the galaninergic system in health and disease.

References

M35 Galanin Ligand: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M35 peptide, a chimeric ligand composed of galanin(1-13) and bradykinin(2-9) amide, has emerged as a significant tool in the study of the galaninergic system. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of M35. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visualizations of its mechanism of action. M35 is a high-affinity ligand for galanin receptors, exhibiting a complex pharmacological profile that includes both antagonist and partial agonist activities depending on the cellular context and concentration. This dual nature, coupled with its non-selectivity across galanin receptor subtypes, has made it a valuable, albeit complex, probe for elucidating the physiological roles of galanin.

Introduction: The Advent of a Chimeric Tool

The discovery of M35 was rooted in the broader effort to develop antagonists for galanin receptors to better understand the function of the endogenous neuropeptide galanin.[1] Early research focused on creating chimeric peptides, combining a fragment of the primary ligand with a fragment of another peptide to modulate its activity. M35, chemically identified as [galanin (1-13)-bradykinin(2-9) amide], is a product of this strategy.[2] While the explicit rationale for selecting the bradykinin(2-9) fragment is not extensively detailed in the available literature, the overarching goal was to generate a high-affinity ligand that could block the actions of galanin at its receptors.[3] This approach proved successful in yielding a potent ligand that has been instrumental in functional studies of the galanin system.[2]

Physicochemical Properties and Structure

M35 is a synthetic chimeric peptide. Its structure is a fusion of the N-terminal 1-13 amino acid sequence of galanin and the 2-9 amino acid sequence of bradykinin, with a C-terminal amidation.

Structure: Galanin(1-13)-Bradykinin(2-9) amide

Quantitative Pharmacological Data

The pharmacological profile of M35 is characterized by its high binding affinity for galanin receptors and its complex functional activity. The following tables summarize the key quantitative data for M35.

Table 1: Receptor Binding Affinity of M35
Receptor SubtypeSpeciesKd (nM)Ki (nM)Reference(s)
GalR1Human-0.11[4]
GalR2Human-2.0
GalR3RatNot ReportedBinds with similar affinity to GalR2
UnspecifiedRat0.1-

Note: A specific Ki value for M35 at the GalR3 receptor is not consistently reported in the literature, though it is acknowledged to be non-selective and bind to this subtype.

Table 2: In Vitro Functional Activity of M35
AssayCell LineEffectConcentrationReference(s)
Forskolin-stimulated cAMP ProductionRin m 5FAntagonist (reverses galanin inhibition)1 nM
Forskolin-stimulated cAMP ProductionRin m 5FAgonist (inhibits cAMP production)15 and 30 nM
Receptor InternalizationHEK293 (HiBiT-GALR1)Agonist (induces robust internalization)Not specified
Neurite OutgrowthCultured adult mouse dorsal root ganglion neuronsAgonist (enhances neurite outgrowth in the absence of galanin)Not specified
Table 3: In Vivo Effects of M35
Animal ModelAdministration RouteDoseEffectReference(s)
Male Sprague-Dawley Rats (Swim Maze Task)Intracerebroventricular (i.c.v.)6 nM/10 μLImproves acquisition of the swim maze task
Rats with Neuropathic PainIntrathecal (i.t.)Not specifiedAntagonist (blocks galanin-induced anti-allodynic effect)
Non-allodynic Rats with Nerve InjuryIntrathecal (i.t.)Not specifiedInduces a mechanical allodynic state

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the generalized protocols for key experiments used in the characterization of M35.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

Objective: To measure the ability of M35 to displace a radiolabeled galanin ligand from its receptor.

Materials:

  • Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., 125I-galanin).

  • M35 peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target galanin receptor subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of M35.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of M35 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay is used to determine the functional effect of M35 on Gi/o-coupled galanin receptors (GalR1 and GalR3).

Objective: To measure the ability of M35 to modulate forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the galanin receptor of interest (e.g., Rin m 5F or transfected HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • M35 peptide.

  • Galanin (as a control agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-treatment (for antagonist mode): Incubate the cells with varying concentrations of M35 for a short period before adding the agonist.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production. For antagonist testing, co-incubate with galanin. For agonist testing, add M35 alone. Include a PDE inhibitor in the stimulation buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: For antagonist activity, determine the IC50 of M35 in inhibiting the galanin-mediated effect. For agonist activity, determine the EC50 of M35 in inhibiting forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in M35's action can aid in understanding its mechanism. The following diagrams, generated using the DOT language, illustrate the signaling pathways of galanin receptors and a typical experimental workflow for characterizing a ligand like M35.

Galanin_Receptor_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gio Gαi/o GalR1_3->Gio AC_inhibit Adenylyl Cyclase Gio->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit GalR2 GalR2 Gq11 Gαq/11 GalR2->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activation ↑ PKC Activity DAG->PKC_activation M35 M35 M35->GalR1_3 Binds M35->GalR2 Binds

Caption: Galanin Receptor Signaling Pathways Modulated by M35.

M35_Characterization_Workflow start M35 Synthesis (Chimeric Peptide) binding_assay Radioligand Binding Assays (Determine Kd, Ki for GalR1, GalR2, GalR3) start->binding_assay functional_assays In Vitro Functional Assays binding_assay->functional_assays data_analysis Data Analysis and Pharmacological Profile Determination binding_assay->data_analysis cAMP_assay cAMP Assay (Agonist/Antagonist at GalR1/3) functional_assays->cAMP_assay ca_mobilization Ca²⁺ Mobilization Assay (Functional activity at GalR2) functional_assays->ca_mobilization invivo_studies In Vivo Studies (Behavioral, Physiological Models) functional_assays->invivo_studies cAMP_assay->data_analysis ca_mobilization->data_analysis invivo_studies->data_analysis conclusion Conclusion on M35's Utility as a Research Tool data_analysis->conclusion

Caption: Experimental Workflow for M35 Characterization.

Discussion and Future Directions

M35 has proven to be a valuable pharmacological tool for investigating the roles of the galanin system in various physiological and pathological processes, including pain, cognition, and neuroendocrine regulation. Its high affinity and ability to antagonize galanin action have been particularly useful. However, the interpretation of results obtained with M35 must be approached with caution due to its complex pharmacology. Its non-selectivity across galanin receptor subtypes means that observed effects cannot be definitively attributed to a single receptor without further validation using more selective ligands or genetic models. Furthermore, its concentration-dependent switch from antagonist to agonist activity in certain assays highlights the importance of careful dose-response studies.

Future research in the field of galanin ligand development will likely focus on creating highly selective agonists and antagonists for each of the three galanin receptor subtypes. Such tools are essential for dissecting the specific functions of GalR1, GalR2, and GalR3 and for developing targeted therapeutics with improved efficacy and reduced side effects. The lessons learned from the development and characterization of chimeric peptides like M35 will undoubtedly inform these future endeavors.

Conclusion

The chimeric peptide M35 represents a significant milestone in the exploration of the galaninergic system. Its discovery and subsequent characterization have provided the scientific community with a potent, albeit complex, tool for probing the multifaceted roles of galanin. This technical guide has summarized the key data and methodologies related to M35, offering a valuable resource for researchers. While the quest for more selective galanin receptor ligands continues, the contributions of M35 to our current understanding of galanin biology are undeniable.

References

The Role and Function of Trifluoroacetic Acid (TFA) in a Research Context

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific and technical literature did not yield information on a specific molecule or compound designated as "M35" in the context of a trifluoroacetic acid salt with a defined biological function. The identifier "M35" is not associated with a known drug, peptide, or research compound for which a detailed technical guide on its core function, signaling pathways, and experimental protocols could be compiled.

However, the term "trifluoroacetic acid (TFA) salt" is highly relevant in the field of drug development, particularly in the synthesis and purification of peptides and other therapeutic molecules. Trifluoroacetic acid is a strong acid commonly used in the final steps of solid-phase peptide synthesis to cleave the synthesized peptide from the resin and in purification processes like high-performance liquid chromatography (HPLC).[1][2][3] As a result, the final peptide product is often isolated as a TFA salt, where the trifluoroacetate anion acts as a counter-ion to positively charged residues on the peptide.[1][2]

This technical guide will, therefore, focus on the function and implications of trifluoroacetic acid and its salts in the context of research and drug development, providing the requested in-depth information, data presentation, experimental protocols, and visualizations.

Trifluoroacetic acid (CF₃COOH) is a synthetic organofluorine compound that is widely used in organic chemistry and is the most abundant per- and polyfluoroalkyl substance (PFAS) found in the environment. In a laboratory and pharmaceutical setting, its utility stems from its strong acidity, volatility, and solubility in organic solvents.

Key Applications in Drug Development:
  • Peptide Synthesis and Cleavage: TFA is a standard reagent for cleaving synthesized peptides from the solid-phase resin.

  • Chromatography: It is frequently used as an ion-pairing agent in reverse-phase HPLC for the purification of peptides and small proteins.

  • Protecting Group Removal: TFA's strong acidity is effective in removing Boc (tert-butyloxycarbonyl) protecting groups from amino acids during peptide synthesis.

  • Solvent: It serves as a versatile solvent for NMR spectroscopy for acid-stable materials.

The presence of TFA as a salt in a final peptide or drug product can have significant implications for experimental results. Trifluoroacetate counter-ions can alter the secondary structure, mass, and solubility of peptides, and may affect the outcomes of in vivo and in vitro biological assays. Due to these potential interferences, it is often necessary to remove TFA from the final product.

Quantitative Data on TFA in Peptide Preparations

The amount of residual TFA in a lyophilized peptide sample can vary. The following table summarizes typical TFA content found in commercial peptide preparations.

Peptide SampleManufacturer's Salt FormMeasured TFA Content (mg/g of peptide)Reference
MSH-RIFTrifluoroacetate salt193 - 202
FMRF Amide Related PeptideTrifluoroacetate salt193 - 202

Experimental Protocols

A common and critical experimental procedure related to TFA salts is the removal or exchange of the trifluoroacetate counter-ion. Below are detailed methodologies for this process.

Protocol 1: TFA Removal via HCl Exchange

This protocol is widely used to replace TFA counter-ions with hydrochloride.

Materials:

  • Peptide-TFA salt

  • Distilled water or phosphate buffer (50 mM phosphate, 100 mM NaCl)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolve the peptide in distilled water or phosphate buffer at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution rapidly, preferably in liquid nitrogen.

  • Lyophilize the frozen solution overnight to remove all liquid.

  • For thorough removal, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. Repeat this cycle at least twice.

  • After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Protocol 2: TFA Removal via Anion Exchange Chromatography

This method is suitable for exchanging TFA for acetate, which is often more biocompatible.

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Distilled water

Procedure:

  • Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the peptide.

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the peptide in distilled water and apply it to the column.

  • Elute the peptide from the column with distilled water, collecting the fractions.

  • Combine the fractions containing the purified peptide and lyophilize to obtain the peptide acetate salt.

Visualizations

Experimental Workflow for TFA Removal

The following diagram illustrates the general workflow for removing TFA from a peptide sample.

TFA_Removal_Workflow cluster_start Initial State cluster_process TFA Removal Process cluster_end Final Product Peptide_TFA Peptide as TFA Salt Dissolve Dissolve Peptide Peptide_TFA->Dissolve Add_Acid Add Exchange Acid (e.g., HCl) Dissolve->Add_Acid Lyophilize Lyophilize Add_Acid->Lyophilize Repeat Repeat Cycle (2-3x) Lyophilize->Repeat Check for residual TFA Repeat->Dissolve Peptide_HCl Peptide as HCl Salt Repeat->Peptide_HCl TFA Removed

Workflow for TFA counter-ion exchange.
Logical Relationship of TFA in Peptide Research

This diagram shows the logical flow from peptide synthesis to the considerations for biological testing.

TFA_Considerations Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin with TFA Synthesis->Cleavage Purification HPLC Purification with TFA Cleavage->Purification Peptide_TFA Peptide-TFA Salt Purification->Peptide_TFA Characterization Physicochemical Characterization Peptide_TFA->Characterization Potential for altered properties Biological_Assay In Vitro / In Vivo Assay Peptide_TFA->Biological_Assay Risk of interference TFA_Removal TFA Removal/Exchange Peptide_TFA->TFA_Removal Final_Peptide TFA-Free Peptide TFA_Removal->Final_Peptide Final_Peptide->Biological_Assay Improved accuracy

Considerations for TFA in peptide research.

References

Galanin (1-13)-Bradykinin(2-9) Amide (M35): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galanin (1-13)-bradykinin(2-9) amide, commonly known as M35, is a chimeric peptide that has garnered significant interest in neurobiology and pharmacology. This high-affinity ligand for galanin receptors exhibits a complex pharmacological profile, acting as a potent antagonist at low nanomolar concentrations and demonstrating agonistic properties at higher concentrations. This dual functionality, coupled with its high affinity for galanin receptor subtypes, makes M35 a critical tool for elucidating the physiological roles of the galaninergic system and a potential scaffold for the development of novel therapeutics targeting neurological and metabolic disorders. This document provides a comprehensive overview of the synthesis, binding characteristics, signaling pathways, and experimental protocols related to M35 research.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, cognition, and hormonal secretion. Its actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for understanding their specific functions. M35 is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (1-13), responsible for receptor recognition, and a fragment of bradykinin (2-9) at the C-terminus. This design strategy has yielded a high-affinity ligand with unique properties at galanin receptors.

Synthesis and Structure

M35 is a 22-amino acid peptide amide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂.

General Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of M35 is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general steps are as follows:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used to generate the C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Arginine) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the M35 sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data: Receptor Binding Affinity

M35 exhibits high affinity for galanin receptors, with a notable preference for the GalR1 subtype. The binding affinities are typically determined through competitive radioligand displacement assays.

Receptor SubtypeLigandSpeciesCell Line/TissueKi (nM)Kd (nM)IC50 (nM)Reference
GalR1 M35HumanRecombinant0.11[1][2]
GalR2 M35HumanRecombinant2.0[1][2]
Galanin Receptor M35RatRin m 5F Cells0.3 ± 0.1[3]
Galanin Receptor M35RatRin m 5F Cells520 ± 30
Galanin Receptor M35RatDorsal Spinal Cord0.3

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

  • Membrane Preparation: Cell membranes expressing the galanin receptor subtype of interest are prepared from cultured cells or tissue homogenates by centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • A fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).

    • Varying concentrations of the unlabeled competitor ligand (M35).

    • Cell membranes (typically 10-50 µg of protein).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of M35 on the Gi/o-coupled signaling of GalR1.

  • Cell Culture: Cells stably expressing the GalR1 receptor are cultured to near confluency in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Ligand Treatment:

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of M35 before the addition of a fixed concentration of galanin and a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Agonist Mode: Cells are treated with varying concentrations of M35 in the presence of a fixed concentration of forskolin.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP response. Dose-response curves are generated to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) of M35.

Signaling Pathways

M35 exhibits a dual-action mechanism, primarily at the Gi/o-coupled GalR1. This is concentration-dependent. GalR2, in contrast, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Antagonistic Action of M35 (Low Concentrations)

At low nanomolar concentrations, M35 acts as a competitive antagonist at GalR1. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, galanin, from binding and initiating the inhibitory signal on adenylyl cyclase. This results in the reversal of galanin-induced inhibition of cAMP production.

cluster_membrane Cell Membrane GalR1 GalR1 Gi Gi Protein GalR1->Gi No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC No Inhibition M35 M35 (Low Conc.) M35->GalR1 Binds & Blocks Galanin Galanin Galanin->GalR1 Binding Prevented ATP ATP ATP->AC Substrate Forskolin Forskolin Forskolin->AC Activates cluster_membrane Cell Membrane GalR1 GalR1 Gi Gi Protein GalR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Reduced) AC->cAMP Reduced Conversion Gi->AC Inhibits M35 M35 (High Conc.) M35->GalR1 Binds & Activates ATP ATP ATP->AC Substrate Forskolin Forskolin Forskolin->AC Activates cluster_synthesis Synthesis & Purification cluster_binding Binding Characterization cluster_functional Functional Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry & Analytical HPLC Purification->QC BindingAssay Radioligand Displacement Assay QC->BindingAssay cAMP_antagonist cAMP Assay (Antagonist Mode) QC->cAMP_antagonist cAMP_agonist cAMP Assay (Agonist Mode) QC->cAMP_agonist CalcKi Calculation of Ki values BindingAssay->CalcKi DoseResponse Dose-Response Curve Generation cAMP_antagonist->DoseResponse cAMP_agonist->DoseResponse

References

Foundational Studies on the M35 Galanin Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on M35, a chimeric peptide that has played a significant role in understanding the physiological functions of the neuropeptide galanin and its receptors. M35, a high-affinity galanin receptor ligand, is notable for its complex pharmacological profile, exhibiting both antagonist and partial agonist activities depending on the cellular context and receptor subtype. This document summarizes key quantitative data, details essential experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Core Quantitative Data

The following tables summarize the binding affinities and functional characteristics of the M35 galanin antagonist as reported in foundational studies.

Table 1: Binding Affinity of M35 for Galanin Receptors

Receptor SubtypeLigandKi (nM)Kd (nM)Cell Line/TissueReference
Human GalR1M350.11--[1][2]
Human GalR2M352.0--[1][2]
Rat Galanin ReceptorM35-0.1Rin m 5F cells[1]
Rat Galanin ReceptorM35-0.3 ± 0.1 and 520 ± 30Rin m 5F cell membranes

Table 2: Functional Activity of M35

AssayCell LineM35 ConcentrationEffectReference
Forskolin-stimulated cAMP productionRin m 5F cells1 nM (with 10 nM galanin)Reverses galanin's inhibitory effect (antagonist)
Forskolin-stimulated cAMP productionRin m 5F cells15 and 30 nMInhibits cAMP production (agonist)
Acetylcholine ReleaseRat Striatum300 µMStimulated basal release (agonist)
Galanin-evoked Acetylcholine ReleaseRat Striatum300 µMPartially blocked galanin's effect (partial antagonist)
Neurite OutgrowthCultured adult mouse dorsal root ganglion neuronsNot specifiedEnhanced neurite outgrowth (agonist in the absence of galanin)

Galanin Receptor Signaling Pathways

Galanin receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of galanin. M35 interacts primarily with GalR1 and GalR2, influencing their downstream signaling cascades.

Galanin_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling GalR1 GalR1 Gi_o Gαi/o GalR1->Gi_o Galanin or M35 (agonist) AC_R1 Adenylyl Cyclase Gi_o->AC_R1 Inhibition K_channel K+ Channel Gi_o->K_channel Activation Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibition cAMP_R1 cAMP AC_R1->cAMP_R1 ATP to cAMP GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release ER PKC PKC DAG->PKC Activation M35 M35 (Antagonist) M35->GalR1 M35->GalR2 Blocks Galanin

Galanin receptor signaling pathways for GalR1 and GalR2.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational characterization of the M35 galanin antagonist.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of M35 for galanin receptors.

1. Membrane Preparation:

  • Culture cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with human GalR1 or GalR2) to ~90% confluency.

  • Harvest cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

2. Binding Reaction:

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled galanin (for non-specific binding).

    • 50 µL of varying concentrations of M35.

    • 50 µL of radiolabeled galanin (e.g., [125I]-galanin) at a final concentration near its Kd.

    • 100 µL of the membrane preparation (20-40 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through a GF/C glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the M35 concentration.

  • Determine the IC50 value from the competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Cell Culture (GalR-expressing cells) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep binding_reaction Binding Reaction (Incubate membranes with radioligand and M35) membrane_prep->binding_reaction filtration Filtration (Separate bound from free ligand) binding_reaction->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Workflow for a radioligand binding assay.
Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the functional effect of M35 on Gαi/o-coupled galanin receptors by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Plating:

  • Culture cells expressing Gαi/o-coupled galanin receptors (e.g., Rin m 5F cells) in a suitable medium.

  • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells overnight.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium.

  • Pre-incubate the cells for 15-30 minutes at 37°C with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • To test for antagonist activity, add varying concentrations of M35 followed immediately by a fixed concentration of galanin (e.g., 10 nM) and a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

  • To test for agonist activity, add varying concentrations of M35 in the presence of a fixed concentration of forskolin.

  • Incubate the plate for 15-30 minutes at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Follow the manufacturer's instructions for the chosen assay kit.

4. Data Analysis:

  • Generate concentration-response curves for M35's effect on forskolin-stimulated cAMP levels.

  • For antagonist activity, determine the ability of M35 to reverse the inhibitory effect of galanin.

  • For agonist activity, determine the extent to which M35 inhibits forskolin-stimulated cAMP production.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the measurement of acetylcholine release in the striatum of freely moving rats to assess the in vivo effects of M35.

1. Surgical Preparation:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the striatum.

  • Allow the animal to recover from surgery for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer M35, either locally through the microdialysis probe (reverse dialysis) or via another route (e.g., intracerebroventricular injection).

  • Continue to collect dialysate samples for several hours after drug administration.

3. Acetylcholine Measurement:

  • Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The system should be optimized for the sensitive detection of acetylcholine.

4. Data Analysis:

  • Express the acetylcholine concentrations as a percentage of the baseline levels.

  • Compare the acetylcholine levels before and after M35 administration to determine its effect on basal and/or stimulated acetylcholine release.

Neurite Outgrowth Assay

This assay is used to evaluate the potential neurotrophic or neurotoxic effects of M35 on cultured neurons.

1. Neuron Culture:

  • Isolate dorsal root ganglion (DRG) neurons from neonatal or adult rodents.

  • Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).

  • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips or plates) in a defined neuron culture medium.

2. Treatment:

  • After allowing the neurons to adhere and extend short neurites (e.g., 24 hours), treat the cultures with varying concentrations of M35.

  • Include appropriate positive (e.g., nerve growth factor) and negative (vehicle) controls.

  • Incubate the cultures for a defined period (e.g., 48-72 hours).

3. Staining and Imaging:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

  • Acquire images of the neurons using a fluorescence microscope.

4. Quantification:

  • Use image analysis software to measure the length of the longest neurite or the total neurite length per neuron.

  • Compare the neurite lengths in the M35-treated groups to the control groups to determine the effect of M35 on neurite outgrowth.

Conclusion

The foundational studies of the M35 galanin antagonist have revealed a complex and multifaceted pharmacological profile. Its high affinity for GalR1 and GalR2, coupled with its dualistic agonist/antagonist behavior, has made it an invaluable tool for dissecting the roles of galanin in various physiological processes, including neurotransmission, pain modulation, and neuronal growth. The experimental protocols detailed in this guide provide a framework for the continued investigation of M35 and the development of more selective galanin receptor ligands for therapeutic applications.

References

The Bioactivity of the Trifluoroacetate (TFA) Counterion

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature reveals no specific molecule designated as "M35 TFA." The search results consistently point toward the bioactivity of the trifluoroacetate (TFA) counterion itself and a specific peptide, fStAx-35R TFA, which is known to inhibit the Wnt/β-catenin signaling pathway.

Therefore, this technical guide will focus on the known biological activities of the TFA counterion and use fStAx-35R TFA as a case study to illustrate the bioactivity of a TFA-associated peptide. This approach provides relevant and actionable information for researchers and drug development professionals, addressing the core requirements of the user's request.

Trifluoroacetic acid (TFA) is a strong acid frequently used in the synthesis and purification of peptides and other pharmaceutical compounds.[1][2] It is often present as a counterion in the final product. While historically considered biologically inert, emerging evidence demonstrates that the TFA counterion can exhibit its own biological effects, potentially confounding experimental results.[1][3]

1.1. Effects on Cellular Systems

The TFA counterion has been shown to influence various cellular processes:

  • Cell Proliferation: TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes in cell culture.[3] Conversely, some studies suggest it may favor the viability of other cell types.

  • Membrane Permeability: The presence of TFA as a counterion may alter the permeability of biological membranes, which could, in turn, affect the antibacterial activity of certain compounds.

  • Enzymatic Activity: It has been suggested that the trifluoroacetate counterion can alter enzymatic catalysis.

1.2. Systemic Effects

Studies in animal models have revealed systemic effects of TFA:

  • Metabolic Effects: In high-fat diet-fed mice, TFA has been shown to reduce plasma cholesterol and triglycerides.

  • Ion Channel Modulation: TFA can act as an allosteric modulator of the glycine receptor and can activate ATP-sensitive potassium channels.

These findings underscore the importance of considering the potential bioactivity of the TFA counterion when evaluating the biological effects of a TFA-associated compound. It is advisable to conduct control experiments with TFA alone or to replace the TFA counterion with a more inert alternative, such as hydrochloride, to ascertain the true activity of the compound of interest.

Case Study: fStAx-35R TFA

fStAx-35R TFA is a hydrophobic carbon chain-stabilized peptide that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.

2.1. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of numerous cancers.

  • "Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

  • "On" State: Binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of the destruction complex to the plasma membrane. This inhibits the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm.

  • Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing the transcriptional repressor Groucho and recruiting co-activators to initiate the transcription of target genes involved in cell proliferation, differentiation, and survival.

fStAx-35R TFA intervenes at the final step of this pathway by preventing the association of β-catenin with TCF/LEF, thereby inhibiting the transcription of Wnt target genes.

Wnt_beta_catenin_pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (Axin, APC, CK1α, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Receptor Wnt->FZD_LRP FZD_LRP->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation fStAx_35R_TFA fStAx-35R TFA fStAx_35R_TFA->TCF_LEF Inhibition

Diagram 1: Wnt/β-catenin Signaling Pathway and the Point of Inhibition by fStAx-35R TFA.

Experimental Protocols

3.1. Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Line: Use a cell line that is responsive to Wnt signaling and stably transfected with a TCF/LEF luciferase reporter construct (e.g., HEK293T).

  • Treatment: Seed the cells in a multi-well plate and treat with a Wnt ligand (e.g., Wnt3a conditioned media) in the presence and absence of varying concentrations of fStAx-35R TFA.

  • Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: A decrease in luciferase activity in the presence of fStAx-35R TFA indicates inhibition of the Wnt/β-catenin pathway.

3.2. Co-immunoprecipitation (Co-IP)

This technique can be used to demonstrate the disruption of the β-catenin/TCF interaction by fStAx-35R TFA.

  • Cell Lysate Preparation: Prepare whole-cell lysates from cells treated with or without fStAx-35R TFA.

  • Immunoprecipitation: Incubate the lysates with an antibody against either β-catenin or a TCF family member (e.g., TCF4) to pull down the protein of interest and its binding partners.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against both β-catenin and the TCF family member.

  • Analysis: A reduced amount of co-precipitated protein in the fStAx-35R TFA-treated sample compared to the control indicates disruption of the protein-protein interaction.

experimental_workflow cluster_luciferase Luciferase Reporter Assay cluster_coip Co-immunoprecipitation luc_cells Seed TCF/LEF Reporter Cells luc_treat Treat with Wnt3a +/- fStAx-35R TFA luc_cells->luc_treat luc_lyse Lyse Cells luc_treat->luc_lyse luc_measure Measure Luminescence luc_lyse->luc_measure coip_lysate Prepare Cell Lysates (+/- fStAx-35R TFA) coip_ip Immunoprecipitate β-catenin or TCF4 coip_lysate->coip_ip coip_wb Western Blot for β-catenin and TCF4 coip_ip->coip_wb coip_analyze Analyze Protein Interaction coip_wb->coip_analyze

Diagram 2: Experimental Workflow for Investigating fStAx-35R TFA Bioactivity.

Quantitative Data

Specific quantitative data, such as IC50 values for fStAx-35R TFA, are not available in the provided search results. For researchers interested in this compound, it would be necessary to perform dose-response experiments using the assays described above to determine its potency.

The following table provides a template for how such data could be presented:

AssayCell LineParameterfStAx-35R TFA
TCF/LEF Luciferase ReporterHEK293TIC50To be determined
Cell Viability (e.g., MTT)HEK293TCC50To be determined

Note: It is crucial to also assess the cytotoxicity of the compound (e.g., using an MTT assay) to ensure that the observed inhibition of Wnt signaling is not due to a general toxic effect on the cells.

References

GPR35 Agonists: A Technical Overview of their Role in cAMP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic disorders, and pain management.[1][2][3] Its activation by various synthetic and endogenous ligands has been shown to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cellular signaling. This technical guide provides an in-depth overview of the role of GPR35 agonists in cAMP production, detailing the underlying signaling pathways, summarizing quantitative data for key agonists, and providing comprehensive experimental protocols for cAMP measurement.

Introduction to GPR35 and its Ligands

GPR35 is a class A orphan G protein-coupled receptor expressed in various tissues, including the gastrointestinal tract, immune cells, and the nervous system.[2] While its endogenous ligand is still a subject of investigation, several molecules have been identified as GPR35 agonists. These include the endogenous tryptophan metabolite kynurenic acid, as well as synthetic compounds like Zaprinast, Pamoic Acid, and Lodoxamide.[] The trifluoroacetate (TFA) salt form is a common formulation for purified synthetic agonists, ensuring stability and solubility.

The Dual Role of GPR35 in cAMP Signaling

GPR35 exhibits a dual role in the regulation of intracellular cAMP levels, a function dictated by its coupling to different G protein subtypes. This differential coupling allows for fine-tuned control of cellular responses.

  • Gαi/o Coupling and cAMP Inhibition: GPR35 can couple to inhibitory G proteins of the Gαi/o family. Upon agonist binding, the activated Gαi/o subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This leads to a decrease in intracellular cAMP levels. This inhibitory effect has been observed in studies investigating the prevention of forskolin-induced cAMP production.

  • Gαs Coupling and cAMP Stimulation: In certain cellular contexts, particularly in macrophages, GPR35 has been shown to couple to the stimulatory G protein Gαs. Activation of GPR35 in these cells leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP production and subsequent activation of the Protein Kinase A (PKA) pathway.

The specific G protein coupling and consequent effect on cAMP levels appear to be cell-type and agonist dependent, highlighting the complexity of GPR35 signaling.

Signaling Pathway Diagrams

GPR35_cAMP_Inhibition cluster_membrane Cell Membrane GPR35 GPR35 Gai Gαi/o GPR35->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR35 Agonist Agonist->GPR35 Binds Gai->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: GPR35-mediated inhibition of cAMP production via Gαi/o coupling.

GPR35_cAMP_Stimulation cluster_membrane Cell Membrane GPR35 GPR35 Gas Gαs GPR35->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR35 Agonist Agonist->GPR35 Binds Gas->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Caption: GPR35-mediated stimulation of cAMP production via Gαs coupling.

Quantitative Data on GPR35 Agonist-Induced cAMP Modulation

The potency and efficacy of GPR35 agonists in modulating cAMP levels are typically determined by measuring the concentration of the agonist that produces 50% of the maximal response (EC50). The following table summarizes the EC50 values for several known GPR35 agonists from various studies. It is important to note that the observed potency can vary depending on the cell line and assay format used.

AgonistAssay TypeCell LineEffect on cAMPEC50 (nM)Reference
Zaprinast β-arrestin translocationCHO-K1Indirect measure of activation~5,400 (human)
Lodoxamide derivative (4b) Not specifiedNot specifiedAgonist activity76.0 (human), 63.7 (mouse)
GPR35 agonist 2 (compound 11) β-arrestin and Ca2+ releaseNot specifiedAgonist activity26 (β-arrestin), 3.2 (Ca2+)
GPR35 agonist 3 (compound 3) Not specifiedNot specifiedAgonist activity1,400
YE120 Not specifiedNot specifiedAgonist activity32.5
Ellagic acid DMR and Tango assaysHT-29 and U2OSAgonist activity110 (DMR), 2,960 (Tango)
Niflumic acid β-arrestin translocationNot specifiedPartial agonist activity40,200

Note: Direct quantitative data for cAMP modulation (increase or decrease) is not always reported as the primary endpoint in agonist identification studies. Many studies use proxy readouts like β-arrestin recruitment or calcium mobilization to determine agonist potency.

Experimental Protocols for Measuring cAMP Production

Accurate quantification of intracellular cAMP is crucial for characterizing the effects of GPR35 agonists. Several commercial assays are available for this purpose. Below are detailed methodologies for two common types of cAMP assays.

Homogeneous Time-Resolved Fluorescence (HTRF) - LANCE® Ultra cAMP Assay

This is a competitive immunoassay in a 384-well plate format.

Experimental Workflow:

LANCE_cAMP_Workflow start Start plate_cells Plate GPR35-expressing cells (e.g., 5 x 10^3 cells/well) start->plate_cells stimulate Stimulate with GPR35 agonist or Forskolin (FSK) for 30 min at 37°C plate_cells->stimulate add_eu_ab Add Eu-cAMP tracer and Ulight-anti-cAMP antibody stimulate->add_eu_ab incubate Incubate for 1 hour at room temperature add_eu_ab->incubate read Read plate on a luminometer (e.g., SpectraMax iD5) incubate->read end End read->end

Caption: Workflow for the LANCE® Ultra cAMP Assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing human GPR35 in appropriate growth medium.

    • On the day of the assay, harvest cells and resuspend in stimulation buffer.

    • Seed 5 x 10³ cells per well in a 384-well white opaque plate.

  • Compound Preparation:

    • Prepare a serial dilution of the GPR35 agonist (e.g., M35 TFA) in stimulation buffer.

    • Prepare a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a negative control (vehicle).

  • Cell Stimulation:

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Prepare the detection reagent mix containing the Eu-W8044 labeled anti-cAMP antibody and the ULight™-labeled cAMP analog according to the manufacturer's protocol (e.g., PerkinElmer LANCE® Ultra cAMP kit).

    • Add the detection mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the HTRF signal on a compatible plate reader (e.g., PHERAstar). The signal is inversely proportional to the amount of cAMP produced.

Bioluminescent Assay - cAMP-Glo™ Assay

This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in available ATP, which is then measured using a luciferase reaction.

Experimental Workflow:

cAMP_Glo_Workflow start Start induce_cells Induce cells with agonist in the presence of cAMP-Glo™ Lysis Buffer start->induce_cells incubate_lysis Incubate for 15 minutes at room temperature induce_cells->incubate_lysis add_detection Add cAMP-Glo™ Detection Solution (containing PKA) incubate_lysis->add_detection incubate_pka Incubate for 20 minutes at room temperature add_detection->incubate_pka add_kinase_glo Add Kinase-Glo® Reagent incubate_pka->add_kinase_glo incubate_lum Incubate for 10 minutes at room temperature add_kinase_glo->incubate_lum read_lum Read luminescence incubate_lum->read_lum end End read_lum->end

Caption: Workflow for the Promega cAMP-Glo™ Assay.

Detailed Methodology:

  • Cell Treatment:

    • Plate GPR35-expressing cells in a 96-well plate and grow overnight.

    • Remove the growth medium and add the GPR35 agonist diluted in Induction Buffer.

    • Incubate for the desired time at room temperature.

  • Cell Lysis and PKA Reaction:

    • Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.

    • Add the cAMP-Glo™ Detection Solution, which contains PKA, and incubate for 20 minutes. During this time, PKA is activated by the cAMP present in the lysate.

  • ATP Depletion and Luminescence Detection:

    • Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The light output is inversely correlated with the cAMP concentration.

Conclusion

GPR35 agonists represent a promising class of therapeutic agents with the ability to modulate the crucial cAMP signaling pathway. The dual coupling of GPR35 to both inhibitory and stimulatory G proteins allows for a nuanced regulation of cellular function, which is of significant interest for drug development. The methodologies outlined in this guide provide a framework for the accurate assessment of the effects of novel GPR35 agonists on cAMP production, a critical step in the preclinical evaluation of these compounds. Further research into the cell-type specific signaling of GPR35 will be essential for fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of M35 TFA in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebroventricular (ICV) injection is a critical technique in neuroscience research for delivering substances directly into the cerebrospinal fluid (CSF) of the brain's ventricular system. This method bypasses the blood-brain barrier, enabling the study of centrally-acting agents that would otherwise be unable to reach the central nervous system. These application notes provide a detailed protocol for the ICV administration of the novel synthetic peptide, M35 TFA, in rats. M35 TFA is a hypothetical peptide used here to illustrate the protocol. The trifluoroacetate (TFA) salt is a common counter-ion for purified peptides.

The protocols outlined below are based on established stereotaxic surgical procedures for rats and are intended to serve as a comprehensive guide for researchers. These notes also include sample data and a hypothetical signaling pathway to illustrate the potential application and mechanism of action of a novel neuropeptide.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies involving the intracerebroventricular injection of M35 TFA in rats.

Table 1: Stereotaxic Coordinates for Intracerebroventricular Cannula Implantation in Adult Rats

CoordinateValue (from Bregma)
Antero-posterior (AP)-0.8 mm
Medio-lateral (ML)±1.5 mm (for bilateral)
Dorso-ventral (DV)-3.5 mm

Table 2: Hypothetical Dose-Response Effects of M35 TFA on Anxiety-Related Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (nmol/rat, ICV)Time Spent in Open Arms (seconds)Number of Open Arm Entries
Vehicle (Saline)035.2 ± 4.18.5 ± 1.2
M35 TFA155.8 ± 5.312.3 ± 1.5
M35 TFA578.4 ± 6.9 16.8 ± 1.9
M35 TFA1042.1 ± 4.89.1 ± 1.3

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Hypothetical Effects of M35 TFA on Neuronal Activation (c-Fos Immunohistochemistry)

Brain RegionVehicle (c-Fos positive cells/mm²)M35 TFA (5 nmol/rat, ICV) (c-Fos positive cells/mm²)
Paraventricular Nucleus (PVN)12 ± 385 ± 9
Central Amygdala (CeA)25 ± 5110 ± 12
Hippocampus (CA1)38 ± 645 ± 7

**p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Preparation of M35 TFA Solution
  • Reconstitution: M35 TFA peptide is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to the desired stock concentration. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of the peptide in saline.

  • Aliquotting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile 0.9% saline. Ensure the final injection volume is consistent across all experimental groups (typically 1-5 µL per ventricle).

Stereotaxic Surgery for Cannula Implantation

This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of a rat.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Fixation: Place the anesthetized rat into a stereotaxic apparatus. Ensure the head is held firmly and level by adjusting the ear bars and incisor bar.

  • Surgical Preparation: Shave the fur from the surgical area on the head and clean the skin with an antiseptic solution (e.g., 70% ethanol followed by povidone-iodine).

  • Incision: Make a midline incision in the scalp to expose the skull. Retract the skin to visualize the bregma and lambda landmarks.

  • Leveling the Skull: Use the stereotaxic manipulator to ensure the skull is level in both the antero-posterior and medio-lateral planes.

  • Drilling: Using the stereotaxic coordinates from Table 1, mark the target location on the skull. Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined dorso-ventral coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Stylet Insertion: Insert a dummy cannula (stylet) into the guide cannula to prevent blockage.

  • Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for several days before proceeding with the injections.

Intracerebroventricular (ICV) Injection Procedure
  • Habituation: Handle the rats for several days prior to the injection to acclimate them to the procedure and reduce stress.

  • Removal of Stylet: Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Injector Insertion: Insert the injection cannula, which is connected to a microsyringe via tubing, into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the ventricle.

  • Infusion: Infuse the M35 TFA solution or vehicle at a slow, controlled rate (e.g., 0.5-1 µL/min) using a microinfusion pump.

  • Diffusion Time: After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the solution and prevent backflow upon withdrawal.

  • Stylet Replacement: Gently withdraw the injection cannula and replace the dummy cannula.

  • Behavioral Testing: Perform behavioral assays at the appropriate time point following the injection, as determined by the experimental design.

Verification of Cannula Placement

After the completion of all experiments, it is crucial to verify the correct placement of the cannula.

  • Dye Injection: Anesthetize the rat and inject a small volume (e.g., 1 µL) of a dye, such as Evans blue or methylene blue, through the cannula.

  • Perfusion and Brain Extraction: Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Carefully extract the brain.

  • Histological Confirmation: Section the brain and visually inspect for the presence of the dye within the ventricular system.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for M35 TFA and a typical experimental workflow for an ICV injection study.

M35_TFA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M35_TFA M35 TFA Receptor M35 Receptor (GPCR) M35_TFA->Receptor G_Protein G Protein (Gαq) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC activates CREB CREB Phosphorylation PKC->CREB Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression

Caption: Hypothetical signaling pathway for M35 TFA.

ICV_Experimental_Workflow Start Start: Experimental Design Surgery Stereotaxic Surgery: Cannula Implantation Start->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Handling Recovery->Habituation Injection ICV Injection: M35 TFA or Vehicle Habituation->Injection Behavior Behavioral Testing (e.g., Elevated Plus Maze) Injection->Behavior Tissue_Collection Tissue Collection: Brain Extraction Behavior->Tissue_Collection Analysis Molecular/Histological Analysis (e.g., Immunohistochemistry) Tissue_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Experimental workflow for ICV injection study.

Application Notes and Protocols for cAMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: M35 TFA for cAMP Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. It is synthesized from ATP by the enzyme adenylyl cyclase, which is often regulated by G-protein coupled receptors (GPCRs). GPCRs that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those that couple to the Gi alpha subunit inhibit its activity, resulting in decreased cAMP. The modulation of cAMP levels is a key mechanism for a vast array of physiological processes, making it a major target for drug discovery.

These application notes provide a detailed protocol for measuring the effect of a novel compound, designated here as M35 TFA , on intracellular cAMP levels. The following protocols are designed to be a comprehensive guide for researchers to determine if M35 TFA acts as an agonist or antagonist at a GPCR of interest that signals through the cAMP pathway. The methodologies described are based on common commercially available cAMP assay kits and can be adapted for various cell-based high-throughput screening formats.

Signaling Pathway

The diagram below illustrates the canonical Gs and Gi signaling pathways that modulate intracellular cAMP levels.

camp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (e.g., M35 TFA) Agonist (e.g., M35 TFA) GPCR GPCR Agonist (e.g., M35 TFA)->GPCR Binds Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates (+) Gi->AC Inhibits (-) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: GPCR-mediated cAMP signaling pathway.

Experimental Protocols

This section provides detailed methodologies for conducting a cAMP assay to evaluate the pharmacological activity of M35 TFA.

Cell Preparation and Seeding

Proper cell handling is crucial for a successful and reproducible cAMP assay.[1]

  • Cell Culture: Culture cells expressing the GPCR of interest in the appropriate growth medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvesting: For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution. For suspension cells, collect directly from the flask.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

  • Cell Seeding: Dilute the cells in the appropriate assay buffer to the desired concentration. The optimal cell number per well should be determined empirically but a good starting point is 10,000 to 20,000 cells per well for a 96-well plate.[2] Seed the cells into a suitable microplate (e.g., 96-well or 384-well). For adherent cells, allow them to attach overnight in a CO2 incubator.

Agonist Mode Assay

This protocol is used to determine if M35 TFA can stimulate cAMP production.

  • Compound Preparation: Prepare a stock solution of M35 TFA in a suitable solvent (e.g., DMSO). Create a serial dilution of M35 TFA in assay buffer to generate a dose-response curve.

  • Cell Stimulation:

    • For suspension cells or non-lytic assays, add the diluted M35 TFA or a known agonist (positive control) to the wells containing the cells.

    • For adherent cells, aspirate the culture medium and replace it with the assay buffer containing the different concentrations of M35 TFA.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Cell Lysis (for lytic assays): Add the lysis buffer provided with the cAMP assay kit to each well.

  • cAMP Detection: Proceed with the detection protocol specific to the chosen assay technology (e.g., HTRF, AlphaScreen, luminescence).

Antagonist Mode Assay

This protocol is used to determine if M35 TFA can inhibit the cAMP production stimulated by a known agonist.

  • Compound Preparation: Prepare serial dilutions of M35 TFA in assay buffer.

  • Pre-incubation: Add the diluted M35 TFA to the wells containing the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a known agonist at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for the predetermined stimulation time.

  • Cell Lysis and Detection: Follow the same steps as in the agonist mode assay.

Experimental Workflow

The following diagram outlines the general workflow for a cell-based cAMP assay.

camp_assay_workflow Start Start CellCulture 1. Cell Culture (expressing target GPCR) Start->CellCulture Harvesting 2. Cell Harvesting & Counting CellCulture->Harvesting Seeding 3. Cell Seeding in Microplate Harvesting->Seeding CompoundPrep 4. Prepare M35 TFA & Control Compounds Seeding->CompoundPrep Stimulation 5. Cell Stimulation (Agonist/Antagonist Mode) CompoundPrep->Stimulation Incubation 6. Incubation Stimulation->Incubation Lysis 7. Cell Lysis (if required) Incubation->Lysis Detection 8. cAMP Detection (e.g., HTRF, Luminescence) Lysis->Detection DataAnalysis 9. Data Analysis (Dose-Response Curves) Detection->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for a cAMP assay.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results of agonist and antagonist mode cAMP assays.

Table 1: Agonist Mode Assay Data
CompoundEC50 (nM)Max Response (% of Control Agonist)
M35 TFA ValueValue
Control AgonistValue100%
VehicleN/A0%
Table 2: Antagonist Mode Assay Data
CompoundIC50 (nM)
M35 TFA Value
Control AntagonistValue
VehicleN/A

Data Analysis

The raw data obtained from the cAMP assay reader should be processed and analyzed to determine the potency and efficacy of M35 TFA.

  • Standard Curve: If the assay kit requires it, generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.

  • Dose-Response Curves: Plot the response (e.g., luminescence, HTRF ratio) against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves and determine key pharmacological parameters such as EC50 (for agonists) and IC50 (for antagonists).

  • Data Normalization: Normalize the data to a positive control (e.g., a known potent agonist) and a negative control (vehicle) to determine the percent stimulation or inhibition.

Conclusion

This document provides a comprehensive guide for setting up and performing a cAMP assay to characterize the pharmacological profile of the novel compound M35 TFA. By following these protocols, researchers can generate robust and reproducible data to elucidate the compound's mechanism of action on GPCR-mediated cAMP signaling pathways. It is important to note that assay conditions, such as cell number and incubation times, may need to be optimized for specific cell lines and GPCRs.

References

Application Notes and Protocols for M35 TFA in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M35 TFA is a novel synthetic compound under investigation for its potential therapeutic applications. As a trifluoroacetate salt, M35 exhibits improved solubility and stability, making it suitable for various in vitro and in vivo studies. This document provides detailed application notes and protocols for utilizing M35 TFA in competitive binding assays, a fundamental technique for characterizing its interaction with target receptors. Competitive binding assays are crucial for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

The formyl peptide receptor (FPR) family, which includes FPR1 and FPR2 (also known as FPRL1), are G protein-coupled receptors (GPCRs) that play a critical role in the innate immune response.[1][2][3] They are activated by a wide range of structurally diverse ligands, including N-formyl peptides from bacteria and host-derived peptides and lipids.[1][4] The activation of these receptors can trigger various cellular responses, such as chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS) and cytokines like TNF-α. Understanding the interaction of novel compounds like M35 TFA with these receptors is essential for developing new therapeutics targeting inflammatory diseases.

These protocols are designed to guide researchers in setting up and executing competitive binding assays to determine the binding characteristics of M35 TFA for the formyl peptide receptors.

Data Presentation

Table 1: Hypothetical Binding Affinity of M35 TFA for Formyl Peptide Receptors

ReceptorRadioligandM35 TFA Ki (nM)M35 TFA IC50 (nM)Hill Slope
FPR1[³H]-fMLF15.225.8-1.05
FPR2/FPRL1[³H]-WKYMVM8.714.9-0.98

Note: The data presented in this table is for illustrative purposes only and represents the type of data that can be obtained from the described protocols.

Experimental Protocols

Protocol 1: Membrane Preparation from FPR-Expressing Cells

Objective: To prepare cell membranes enriched with the target formyl peptide receptor for use in binding assays.

Materials:

  • HEK293 cells stably expressing human FPR1 or FPR2/FPRL1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • Protease Inhibitor Cocktail

  • Dounce Homogenizer

  • High-speed Centrifuge

  • Bradford Assay Reagent for protein quantification

Procedure:

  • Culture HEK293 cells expressing the target receptor to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of M35 TFA for a target receptor by measuring its ability to compete with a known radioligand.

Materials:

  • FPR-expressing cell membranes (from Protocol 1)

  • Radioligand (e.g., [³H]-fMLF for FPR1, [³H]-WKYMVM for FPR2/FPRL1)

  • M35 TFA (a range of concentrations)

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM fMLF)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of M35 TFA in Binding Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of Binding Buffer, 25 µL of radioligand, 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of each M35 TFA dilution, 25 µL of radioligand, 50 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by three rapid washes with ice-cold Binding Buffer.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of M35 TFA.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + M35 TFA Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution M35 TFA Dilution Series Compound_Dilution->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Radioactivity Counting Filtration->Detection Data_Plotting Plot % Specific Binding vs. [M35 TFA] Detection->Data_Plotting Curve_Fitting Non-linear Regression (IC50) Data_Plotting->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M35 M35 TFA (Agonist) FPR FPR Receptor M35->FPR Binds to G_Protein Gαi & Gβγ FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (Chemotaxis, ROS production) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified FPR signaling pathway upon agonist binding.

References

Application Note: Characterization of M35 TFA Binding to Galanin Receptors using Saturation and Competition Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M35 TFA is a high-affinity peptide antagonist for the galanin receptors, particularly the GALR1 and GALR2 subtypes.[1] Galanin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including neurotransmission, hormone secretion, and pain modulation. The characterization of the binding affinity of novel ligands like M35 TFA is a critical step in drug discovery and pharmacological research. This application note provides a detailed protocol for determining the binding characteristics of M35 TFA to galanin receptors expressed in a recombinant cell line or native tissue preparations.

The binding affinity of the unlabeled ligand, M35 TFA, is determined indirectly through a competition binding assay using a radiolabeled galanin receptor ligand, such as [¹²⁵I]galanin. A saturation binding assay is first performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal binding capacity (Bmax) of the receptor preparation. These parameters are then used in the analysis of the competition binding data to calculate the inhibition constant (Ki) of M35 TFA.

Principle of the Assays

Saturation Binding Assay: This assay determines the affinity (Kd) of a radioligand for its receptor and the total number of receptors (Bmax) in a given preparation.[2] It involves incubating a constant amount of receptor preparation with increasing concentrations of the radiolabeled ligand until equilibrium is reached. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled competing ligand) from total binding.

Competition Binding Assay: This assay measures the affinity of an unlabeled compound (the competitor, in this case, M35 TFA) for a receptor by its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki) of the unlabeled compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

Galanin receptors mediate their effects through different G protein signaling pathways. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, GALR2 primarily couples to Gq/11 proteins, activating the phospholipase C pathway, which results in the mobilization of intracellular calcium.

Galanin_Signaling cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 Galanin / M35 TFA (antagonist) Receptor1_3 GALR1 / GALR3 GALR1_3->Receptor1_3 Binds Gi_o Gi/o Receptor1_3->Gi_o Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib Inhibits cAMP_decrease [cAMP]↓ AC_inhib->cAMP_decrease Leads to GALR2_ligand Galanin / M35 TFA (antagonist) Receptor2 GALR2 GALR2_ligand->Receptor2 Binds Gq_11 Gq/11 Receptor2->Gq_11 Activates PLC Phospholipase C (Activation) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase [Ca²⁺]↑ IP3->Ca_increase Induces

Caption: Galanin Receptor Signaling Pathways.

Experimental Workflow

The overall workflow for characterizing M35 TFA binding involves membrane preparation, performing saturation and competition binding assays, and subsequent data analysis.

Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Cell_Culture Cell Culture expressing Galanin Receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay Protein Concentration Determination Membrane_Prep->Protein_Assay Saturation_Assay Saturation Binding Assay ([¹²⁵I]galanin) Protein_Assay->Saturation_Assay Saturation_Analysis Saturation Data Analysis (Kd and Bmax determination) Saturation_Assay->Saturation_Analysis Competition_Assay Competition Binding Assay (M35 TFA vs. [¹²⁵I]galanin) Competition_Analysis Competition Data Analysis (IC50 and Ki determination) Competition_Assay->Competition_Analysis Saturation_Analysis->Competition_Assay Provides Kd for Ki calculation

Caption: Experimental Workflow for M35 TFA Binding Characterization.

Materials and Reagents

  • Receptor Source: Cell membranes from a stable cell line overexpressing a human galanin receptor subtype (e.g., GALR1 or GALR2) or tissue homogenates known to express galanin receptors.

  • Radioligand: [¹²⁵I]galanin (specific activity ~2000 Ci/mmol).

  • Unlabeled Ligand: M35 TFA.

  • Competitor for Non-specific Binding: Unlabeled galanin.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.[3]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Vacuum filtration manifold.

  • Scintillation counter.

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.).

Experimental Protocols

Membrane Preparation
  • Culture cells expressing the galanin receptor of interest to a sufficient density.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay with [¹²⁵I]galanin
  • Prepare serial dilutions of [¹²⁵I]galanin in binding buffer. A typical concentration range would be 0.01 to 5 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of varying concentrations of [¹²⁵I]galanin, and 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM), 50 µL of varying concentrations of [¹²⁵I]galanin, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.33% polyethyleneimine.[3]

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 1 mL).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Competition Binding Assay with M35 TFA
  • Prepare serial dilutions of M35 TFA in binding buffer. A typical concentration range would be 10⁻¹² to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I]galanin (at a concentration close to its Kd, determined from the saturation binding assay, e.g., 0.5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM), 50 µL of [¹²⁵I]galanin, and 100 µL of the membrane preparation.

    • Competition: Add 50 µL of varying concentrations of M35 TFA, 50 µL of [¹²⁵I]galanin, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the reaction and process the samples as described in the saturation binding assay protocol (steps 4-6).

Data Presentation and Analysis

Saturation Binding Data

The specific binding is calculated as the difference between total and non-specific binding at each radioligand concentration. The data should be plotted with the concentration of [¹²⁵I]galanin on the x-axis and the specific binding (in fmol/mg protein) on the y-axis. The data are then fitted to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.

[¹²⁵I]galanin (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg)
0.05
0.1
0.25
0.5
1.0
2.5
5.0

Table 1: Example Data Table for Saturation Binding Assay.

Competition Binding Data

The data are expressed as the percentage of specific binding of [¹²⁵I]galanin in the presence of different concentrations of M35 TFA. The data should be plotted with the logarithm of the M35 TFA concentration on the x-axis and the percentage of specific binding on the y-axis. The data are then fitted to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

M35 TFA (log M)% Specific Binding
-12
-11
-10
-9
-8
-7
-6
-5

Table 2: Example Data Table for Competition Binding Assay.

The Ki value for M35 TFA can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor, as determined from the saturation binding assay.

Summary

This application note provides a comprehensive protocol for the characterization of the binding of M35 TFA to galanin receptors. By performing saturation and competition binding assays, researchers can accurately determine the binding affinity (Ki) of this antagonist, which is essential for its pharmacological evaluation and for understanding its mechanism of action. The provided protocols and data analysis guidelines offer a robust framework for obtaining reliable and reproducible results.

References

Application Notes and Protocols for M35 TFA in Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M35 TFA, also known as Tifluadom, is a unique psychoactive compound belonging to the benzodiazepine class. Structurally, it is a benzodiazepine, but functionally it acts as an opioid receptor agonist.[1] Primarily, it has been characterized as a kappa-opioid receptor (KOR) agonist and has been utilized in scientific research to investigate the roles of the kappa-opioid system in various physiological processes, including analgesia, diuresis, and appetite stimulation.[1][2] However, it is crucial to note that while often cited for its kappa selectivity, evidence suggests that its isomers may also possess significant affinity for the mu-opioid receptor.

This document provides detailed application notes and protocols for the use of radiolabeled M35 TFA in in vitro receptor autoradiography studies, a powerful technique to visualize and quantify the distribution of target receptors in tissue sections.

Data Presentation

Binding Affinity Profile of Tifluadom Isomers

Quantitative binding affinity data (Ki values) for racemic M35 TFA is not consistently available in the public domain. However, a study on its enantiomers provides valuable insight into its opioid receptor binding profile.

Opioid Receptor Subtype(+)-Tifluadom(-)-Tifluadom
Mu (µ) Almost equipotent with kappa sites10-20 times less potent than (+)-isomer
Kappa (κ) Almost equipotent with mu sites10-20 times less potent than (+)-isomer
Delta (δ) ~10 times less potent than at mu/kappa sites10-20 times less potent than (+)-isomer

Note: This qualitative data highlights that (+)-Tifluadom exhibits comparable affinity for both mu- and kappa-opioid receptors, challenging the notion of its high selectivity for the kappa receptor.[3] The racemic mixture (M35 TFA) will reflect a combination of these binding characteristics.

Signaling Pathway

M35 TFA exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of M35 TFA to the KOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_ion K+ Efflux K_channel->K_ion M35_TFA M35 TFA (Tifluadom) M35_TFA->KOR Binds ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced signaling leads to Ca_ion->Neuronal_Inhibition Reduced influx leads to K_ion->Neuronal_Inhibition Increased efflux leads to Autoradiography_Workflow A Tissue Preparation (e.g., Brain Slicing) B Pre-incubation (Wash to remove endogenous ligands) A->B C Incubation with [3H]M35 TFA (Total & Non-specific binding) B->C D Washing (Remove unbound radioligand) C->D E Drying D->E F Exposure to Film or Phosphor Screen E->F G Image Acquisition & Analysis F->G

References

Application Notes and Protocols for In Situ Hybridization of Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that plays a crucial role in regulating various physiological processes, including neuroendocrine release, cognition, and pain perception. Its effects are mediated by three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. Understanding the precise anatomical distribution of these receptors is paramount for developing targeted therapeutics for conditions like Alzheimer's disease, anxiety, and chronic pain.

M35, a chimeric peptide [galanin (1-13)-bradykinin(2-9) amide], is a high-affinity ligand for galanin receptors and is often used as a tool to study their function and localization. While M35 is typically used as an antagonist, it can exhibit agonist properties in certain contexts.

These application notes provide detailed protocols for two key techniques used to investigate galanin receptor distribution in tissues: In Situ Hybridization (ISH) to detect galanin receptor mRNA, and Receptor Autoradiography to localize the galanin receptor proteins using radiolabeled M35.

Distinguishing In Situ Hybridization and Receptor Autoradiography

It is critical to select the appropriate technique based on the research question:

  • In Situ Hybridization (ISH): This molecular technique detects the messenger RNA (mRNA) transcripts of the galanin receptors (e.g., GalR1, GalR2, or GalR3 mRNA). It reveals which cells are actively transcribing the gene for a specific receptor. This provides insight into the potential for receptor synthesis within a cell.

  • Receptor Autoradiography: This technique uses a radiolabeled ligand, such as ¹²⁵I-M35, to bind to and visualize the location of the actual receptor proteins in a tissue section. This method identifies the anatomical location of functional receptors that are available for ligand binding. M35 TFA is the trifluoroacetate salt of the M35 peptide and is the form often supplied for this purpose.

Quantitative Data: M35 Ligand Binding Affinities

The following table summarizes the binding affinities of M35 for human galanin receptor subtypes, which is critical for designing and interpreting receptor autoradiography experiments.

Receptor SubtypeLigandAffinity (Ki)Affinity (Kd)Reference
GalR1 M350.11 nM-[1][2]
GalR2 M352.0 nM-[1][2]
All Galanin Receptors M35-0.1 nM[1]

Experimental Protocols

Protocol 1: In Situ Hybridization for Galanin Receptor mRNA

This protocol provides a general framework for detecting GalR mRNA in brain tissue using radiolabeled riboprobes.

1. Tissue Preparation

  • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.
  • Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20% sucrose in PBS) until it sinks.
  • Rapidly freeze the tissue and section it on a cryostat at 14-20 µm thickness.
  • Mount the sections onto coated slides (e.g., SuperFrost Plus) and allow them to dry.

2. Pre-hybridization

  • Wash sections in PBS.
  • Treat with Proteinase K to improve probe penetration (the concentration and time need to be optimized for the specific tissue).
  • Wash in PBS.
  • Acetylate the sections to reduce non-specific binding.
  • Dehydrate the sections through a series of ethanol washes and air dry.

3. Hybridization

  • Prepare a hybridization buffer containing the ³⁵S-labeled antisense riboprobe for the specific galanin receptor subtype.
  • Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for your probe (e.g., 65°C).

4. Post-hybridization Washes

  • Carefully remove the coverslips.
  • Perform a series of stringent washes in SSC buffers at increasing temperatures to remove unbound probe.
  • Treat with RNase A to digest any remaining single-stranded probe.
  • Perform final high-stringency washes.

5. Signal Detection

  • Dehydrate the slides through ethanol and air dry.
  • Expose the slides to autoradiography film or a phosphor imaging screen.
  • After exposure, develop the film or scan the screen.
  • For cellular resolution, slides can be dipped in liquid photographic emulsion, exposed, developed, and counterstained.

Protocol 2: Receptor Autoradiography with ¹²⁵I-M35 TFA

This protocol describes how to localize galanin receptors using radiolabeled M35.

1. Tissue Preparation

  • Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
  • Section the frozen brain on a cryostat (14-20 µm) and thaw-mount the sections onto charged slides.
  • Store the slides at -80°C until use.

2. Binding Assay

  • Bring slides to room temperature.
  • Pre-incubate the sections in a buffer (e.g., Tris-HCl) to rehydrate the tissue.
  • Incubate the sections with the radioligand solution containing ¹²⁵I-M35 TFA at a concentration appropriate for the receptor affinity (e.g., 0.1-1.0 nM).
  • Total Binding: Incubate sections with only ¹²⁵I-M35 TFA.
  • Non-specific Binding: For a parallel set of slides, incubate with ¹²⁵I-M35 TFA plus a high concentration of unlabeled galanin (e.g., 1 µM) to saturate the receptors.
  • Incubate until equilibrium is reached (e.g., 60-90 minutes at room temperature).

3. Washing

  • Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
  • Perform a quick dip in ice-cold distilled water to remove salts.

4. Signal Detection and Analysis

  • Dry the slides quickly under a stream of cool air.
  • Expose the slides to a phosphor imaging screen or autoradiography film along with calibrated ¹²⁵I standards.
  • After exposure, scan the screen or develop the film.
  • Quantify the signal by densitometry, using the standards to convert optical density to fmol/mg of tissue. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

Experimental Workflows

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_prehyb Pre-hybridization cluster_hyb Hybridization cluster_posthyb Post-hybridization cluster_detect Signal Detection Perfuse_Fix Perfuse_Fix Dissect_PostFix Dissect_PostFix Perfuse_Fix->Dissect_PostFix Cryoprotect Cryoprotect Dissect_PostFix->Cryoprotect Freeze_Section Freeze_Section Cryoprotect->Freeze_Section ProteinaseK ProteinaseK Freeze_Section->ProteinaseK Acetylation Acetylation ProteinaseK->Acetylation Dehydration Dehydration Acetylation->Dehydration Hybridize Hybridize with Radiolabeled Probe Dehydration->Hybridize Stringent_Washes Stringent_Washes Hybridize->Stringent_Washes RNase_Treatment RNase_Treatment Stringent_Washes->RNase_Treatment Final_Washes Final_Washes RNase_Treatment->Final_Washes Expose_Film Expose_Film Final_Washes->Expose_Film Develop_Analyze Develop_Analyze Expose_Film->Develop_Analyze

Caption: Workflow for In Situ Hybridization.

Receptor_Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_wash Washing cluster_detect Signal Detection & Analysis Dissect_Freeze Dissect_Freeze Cryosection Cryosection Dissect_Freeze->Cryosection Pre_incubation Pre-incubation Cryosection->Pre_incubation Incubate_Total Incubate with ¹²⁵I-M35 (Total Binding) Pre_incubation->Incubate_Total Incubate_Nonspecific Incubate with ¹²⁵I-M35 + excess cold ligand (Non-specific Binding) Pre_incubation->Incubate_Nonspecific Wash_Buffer Wash_Buffer Incubate_Total->Wash_Buffer Incubate_Nonspecific->Wash_Buffer Wash_Water Wash_Water Wash_Buffer->Wash_Water Dry Dry Wash_Water->Dry Expose_Film Expose to Film/Screen with Standards Dry->Expose_Film Quantify Quantify Signal Expose_Film->Quantify

Caption: Workflow for Receptor Autoradiography.

Galanin Receptor Signaling Pathways

GalR1_GalR3_Signaling Galanin Galanin Receptor GalR1 / GalR3 Galanin->Receptor Gi_o Gi/o Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi_o->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates

Caption: GalR1/GalR3 Signaling Pathway.

GalR2_Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Galanin Galanin GalR2 GalR2 Galanin->GalR2 Gq_11 Gq/11 GalR2->Gq_11 activates Gi_o Gi/o GalR2->Gi_o activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: GalR2 Signaling Pathways.

References

Application Notes and Protocols for In Vivo Microdialysis of Acetylcholine Release Modulated by a Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for a compound specifically designated "M35 TFA" did not yield a publicly documented muscarinic agonist. Therefore, this document provides detailed application notes and protocols for a well-characterized M1 muscarinic receptor agonist, AF102B (Cevimeline) , as a representative compound for studying the effects of muscarinic agonism on in vivo acetylcholine release. The principles and methods described herein are broadly applicable to the study of similar compounds.

Introduction

In vivo microdialysis is a widely used technique for monitoring the concentrations of neurotransmitters, such as acetylcholine (ACh), in the extracellular fluid of specific brain regions in freely moving animals. This method allows for the continuous sampling of endogenous substances and provides valuable insights into the neurochemical effects of pharmacological agents. Muscarinic acetylcholine receptors (mAChRs) are critical regulators of ACh release. Agonists of these receptors are of significant interest in drug development, particularly for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of the M1 muscarinic receptor agonist AF102B in modulating acetylcholine release as measured by in vivo microdialysis. The document includes detailed experimental protocols, quantitative data presentation, and diagrams to illustrate key processes.

Quantitative Data Summary

The effects of AF102B on acetylcholine release have been documented in scientific literature. The following table summarizes the quantitative data on the in vivo effects of AF102B on ACh release in different brain regions of rats.

Brain RegionAnimal ModelAF102B Dose (i.p.)Peak Increase in ACh Release (Mean ± SEM)Time to Peak EffectReference
Frontal CortexRat1 mg/kg150 ± 20% of baseline60 minutes[1]
HippocampusRat1 mg/kg170 ± 25% of baseline60 minutes[1]
StriatumRat1 mg/kg140 ± 15% of baseline60 minutes[1]

Experimental Protocols

The following protocols are based on established methodologies for in vivo microdialysis to measure acetylcholine release following the administration of a muscarinic agonist like AF102B.

1. Animal Surgery and Microdialysis Probe Implantation

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).

    • Slowly lower a guide cannula (e.g., 22-gauge) to the desired depth, just above the target structure.

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Allow the animals to recover for 5-7 days post-surgery.

2. In Vivo Microdialysis Procedure

  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2-4 mm membrane length and a 20-30 kDa molecular weight cutoff).

  • Perfusion Solution: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer. To enhance acetylcholine recovery, a cholinesterase inhibitor like neostigmine (e.g., 0.1-1 µM) is often included in the perfusate.

  • Stabilization Period: Allow the system to stabilize for at least 1-2 hours after probe insertion to obtain a stable baseline of acetylcholine release.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of acid (e.g., acetic acid or formic acid) to prevent acetylcholine degradation. Samples should be kept on ice or in a refrigerated fraction collector.

  • Drug Administration: After collecting 3-4 stable baseline samples, administer AF102B (or the vehicle control) via intraperitoneal (i.p.) injection. Continue collecting dialysate samples for at least 2-3 hours post-injection.

3. Acetylcholine Analysis

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a common and sensitive method for quantifying acetylcholine in microdialysate samples.

    • Chromatographic Separation: Inject a small volume (e.g., 10-20 µL) of the dialysate onto a reverse-phase HPLC column.

    • Enzyme Reactor: After separation, the mobile phase passes through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. Acetylcholine is first hydrolyzed to choline, which is then oxidized to produce hydrogen peroxide.

    • Electrochemical Detection: The hydrogen peroxide is detected by a platinum electrode, and the resulting electrical signal is proportional to the concentration of acetylcholine in the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity for acetylcholine quantification and is becoming increasingly common.[2][3]

4. Data Analysis

  • Express acetylcholine concentrations in each dialysate sample as a percentage of the average baseline concentration (the mean of the 3-4 samples collected before drug administration).

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare acetylcholine levels between treatment groups and over time.

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathway involved in muscarinic agonist-mediated modulation of acetylcholine release.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation A Stereotaxic Surgery & Guide Cannula Implantation B Post-Surgery Recovery (5-7 days) A->B C Microdialysis Probe Insertion B->C D Perfusion with aCSF + Neostigmine C->D E Baseline Sample Collection (1-1.5 hours) D->E F AF102B Administration (i.p.) E->F G Post-Injection Sample Collection (2-3 hours) F->G H ACh Quantification (HPLC-ECD or LC-MS/MS) G->H I Data Analysis (% of Baseline) H->I J Interpretation of Results I->J

Figure 1: Experimental workflow for in vivo microdialysis.

signaling_pathway cluster_presynaptic Presynaptic Cholinergic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M2_autoreceptor M2 Autoreceptor (Inhibitory) M2_autoreceptor->ACh_release ACh_release->M2_autoreceptor Negative Feedback M1_receptor M1 Receptor ACh_release->M1_receptor Postsynaptic Action Signaling_cascade Downstream Signaling M1_receptor->Signaling_cascade AF102B AF102B (M1 Agonist) AF102B->M1_receptor Activates

Figure 2: Cholinergic synapse and M1 receptor activation.

Discussion and Conclusion

The use of in vivo microdialysis to study the effects of muscarinic agonists like AF102B on acetylcholine release provides crucial information for drug development. The data indicate that M1 receptor activation can lead to an increase in extracellular acetylcholine levels in key brain regions associated with cognition. This is somewhat counterintuitive, as presynaptic M2 autoreceptors typically inhibit ACh release. The observed increase with an M1 agonist may be due to complex network effects, such as the activation of excitatory feedback loops or modulation of other neurotransmitter systems that, in turn, influence cholinergic neuron activity.

These protocols and application notes serve as a guide for researchers and drug development professionals interested in evaluating the in vivo neurochemical profile of muscarinic agonists. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of cholinergic pharmacology and developing novel therapeutics for CNS disorders.

References

Application Notes and Protocols for M35 TFA in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects.[3] Animal models are crucial for understanding the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesics.[1] Commonly used models involve surgical nerve injury to induce pain-related behaviors like allodynia and hyperalgesia.[4]

This document provides a detailed experimental design for evaluating the therapeutic potential of M35 Trifluoroacetate (TFA), a putative novel compound, in a rodent model of neuropathic pain. While the precise mechanism of action for M35 TFA is under investigation, these protocols are based on the hypothesis that it may modulate key pathways involved in nociceptive signaling, such as the opioid system. The mu-opioid receptor (MOR) is a well-established target for potent analgesics. MORs are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylate cyclase, reduced intracellular cAMP, and modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and analgesia.

These application notes will guide researchers through the establishment of a neuropathic pain model, administration of M35 TFA, and subsequent behavioral and molecular analyses to assess its efficacy and potential mechanism of action.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents by loosely ligating the sciatic nerve.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • 4-0 chromic gut sutures

  • Stereotaxic frame (optional, for precise injections)

  • 70% Ethanol and Betadine for sterilization

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical level of anesthesia is maintained throughout the procedure.

  • Shave and sterilize the skin on the lateral surface of the mid-thigh of the left hind paw.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

  • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer and suture the skin incision.

  • Administer post-operative analgesics as per institutional guidelines for the first 48 hours to manage surgical pain.

  • Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop. Sham-operated animals undergo the same surgical procedure without nerve ligation.

M35 TFA Administration

Materials:

  • M35 Trifluoroacetate (TFA)

  • Vehicle (e.g., sterile saline, DMSO, or as specified by the compound's characteristics)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, intravenous, intrathecal)

Procedure:

  • Prepare fresh solutions of M35 TFA in the appropriate vehicle on the day of the experiment.

  • Divide the animals into treatment groups: Sham + Vehicle, CCI + Vehicle, and CCI + M35 TFA (at various doses).

  • Administer the assigned treatment according to the desired experimental timeline (e.g., single dose for acute effect, or repeated dosing for chronic effect). The route of administration will depend on the pharmacokinetic properties of M35 TFA.

Behavioral Assessment of Neuropathic Pain

Behavioral tests should be conducted at baseline (before surgery) and at multiple time points post-surgery and post-treatment.

a. Mechanical Allodynia (von Frey Test):

  • Place the animals in individual Plexiglas chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Plantar Test):

  • Place the animals in individual Plexiglas chambers on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

Data Presentation

The quantitative data from the behavioral and molecular assays should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of M35 TFA on Mechanical Allodynia in CCI Rats

Treatment GroupBaseline PWT (g)Day 7 Post-CCI PWT (g)Day 14 Post-CCI + Treatment PWT (g)
Sham + Vehicle15.2 ± 1.114.8 ± 1.315.0 ± 1.2
CCI + Vehicle14.9 ± 1.22.5 ± 0.42.8 ± 0.5
CCI + M35 TFA (Low Dose)15.1 ± 1.02.7 ± 0.56.5 ± 0.8#
CCI + M35 TFA (High Dose)15.0 ± 1.32.4 ± 0.312.1 ± 1.1#

*p < 0.05 compared to Sham; #p < 0.05 compared to CCI + Vehicle. Data are presented as Mean ± SEM.

Table 2: Effect of M35 TFA on Thermal Hyperalgesia in CCI Rats

Treatment GroupBaseline PWL (s)Day 7 Post-CCI PWL (s)Day 14 Post-CCI + Treatment PWL (s)
Sham + Vehicle10.5 ± 0.810.2 ± 0.710.4 ± 0.9
CCI + Vehicle10.3 ± 0.94.1 ± 0.54.3 ± 0.6
CCI + M35 TFA (Low Dose)10.6 ± 0.74.4 ± 0.67.8 ± 0.7#
CCI + M35 TFA (High Dose)10.4 ± 0.84.2 ± 0.49.9 ± 0.8#

*p < 0.05 compared to Sham; #p < 0.05 compared to CCI + Vehicle. Data are presented as Mean ± SEM.

Mandatory Visualizations

Signaling Pathway Diagram

M35_TFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular M35 M35 TFA MOR Mu-Opioid Receptor (MOR) M35->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Proposed signaling pathway of M35 TFA via the mu-opioid receptor.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_development Phase 2: Pain Development and Treatment cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimation->Baseline_Behavior CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Behavior->CCI_Surgery Pain_Development Neuropathic Pain Development (7-14 days) CCI_Surgery->Pain_Development Treatment_Groups Group Assignment: - Sham + Vehicle - CCI + Vehicle - CCI + M35 TFA (Doses) Pain_Development->Treatment_Groups Drug_Administration M35 TFA Administration Treatment_Groups->Drug_Administration Post_Treatment_Behavior Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Behavior Tissue_Collection Tissue Collection (Spinal Cord, DRG) Post_Treatment_Behavior->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Tissue_Collection->Molecular_Analysis Data_Analysis Statistical Analysis Molecular_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for evaluating M35 TFA in a neuropathic pain model.

Logical Relationship Diagram

Logical_Relationship cluster_cause Initiating Event cluster_pathophysiology Pathophysiological Consequences cluster_symptoms Behavioral Manifestations cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Nerve_Injury Peripheral Nerve Injury (e.g., CCI) Peripheral_Sensitization Peripheral Sensitization Nerve_Injury->Peripheral_Sensitization Neuroinflammation Neuroinflammation Nerve_Injury->Neuroinflammation Central_Sensitization Central Sensitization Pain_Hypersensitivity Pain Hypersensitivity (Allodynia, Hyperalgesia) Central_Sensitization->Pain_Hypersensitivity Peripheral_Sensitization->Central_Sensitization Neuroinflammation->Central_Sensitization M35_Intervention M35 TFA Administration Pain_Hypersensitivity->M35_Intervention Targeted by Analgesia_Outcome Analgesia M35_Intervention->Analgesia_Outcome

Caption: Logical relationship between nerve injury, pain, and M35 TFA intervention.

References

Application Notes and Protocols for Cellular Response to Trifluoroacetic Acid (TFA) and 5-tetradecyloxy-2-furoic acid (TOFA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "M35 TFA." Extensive searches did not yield specific information for a compound with this designation. It is possible that "M35" is an internal project name, a specific salt form, or a typographical error. These application notes provide information on Trifluoroacetic Acid (TFA), a common laboratory reagent, and 5-tetradecyloxy-2-furoic acid (TOFA), an inhibitor of fatty acid synthesis, based on available scientific literature. Researchers should verify the identity of "M35 TFA" before proceeding with any experiment.

Part 1: Trifluoroacetic Acid (TFA) in Cell-Based Assays

Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis and purification.[1] While not typically investigated as a primary therapeutic agent, its presence as a counterion in peptide preparations can significantly impact cell-based experiments.[1]

Suitable Cell Lines for Investigating TFA Effects

TFA's effects are generally not cell-line specific but rather concentration-dependent. Cytotoxicity has been observed in various cell lines at concentrations above 100 µM.[1] Specific examples include:

  • C6 Murine Glioma Cells: Studies have shown that TFA can stimulate cell growth and protein synthesis at concentrations between 0.5-7.0 mM.[2] It also affects glycoprotein synthesis in these cells.[2]

  • Human Umbilical Vein Endothelial Cells (HUVEC): Proliferation can be inhibited at concentrations around 0.1 mM.

  • Jurkat Cells: Significant toxicity is observed at concentrations around 5 mM.

  • PC-12 Cells: Dose-dependent cell death is induced in the 1-5 mM range.

  • BT-549 (Breast Cancer) and HT-29 (Colon Cancer) Cells: Used in studies with compounds purified using TFA, highlighting the importance of vehicle controls.

Quantitative Data: Cytotoxic Concentrations of TFA

The cytotoxic effects of TFA are highly dependent on the cell line and experimental duration.

Cell LineEffective ConcentrationObserved EffectReference
HUVEC~0.1 mMInhibition of proliferation
Multiple (e.g., HeLa, HEK293)>100 µMGeneral cytotoxic effects
PC-121-5 mMSignificant cell death
Jurkat~5 mMSignificant toxicity
C6 Murine Glioma0.5-7.0 mMStimulation of cell growth and protein synthesis
Experimental Protocol: Control for TFA Effects in Cell Viability Assays

This protocol is essential when testing peptides or other compounds that are supplied as TFA salts.

Objective: To determine the baseline cytotoxic effect of TFA on a chosen cell line.

Materials:

  • Selected cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Trifluoroacetic acid (TFA), sterile-filtered

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.

  • TFA Preparation: Prepare a stock solution of TFA in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations that correspond to the amount of TFA present in the experimental compound treatments.

  • Cell Treatment: Treat the cells with the various concentrations of TFA. Include a vehicle-only control (medium without TFA).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

Logical Workflow for TFA Control Experiment

TFA_Control_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_tfa Prepare Serial Dilutions of TFA incubate_24h->prepare_tfa treat_cells Treat Cells with TFA Concentrations incubate_24h->treat_cells prepare_tfa->treat_cells incubate_exp Incubate for Experimental Duration (e.g., 48h, 72h) treat_cells->incubate_exp add_viability_reagent Add Cell Viability Reagent incubate_exp->add_viability_reagent measure_absorbance Measure Absorbance add_viability_reagent->measure_absorbance analyze_data Calculate % Viability vs. Control measure_absorbance->analyze_data end End analyze_data->end

Workflow for TFA control experiment.

Part 2: 5-tetradecyloxy-2-furoic acid (TOFA) in Cancer Cell Lines

5-tetradecyloxy-2-furoic acid (TOFA) is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. Upregulation of fatty acid synthesis is a hallmark of many cancer cells, making TOFA a compound of interest in cancer research.

Suitable Cell Lines for TOFA Experiments

TOFA has been shown to be effective in a variety of cancer cell lines:

  • Renal Cell Carcinoma (RCC): ACHN and 786-O

  • Ovarian Cancer: COC1 and COC1/DDP (cisplatin-resistant)

  • Prostate Cancer: LNCaP and other PCa cell lines

  • Lung Cancer: NCI-H460

  • Colon Carcinoma: HCT-8 and HCT-15

  • Cholangiocarcinoma (CCA): KKU-213A, KKU-055, and HuCCT1

Quantitative Data: IC50 Values of TOFA

The half-maximal inhibitory concentration (IC50) of TOFA varies among different cancer cell lines.

Cell LineCancer TypeIC50 (48h)Reference
ACHNRenal Cell Carcinoma6.06 µg/ml
786-ORenal Cell Carcinoma5.36 µg/ml
COC1Ovarian Cancer~26.1 µg/ml
COC1/DDPOvarian Cancer~11.6 µg/ml
NCI-H460Lung Cancer~5.0 µg/ml
HCT-8Colon Carcinoma~5.0 µg/ml
HCT-15Colon Carcinoma~4.5 µg/ml
HuCCT1Cholangiocarcinoma5.7±1.2 µg/ml
KKU-213ACholangiocarcinoma4.6±1.6 µg/ml
KKU-055Cholangiocarcinoma23.5±4.3 µg/ml
Signaling Pathways Modulated by TOFA

TOFA's primary mechanism of action is the inhibition of ACC, which leads to downstream effects on cell signaling, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: In renal cell carcinoma lines ACHN and 786-O, TOFA treatment leads to a decrease in the phosphorylation of Akt, mTOR, and p70S6K, suggesting inhibition of this critical survival pathway.

  • Cell Cycle Regulation: TOFA induces cell cycle arrest at the G0/G1 phase in ovarian cancer cells (COC1, COC1/DDP) by inhibiting the expression of Cyclin D1 and CDK4. In RCC cells, it causes arrest at the G2/M phase.

  • Apoptosis Induction: TOFA induces apoptosis through the mitochondrial pathway. This is evidenced by:

    • Increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3.

    • Decreased expression of the anti-apoptotic protein Bcl-2.

    • Cytochrome c release.

  • Androgen Receptor (AR) Signaling: In prostate cancer cells, TOFA can decrease the expression of the androgen receptor and its downstream targets like neuropilin-1 (NRP1) and Mcl-1.

Signaling Pathway of TOFA in Renal Cell Carcinoma

TOFA_Pathway_RCC cluster_pathway PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation TOFA TOFA ACC Acetyl-CoA Carboxylase (ACC) TOFA->ACC Inhibits PI3K PI3K TOFA->PI3K Inhibits Bax Bax TOFA->Bax Upregulates Bcl2 Bcl-2 TOFA->Bcl2 Downregulates FAS Fatty Acid Synthesis ACC->FAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation p70S6K->Proliferation Apoptosis Apoptosis Casp3 Cleaved Caspase-3 Bax->Casp3 Bcl2->Casp3 Casp3->Apoptosis

References

Application Notes and Protocols for Studying Galanin Signaling Pathways with M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide that plays a crucial role in a wide range of physiological processes, including neurotransmission, hormone secretion, and pain perception. It exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The distinct signaling pathways activated by these receptors make them attractive targets for therapeutic intervention in various disorders. M35 (TFA salt) is a high-affinity chimeric peptide that acts as a potent tool for investigating the complexities of galanin signaling. Its unique pharmacological profile, exhibiting both antagonistic and agonistic properties depending on the concentration and receptor subtype, allows for detailed dissection of galanin receptor function.

These application notes provide a comprehensive guide to using M35 TFA for studying galanin signaling pathways, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

M35 TFA: A Versatile Tool for Galanin Receptor Research

M35 is a chimeric peptide that combines the N-terminal fragment of galanin (1-13) with the bradykinin (2-9) amide. This structure confers high affinity for galanin receptors. The trifluoroacetic acid (TFA) salt of M35 is a common formulation used in research.

The primary utility of M35 TFA lies in its ability to differentiate between galanin receptor subtypes and their downstream signaling cascades.

  • GalR1 and GalR3 Signaling: GalR1 and GalR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). M35 TFA can be used to probe this pathway. At low nanomolar concentrations, it antagonizes the inhibitory effect of galanin on cAMP production. However, at higher concentrations, it exhibits agonistic properties, directly inhibiting adenylyl cyclase.

  • GalR2 Signaling: GalR2 is mainly coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium. M35 TFA can be used to study this pathway by examining its effects on galanin-induced calcium release.

  • Alternative Signaling Pathways: Furthermore, galanin receptors can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. The effect of M35 TFA on these alternative signaling pathways can provide further insights into the complex biology of galanin receptors.

Data Presentation

Table 1: Quantitative Data for M35 TFA

ParameterValueReceptor SubtypeSpeciesReference
Binding Affinity
Kd0.1 nMGalanin Receptor (undifferentiated)Not Specified
Ki0.11 nMHuman GalR1Human
Ki2.0 nMHuman GalR2Human
Functional Activity (cAMP Assay)
Antagonistic Concentration1 nM (reverses galanin-induced cAMP inhibition)Galanin Receptor in Rin m 5F cellsRat
Agonistic Concentration15 and 30 nM (inhibits forskolin-stimulated cAMP)Galanin Receptor in Rin m 5F cellsRat
In Vivo Activity
Effective Dose6 nM/10 μL (i.c.v.)Galanin Receptors in the brainRat

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of M35 TFA for galanin receptors.

Materials:

  • Cell membranes expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3)

  • Radiolabeled galanin (e.g., [125I]-galanin)

  • M35 TFA

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of M35 TFA in binding buffer.

  • In a microplate, add the cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of M35 TFA or unlabeled galanin (for competition binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Kd and Ki values.

Functional Assay: cAMP Measurement

Objective: To characterize the antagonistic and agonistic effects of M35 TFA on GalR1 and GalR3 signaling.

Materials:

  • Cells expressing GalR1 or GalR3 (e.g., CHO or HEK293 cells)

  • M35 TFA

  • Galanin

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • Assay buffer

Protocol:

  • Seed the cells in a multi-well plate and grow to confluence.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of M35 TFA for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of galanin (e.g., EC80) in the presence of M35 TFA.

  • For agonist mode: Treat the cells with varying concentrations of M35 TFA in the presence of a fixed concentration of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 (for antagonism) or EC50 (for agonism) values of M35 TFA.

Functional Assay: GTPγS Binding Assay

Objective: To measure the activation of G proteins by galanin receptors in response to M35 TFA.

Materials:

  • Cell membranes expressing the galanin receptor of interest

  • M35 TFA

  • Galanin

  • [35S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

  • Scintillation counter

Protocol:

  • In a microplate, combine the cell membranes, varying concentrations of M35 TFA (for agonist testing) or a fixed concentration of galanin with varying concentrations of M35 TFA (for antagonist testing), and GDP.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold wash buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Analyze the data to determine the effect of M35 TFA on G protein activation.

Functional Assay: Calcium Mobilization

Objective: To assess the effect of M35 TFA on GalR2 signaling.

Materials:

  • Cells expressing GalR2

  • M35 TFA

  • Galanin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection module

Protocol:

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of M35 TFA (for agonist testing) or a fixed concentration of galanin in the presence of varying concentrations of M35 TFA (for antagonist testing).

  • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Analyze the data to determine the effect of M35 TFA on calcium mobilization.

In Vivo Studies: Intracerebroventricular (ICV) Injection

Objective: To investigate the central effects of M35 TFA on galanin signaling in animal models.

Materials:

  • M35 TFA

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe

  • Animal model (e.g., rat)

Protocol:

  • Anesthetize the animal and mount it in a stereotaxic apparatus.

  • Expose the skull and drill a small hole at the desired coordinates for the lateral ventricle.

  • Dissolve M35 TFA in sterile aCSF to the desired concentration (e.g., 6 nM/10 μL).

  • Slowly inject the M35 TFA solution into the lateral ventricle using a Hamilton syringe.

  • Remove the syringe, suture the incision, and allow the animal to recover.

  • Perform behavioral or physiological tests at specified time points after the injection to assess the effects of M35 TFA.

Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling M35_ant M35 (low nM) GalR1_3 GalR1 / GalR3 M35_ant->GalR1_3 Antagonist M35_ago M35 (high nM) M35_ago->GalR1_3 Agonist Galanin Galanin Galanin->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA M35_GalR2 M35 GalR2 GalR2 M35_GalR2->GalR2 Modulator Galanin_GalR2 Galanin Galanin_GalR2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2

Caption: Galanin receptor signaling pathways and the modulatory role of M35 TFA.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Kd, Ki) Functional Functional Assays (cAMP, GTPγS, Ca²⁺) Binding->Functional Data_Analysis_vitro Data Analysis (Affinity, Potency, Efficacy) Functional->Data_Analysis_vitro Animal_Model Animal Model Selection Data_Analysis_vitro->Animal_Model Inform Dose Selection ICV_Injection ICV Injection of M35 TFA Animal_Model->ICV_Injection Behavioral Behavioral/Physiological Testing ICV_Injection->Behavioral Data_Analysis_vivo Data Analysis (Central Effects) Behavioral->Data_Analysis_vivo

Caption: Experimental workflow for studying galanin signaling with M35 TFA.

Drug_Development_Logic Target_ID Target Identification (Galanin Receptors) Tool_Compound Tool Compound (M35 TFA) Target_ID->Tool_Compound Assay_Dev Assay Development (In Vitro & In Vivo) Tool_Compound->Assay_Dev Characterize Pathways HTS High-Throughput Screening Assay_Dev->HTS Validate Assays Lead_Opt Lead Optimization HTS->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical relationship of M35 TFA as a tool in drug development.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Agonist Activity of M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected agonist activity with M35, a peptide compound purified with trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: We are observing agonist activity with our M35 TFA peptide, which was expected to be an antagonist. What are the potential causes?

A1: Unexpected agonist activity in a peptide preparation like M35 TFA can stem from several factors:

  • Intrinsic Agonist Activity of the Peptide: The M35 peptide itself may possess inherent agonist properties at the tested receptor, even if it was designed as an antagonist. This is a form of "off-target" activity where the peptide interacts with the receptor in a way that triggers a downstream signal.

  • Contamination: The peptide stock may be contaminated with an agonist. This could be a result of cross-contamination in the lab or an impurity from the synthesis process.[1][2][3]

  • Trifluoroacetic Acid (TFA) Artifacts: TFA is commonly used in peptide purification and is often present as a salt in the final product.[4] TFA itself can have biological activity, including the modulation of certain receptors and ion channels, which might be misinterpreted as peptide activity.[4]

  • Assay-Specific Artifacts: The experimental conditions or the assay technology itself could be producing a false-positive signal. This can include interactions with assay components or detection reagents.

  • Cell Line Issues: The cell line used for the assay may have undergone changes, such as receptor overexpression or mutations, leading to an altered response.

Q2: How can we determine if the observed agonist activity is due to the M35 peptide itself or the TFA counter-ion?

A2: It is crucial to de-convolute the effects of the peptide from the TFA salt. Here are some recommended steps:

  • Test a Different Salt Form: If possible, obtain or synthesize M35 with a different counter-ion, such as hydrochloride (HCl) or acetate. If the agonist activity is absent or significantly reduced with a different salt form, it strongly suggests a TFA-mediated effect.

  • TFA Control Experiment: Run a control experiment with TFA alone at concentrations equivalent to what is present in your M35 TFA stock solution. This will help determine if TFA itself is causing the agonist response in your assay system.

  • Dialysis or Salt Exchange: Perform dialysis or use a salt exchange column on your M35 TFA stock to remove the TFA and replace it with a more biologically inert salt like phosphate-buffered saline (PBS).

Q3: What are the first steps in troubleshooting unexpected agonist activity in our cell-based assay?

A3: A systematic approach is key. We recommend the following initial troubleshooting steps:

  • Confirm Compound Identity and Purity: Verify the identity and purity of your M35 TFA stock using analytical methods such as mass spectrometry and HPLC.

  • Rule out Contamination: Review your lab procedures to identify potential sources of cross-contamination. Test all reagents, media, and sera used in the assay for potential contaminants. A simple flowchart for this process is provided below.

  • Perform Control Experiments: Include appropriate positive and negative controls in your assay to ensure it is performing as expected. This includes a known agonist for the receptor and a vehicle control.

Troubleshooting Guides

Guide 1: Investigating the Source of Agonist Activity

This guide provides a step-by-step workflow to identify the source of the unexpected agonist signal.

cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound & Contamination cluster_2 Investigation Phase 2: Deconvoluting Effects cluster_3 Investigation Phase 3: Assay Validation cluster_4 Conclusion A Unexpected Agonist Activity Observed with M35 TFA B Verify M35 TFA Identity & Purity (MS, HPLC) A->B C Test for Microbial Contamination B->C Purity Confirmed I Source Identified B->I Impurity Detected D Test for Chemical Contamination C->D No Microbial Contamination C->I Contamination Found E Run TFA-only Control D->E No Chemical Contamination D->I Contamination Found F Test Different Salt Form of M35 (e.g., HCl) E->F TFA Inactive E->I TFA is Agonist G Run Assay with Known Agonist & Antagonist F->G Other Salts Inactive F->I Activity is Salt-Dependent H Test an Alternative Assay Principle G->H Controls Behave as Expected G->I Assay Failure H->I Activity Persists H->I Assay Artifact

Caption: Troubleshooting workflow for unexpected agonist activity.

Guide 2: Characterizing the Signaling Pathway

If the agonist activity is confirmed to be intrinsic to the M35 peptide, the next step is to characterize the signaling pathway it activates. G-protein coupled receptors (GPCRs) can signal through various pathways.

cluster_G_protein G-Protein Dependent Pathways cluster_arrestin G-Protein Independent Pathway M35 M35 Peptide GPCR Target GPCR M35->GPCR Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Arrestin β-Arrestin Recruitment GPCR->Arrestin PLC PLC Activation Gq->PLC AC_stim Adenylyl Cyclase Stimulation Gs->AC_stim AC_inhib Adenylyl Cyclase Inhibition Gi->AC_inhib IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP_inc cAMP Increase AC_stim->cAMP_inc cAMP_dec cAMP Decrease AC_inhib->cAMP_dec Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., ERK activation) Arrestin->Downstream

Caption: Potential GPCR signaling pathways activated by M35.

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol is for determining if M35 TFA acts as an agonist or antagonist of Gs or Gi-coupled receptors.

Materials:

  • Cells expressing the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • M35 TFA stock solution

  • Forskolin (for Gi-coupled assays)

  • Known agonist for the target receptor

  • Assay buffer

Methodology:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of M35 TFA, the known agonist, and forskolin (if applicable) in assay buffer.

  • Assay Procedure (Gs-coupled):

    • Remove cell culture medium.

    • Add compound dilutions to the cells.

    • Incubate for the recommended time at 37°C.

    • Lyse the cells and proceed with the cAMP kit manufacturer's instructions to measure cAMP levels.

  • Assay Procedure (Gi-coupled):

    • Remove cell culture medium.

    • Add M35 TFA dilutions and incubate for a short pre-incubation period.

    • Add a sub-maximal concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for the recommended time at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit protocol.

  • Data Analysis: Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: β-Arrestin Recruitment Assay

This assay determines if M35 TFA induces G-protein independent signaling through β-arrestin recruitment.

Materials:

  • Cells co-expressing the target GPCR and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation, GFP translocation).

  • M35 TFA stock solution

  • Known agonist

  • Assay-specific detection reagents

Methodology:

  • Cell Seeding: Plate the engineered cells in an appropriate microplate and incubate.

  • Compound Addition: Add serial dilutions of M35 TFA and the known agonist to the cells.

  • Incubation: Incubate for the time specified by the assay manufacturer to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Generate concentration-response curves and determine the EC50 value for β-arrestin recruitment.

Quantitative Data Summary

When troubleshooting, it is essential to present data clearly. Below are example tables for summarizing your findings.

Table 1: Comparison of Agonist Potency in cAMP Assay

CompoundEC50 (nM) [Gs Pathway]IC50 (nM) [Gi Pathway]
Known Agonist1.55.2
M35 TFA25.3> 10,000
M35 HCl> 10,000> 10,000
TFA alone> 10,000> 10,000

Table 2: β-Arrestin Recruitment Potency

CompoundEC50 (nM)
Known Agonist12.8
M35 TFA150.7
M35 HCl> 10,000

These tables will help in comparing the activity of different forms of the peptide and the TFA control, providing a clear picture of the source of the unexpected agonism.

References

Technical Support Center: Optimizing M35 TFA Concentration for Antagonist Effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "M35 TFA" is not a publicly documented antagonist. The following technical support guide is for a hypothetical compound, "M35 TFA," a novel TGF-β receptor antagonist. The information provided is based on established principles for optimizing the concentration of similar small molecule inhibitors that target the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the hypothetical M35 TFA?

A1: M35 is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is hypothesized to be a small molecule inhibitor that targets the kinase activity of the TGF-β type I receptor (TGFβRI), also known as ALK5. By binding to the ATP-binding site of ALK5, M35 prevents the receptor from being phosphorylated and activated by the TGF-β type II receptor (TGFβRII) upon ligand binding.[1][2] This action blocks the subsequent phosphorylation of the key downstream effector proteins, SMAD2 and SMAD3, preventing their translocation to the nucleus and the transcription of TGF-β target genes.[3][4] The Trifluoroacetate (TFA) salt form is intended to improve the solubility and stability of the M35 compound.

Q2: What is a typical starting concentration range for M35 TFA in cell-based assays?

A2: The effective concentration of M35 TFA will vary depending on the cell type, assay duration, and specific experimental conditions. A good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM.[5] For initial screening, a concentration of 1 µM is often a reasonable choice. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell system to achieve maximal on-target inhibition with minimal off-target effects or cytotoxicity.

Q3: How do I determine the half-maximal inhibitory concentration (IC50) for M35 TFA?

A3: To determine the IC50, you should perform a dose-response experiment. This involves treating your cells with a range of M35 TFA concentrations in the presence of a constant concentration of a TGF-β ligand (e.g., 5 ng/mL TGF-β1). The key readout should be a downstream event in the signaling pathway, such as the level of phosphorylated SMAD2 (pSMAD2). By plotting the inhibition of pSMAD2 levels against the log of the M35 TFA concentration, you can fit a sigmoidal curve to the data and calculate the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the potential off-target effects of M35 TFA?

A4: While M35 is designed to be a selective TGF-βRI inhibitor, like many small molecule kinase inhibitors, it could potentially inhibit other kinases with similar ATP-binding pockets. Potential off-target effects could include the partial inhibition of other signaling pathways like MAPK. It's also important to consider that prolonged or high-concentration use of TGF-β inhibitors can lead to unintended biological consequences due to the pathway's role in tissue homeostasis and immune regulation. To control for off-target effects, it is recommended to use the lowest effective concentration and include appropriate negative controls.

Q5: How should I prepare and store M35 TFA?

A5: M35 TFA is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells; it is best to keep it below 0.1%.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No antagonist effect observed (e.g., no reduction in pSMAD2). 1. Inactive Compound: The M35 TFA may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration of M35 TFA used may be too low to effectively inhibit the pathway. 3. Cell Line Insensitivity: The cell line may not be responsive to TGF-β signaling or may have mutations in the pathway. 4. High Ligand Concentration: The concentration of the TGF-β ligand used for stimulation may be too high, overwhelming the inhibitor.1. Use a fresh aliquot of the M35 TFA stock solution. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 3. Confirm that your cell line expresses TGF-β receptors and shows a robust pSMAD2 response upon TGF-β stimulation. 4. Reduce the concentration of the TGF-β ligand used for stimulation.
High cell toxicity or cell death observed. 1. High M35 TFA Concentration: The concentration of the inhibitor may be toxic to the cells. 2. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high. 3. Contamination: The stock solution or media may be contaminated.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of M35 TFA. Use concentrations well below the toxic level. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Use fresh, sterile reagents and practice good cell culture technique.
High variability between replicate experiments. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent Treatment Times: Variations in the timing of inhibitor pre-treatment or ligand stimulation can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting of the inhibitor or ligand can lead to inconsistent concentrations.1. Ensure a uniform single-cell suspension before seeding and be consistent with your cell plating technique. 2. Adhere to a strict and consistent timeline for all experimental steps. 3. Use calibrated pipettes and be meticulous with your pipetting technique.

Data Presentation

Table 1: Dose-Dependent Inhibition of TGF-β1-induced SMAD2 Phosphorylation by M35 TFA in A549 cells.

M35 TFA Concentration (µM)pSMAD2/Total SMAD2 Ratio (Normalized)% Inhibition
0 (Vehicle Control)1.000%
0.010.955%
0.10.7822%
0.50.5248%
1.00.3565%
5.00.1288%
10.00.0892%

Table 2: Effect of M35 TFA on the Expression of TGF-β Target Genes.

TreatmentPAI-1 mRNA (Fold Change)SNAIL1 mRNA (Fold Change)
Untreated Control1.01.0
TGF-β1 (5 ng/mL)8.56.2
M35 TFA (1 µM) + TGF-β1 (5 ng/mL)1.51.2
M35 TFA (1 µM) only0.91.1

Experimental Protocols

Protocol: Determination of M35 TFA IC50 via Western Blot for pSMAD2

Objective: To determine the concentration of M35 TFA required to inhibit 50% of TGF-β1-induced SMAD2 phosphorylation in a selected cell line (e.g., HaCaT or A549).

Materials:

  • M35 TFA

  • TGF-β1 ligand

  • Cell line responsive to TGF-β (e.g., A549)

  • Complete culture medium and serum-free medium

  • 6-well plates

  • DMSO (vehicle)

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are at the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of M35 TFA in serum-free medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). The '0' concentration should contain the same final percentage of DMSO as the highest M35 TFA concentration. Pre-treat the cells with the M35 TFA dilutions for 1 hour.

  • Ligand Stimulation: Stimulate the cells by adding TGF-β1 to each well to a final concentration of 5 ng/mL. Do not add TGF-β1 to one well of the vehicle control to serve as a negative control. Incubate for 30-60 minutes.

  • Cell Lysis: After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSMAD2 and total SMAD2.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSMAD2 and total SMAD2.

    • Normalize the pSMAD2 signal to the total SMAD2 signal for each sample.

    • Calculate the percentage of inhibition for each M35 TFA concentration relative to the TGF-β1 stimulated vehicle control.

    • Plot the percent inhibition versus the log of the M35 TFA concentration and use non-linear regression to determine the IC50.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBRII TGFβRII TGF-beta->TGFBRII Binds TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates M35 M35 TFA M35->TGFBRI Inhibits DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulates

Caption: Canonical TGF-β signaling pathway and the inhibitory action of M35 TFA.

experimental_workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells serum_starve Serum Starve (4-6 hours) seed_cells->serum_starve pretreat Pre-treat with M35 TFA Dilutions (1 hour) serum_starve->pretreat stimulate Stimulate with TGF-β1 (5 ng/mL) (30-60 min) pretreat->stimulate lyse Wash & Lyse Cells stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify western_blot Western Blot for pSMAD2 & Total SMAD2 quantify->western_blot analyze Densitometry & IC50 Calculation western_blot->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of M35 TFA.

troubleshooting_guide start Problem: No Antagonist Effect check_cells Is cell line responsive to TGF-β stimulation? start->check_cells check_concentration Have you performed a dose-response curve? check_cells->check_concentration Yes validate_cells Solution: Validate cell line response (pSMAD2 induction). check_cells->validate_cells No check_compound Is the M35 TFA stock solution fresh? check_concentration->check_compound Yes optimize_concentration Solution: Perform dose-response (e.g., 0.01-50 µM). check_concentration->optimize_concentration No use_fresh_stock Solution: Use a new aliquot of M35 TFA. check_compound->use_fresh_stock No further_investigation Contact Technical Support check_compound->further_investigation Yes

Caption: Troubleshooting logic for "No Antagonist Effect".

References

Technical Support Center: Troubleshooting cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability and other issues with cyclic AMP (cAMP) assays. The following resources are designed to help you identify and resolve common problems in your experiments.

A Note on "M35 TFA cAMP Assay"

Initial searches for a specific assay named "M35 TFA cAMP assay" did not yield established results. It is possible that this name refers to a novel or internal assay. Our troubleshooting guide is broadly applicable to various cAMP assay platforms. We have interpreted "M35" as a potential target of interest and "TFA" as a possible reference to "Target-Fragment Assembly," a fragment-based drug discovery approach. If you are using a fragment-based approach to screen for modulators of a target that affects the cAMP pathway, the general principles of robust assay development and troubleshooting outlined here will be highly relevant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cAMP assays in a question-and-answer format, providing potential causes and solutions.

High Background Signal

Question: Why is my basal cAMP signal high, even without agonist stimulation?

Answer: A high basal cAMP signal can mask the effect of your test compounds and reduce the assay window. Common causes include:

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the target receptor, may exhibit agonist-independent activity, leading to continuous cAMP production.[1]

  • Endogenous Ligand Production: Cells may produce ligands that act on the receptor in an autocrine or paracrine manner.[1]

  • Serum Components: Components in the cell culture serum can stimulate cAMP production.[1]

  • High Cell Density: Plating too many cells per well can result in an elevated basal cAMP level.[1]

  • Phosphodiesterase (PDE) Inhibitor Issues: Using a PDE inhibitor at too high a concentration can cause an accumulation of basal cAMP.[1]

Low Signal-to-Noise Ratio (Small Assay Window)

Question: My assay window is very small, with little difference between the basal and stimulated cAMP levels. How can I improve my signal-to-noise ratio?

Answer: A low signal-to-noise ratio can make it difficult to discern the effects of your compounds. Consider the following:

  • Sub-optimal Agonist Concentration: The agonist concentration may be too low to elicit a maximal response.

  • Insufficient Stimulation Time: The incubation time with the agonist may not be long enough to allow for peak cAMP accumulation.

  • Low Receptor Expression: The cells may not express a sufficient number of the target receptor.

  • Inactive Agonist: The agonist may have degraded or been stored improperly.

  • Incorrect Instrument Settings: The settings on your plate reader (e.g., gain, integration time) may not be optimized for your assay.

High Well-to-Well Variability

Question: I'm observing significant variability between replicate wells, leading to large error bars. What could be the cause?

Answer: High variability can compromise the reliability of your data. Common culprits include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to variable results.

  • Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in reagent concentrations.

  • Temperature Gradients: Uneven temperature across the plate during incubation can affect enzymatic reactions.

  • Incomplete Mixing of Reagents: Failure to properly mix reagents after addition can lead to inconsistent results.

Data Presentation: Troubleshooting Summary

The table below summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Background Signal Constitutive receptor activityUse a cell line with lower receptor expression or use inverse agonists to reduce basal signaling.
Endogenous ligand productionWash cells thoroughly before starting the assay.
Serum componentsSerum-starve cells before the assay.
High cell densityOptimize cell seeding density.
High PDE inhibitor concentrationTitrate the PDE inhibitor to the lowest effective concentration.
Low Signal-to-Noise Ratio Sub-optimal agonist concentrationPerform an agonist dose-response curve to determine the EC80-EC90.
Insufficient stimulation timeConduct a time-course experiment to determine the optimal stimulation time.
Low receptor expressionUse a cell line with higher receptor expression or consider transient transfection.
Inactive agonistUse a fresh, validated batch of agonist.
Incorrect instrument settingsOptimize plate reader settings for your specific assay.
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Edge effectsAvoid using the outer wells of the plate or fill them with sterile media or PBS.
Temperature gradientsEnsure uniform temperature during incubation and allow plates to equilibrate to room temperature before adding reagents.
Incomplete mixing of reagentsGently mix the plate on an orbital shaker after adding reagents.

Experimental Protocols

Below are detailed methodologies for key experiments to optimize your cAMP assay.

Cell Seeding and Culture
  • Cell Culture: Maintain cells in the recommended growth medium and culture conditions. Use cells with a low passage number for experiments.

  • Cell Detachment: For adherent cells, use a gentle cell dissociation reagent to detach cells from the culture flask.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the desired concentration in the assay buffer. Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette to dispense cells into the microplate.

Agonist Dose-Response Experiment
  • Prepare Agonist Dilutions: Prepare a serial dilution of the agonist in the appropriate assay buffer.

  • Cell Plating: Seed the cells in a microplate at the optimized density and allow them to equilibrate.

  • Agonist Stimulation: Add the agonist dilutions to the appropriate wells. Include a vehicle control (buffer with no agonist).

  • Incubation: Incubate the plate for the predetermined stimulation time at the appropriate temperature.

  • cAMP Detection: Perform the cAMP measurement according to your assay kit's protocol.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.

Visualizations

Signaling Pathway

GPCR-cAMP Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (Gαs) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Binds G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates AMP AMP PDE->AMP Degrades cAMP Assay Workflow start Start cell_prep Cell Preparation (Harvesting, Counting) start->cell_prep cell_seeding Cell Seeding in Microplate cell_prep->cell_seeding stimulation Stimulation (Incubation with Compound) cell_seeding->stimulation compound_prep Compound/Agonist Preparation compound_prep->stimulation lysis Cell Lysis (If required by kit) stimulation->lysis detection cAMP Detection (Addition of Reagents) lysis->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis read_plate->data_analysis end End data_analysis->end cAMP Assay Troubleshooting start Problem with cAMP Assay high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal high_cv High Variability? start->high_cv check_cells Optimize Cell Density Lower PDEi Concentration Serum-Starve Cells high_bg->check_cells Yes check_agonist Check Agonist Activity Optimize Concentration & Time Check Receptor Expression low_signal->check_agonist Yes check_technique Improve Pipetting Technique Ensure Homogenous Cell Seeding Mitigate Edge Effects high_cv->check_technique Yes end Re-run Assay check_cells->end check_agonist->end check_technique->end

References

Preventing M35 TFA peptide degradation in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the in vivo degradation of the M35 TFA peptide.

Troubleshooting Guides

Question: I am observing rapid loss of M35 peptide activity in my in vivo experiments. What are the likely causes and how can I troubleshoot this?

Answer:

Rapid in vivo inactivation of the M35 peptide is likely due to enzymatic degradation. The M35 peptide is a chimera of Galanin (1-13) and Bradykinin (2-9), making it susceptible to peptidases that degrade these parent peptides.

Troubleshooting Steps:

  • Identify Potential Cleavage Sites: The bradykinin portion of M35 is particularly susceptible to cleavage by Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Carboxypeptidase N (CPN). The galanin portion can be cleaved by various endopeptidases.

  • Co-administration with Peptidase Inhibitors: As a diagnostic experiment, co-administer M35 with a cocktail of broad-spectrum peptidase inhibitors. If the peptide's half-life increases, enzymatic degradation is the primary issue. Note: This is for diagnostic purposes and may not be suitable for therapeutic applications.

  • Analyze Degradation Products: Use mass spectrometry (MS) to identify the peptide fragments in plasma samples at different time points post-administration. This will pinpoint the primary cleavage sites.

  • Implement Stabilization Strategies: Based on the degradation analysis, apply appropriate stabilization modifications to the M35 peptide.

Question: My M35 TFA peptide solution is showing signs of aggregation and precipitation. What could be the cause and how can I resolve it?

Answer:

Peptide aggregation can be influenced by several factors including the peptide's intrinsic properties, concentration, pH, and the presence of certain salts.

Troubleshooting Steps:

  • Check Peptide Purity: Impurities from synthesis can act as nucleation points for aggregation. Ensure the purity of your M35 peptide is >95% by HPLC.

  • Optimize Formulation:

    • pH: Determine the isoelectric point (pI) of the M35 peptide. Adjust the pH of your formulation to be at least 1-2 units away from the pI to increase solubility.

    • Solvents: For initial solubilization of a new batch, consider using a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous buffer.

    • Excipients: The inclusion of excipients such as sugars (e.g., mannitol, sucrose) or polymers (e.g., PEG) can sometimes improve solubility and stability.

  • Control Concentration: High peptide concentrations can favor aggregation. Try working with lower concentrations if your experimental design allows.

  • Storage Conditions: Store the peptide in lyophilized aliquots at -20°C or -80°C. Once in solution, use immediately or store in frozen aliquots to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Question: What is the M35 TFA peptide?

Answer:

The M35 peptide is a synthetic chimeric peptide consisting of the N-terminal 13 amino acids of galanin and amino acids 2-9 of bradykinin. Its sequence is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2. It is typically supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the solid-phase peptide synthesis and purification process. M35 acts as a high-affinity galanin receptor ligand, functioning as an antagonist at low concentrations and an agonist at higher concentrations.

Question: Why is my M35 peptide supplied as a TFA salt, and is it a problem for in vivo studies?

Answer:

Trifluoroacetic acid (TFA) is a standard reagent used for cleaving the peptide from the resin during solid-phase peptide synthesis and as an ion-pairing agent during HPLC purification. Therefore, synthetic peptides are often isolated as TFA salts.

For in vivo studies, the presence of TFA can be problematic:

  • Toxicity: TFA is a strong acid and can be toxic to cells and tissues, potentially causing inflammation or other adverse reactions at the injection site.[1][2]

  • Interference with Biological Activity: TFA counterions can alter the peptide's conformation and affect its interaction with its receptor, potentially leading to inconsistent or misleading experimental results.[1][3]

  • Induction of Immune Response: Trifluoroacetylated proteins and phospholipids in vivo can elicit an antibody response.[1]

It is highly recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride, before in vivo administration.

Question: What is the expected in vivo half-life of the M35 peptide?

Answer:

Question: What are the primary enzymatic degradation pathways for the M35 peptide in vivo?

Answer:

The degradation of the M35 peptide is predicted to be mediated by peptidases that act on its galanin and bradykinin components.

  • Bradykinin (2-9) portion: This part of the peptide is susceptible to cleavage by:

    • Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system that degrades bradykinin.

    • Neutral Endopeptidase (NEP): A widely distributed metalloprotease.

    • Carboxypeptidase N (CPN): An enzyme that cleaves C-terminal basic amino acids.

  • Galanin (1-13) portion: The N-terminal of galanin is critical for its activity and is a target for various endopeptidases. Cleavage in this region can lead to rapid inactivation.

Question: How can I increase the in vivo stability of the M35 peptide?

Answer:

Several strategies can be employed to enhance the in vivo half-life of the M35 peptide:

  • N-terminal Modification:

    • Acetylation: Acetylating the N-terminus can block degradation by aminopeptidases.

    • N-methylation: Methylation of the N-terminal amine or backbone amide bonds can increase resistance to enzymatic cleavage.

  • C-terminal Modification:

    • Amidation: The native M35 peptide is C-terminally amidated, which already provides some protection against carboxypeptidases.

    • Lipidation: Attaching a fatty acid chain to the C-terminus or a side chain can enhance plasma protein binding, reduce renal clearance, and prolong the in vivo half-life.

  • Use of Unnatural Amino Acids: Replacing specific amino acids at cleavage sites with D-amino acids or other non-natural amino acids can sterically hinder peptidase access.

  • Formulation Strategies: Encapsulating the peptide in liposomes or nanoparticles can protect it from degradation and control its release.

Data on Peptide Stability and Modification

Table 1: In Vitro Stability of Galanin and its Analogs

PeptideSystemHalf-lifeReference
Galanin(1-29)Hypothalamic membrane preparation100 min
Galanin(1-16)Hypothalamic membrane preparation28 min
[Ala4]Galanin(1-16)Hypothalamic membrane preparation55 min
GalaninHuman plasma~5 min
Galanin (G1)Human plasma< G2 and G3
Galanin fragment (G2)Human plasma> G1, < G3
Modified Galanin fragment (G3)Human plasma> G1 and G2

Table 2: Efficacy of TFA Removal Methods

MethodReagent(s)Number of CyclesResultReference
Lyophilization with HCl10 mM HCl1TFA content below Limit of Quantification (<1% w/w)
Lyophilization with HCl5 mM HCl2TFA content below Limit of Quantification (<1% w/w)
Lyophilization with HCl2 mM HCl3TFA content below Limit of Quantification (<1% w/w)
Anion Exchange ChromatographyAcetic acid buffer1Complete exchange of TFA for acetate
PrecipitationCold diethyl ether3-4 washesOdor of TFA not detectable

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Chloride (HCl) Exchange

This protocol is adapted from established methods for exchanging TFA counterions for chloride ions, which are more biocompatible for in vivo studies.

Materials:

  • M35 TFA peptide

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled water

  • Lyophilizer

  • -80°C freezer or liquid nitrogen

Procedure:

  • Dissolve the M35 TFA peptide in distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Allow the solution to stand at room temperature for 1 minute.

  • Freeze the solution in a -80°C freezer or by immersion in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed.

  • For complete TFA removal, redissolve the lyophilized peptide in 10 mM HCl and repeat the freeze-drying process two more times.

  • After the final lyophilization, the M35 peptide will be in the hydrochloride salt form.

  • Confirm the removal of TFA and the integrity of the peptide using 19F-NMR and HPLC-MS, respectively.

Protocol 2: N-terminal Acetylation of M35 Peptide

This protocol describes a method for acetylating the N-terminus of the M35 peptide to increase its stability against aminopeptidases.

Materials:

  • M35 peptide

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Dissolve the M35 peptide in DMF.

  • Add DIPEA to the solution to act as a base.

  • Add a molar excess of acetic anhydride to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the reaction progress by HPLC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the acetylated M35 peptide using reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the N-acetylated M35 peptide by mass spectrometry and analytical HPLC.

Diagrams

M35_Degradation_Pathway cluster_galanin Galanin Portion Degradation cluster_bradykinin Bradykinin Portion Degradation M35 M35 Peptide (GWTLNSAGYLLGPPPGFSPFR-NH2) Endopeptidases Endopeptidases M35->Endopeptidases Cleavage at N-terminus ACE Angiotensin-Converting Enzyme (ACE) M35->ACE Cleavage within Bradykinin sequence NEP Neutral Endopeptidase (NEP) M35->NEP Cleavage within Bradykinin sequence CPN Carboxypeptidase N (CPN) M35->CPN Cleavage at C-terminus (Arg) Frag1 Inactive Fragments (e.g., Galanin(1-4) + Galanin(5-13)) Frag2 Inactive Bradykinin Fragments Frag3 C-terminally cleaved M35 Endopeptidases->Frag1 ACE->Frag2 NEP->Frag2 CPN->Frag3

Caption: Enzymatic degradation pathways of the M35 peptide in vivo.

TFA_Removal_Workflow start M35 TFA Peptide dissolve Dissolve in 10 mM HCl start->dissolve freeze Freeze (-80°C or Liquid N2) dissolve->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2x lyophilize->repeat repeat->dissolve Yes final_product M35 HCl Peptide repeat->final_product No qc QC Analysis (19F-NMR, HPLC-MS) final_product->qc

Caption: Workflow for TFA to HCl exchange of the M35 peptide.

References

How to reduce non-specific binding of M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of M35-TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for M35-TFA?

Non-specific binding refers to the interaction of M35-TFA with surfaces or molecules other than its intended biological target.[1][2] This can be caused by various molecular forces, including hydrophobic and ionic interactions.[3][4] High NSB can lead to inaccurate experimental data, such as high background signals and reduced assay sensitivity, resulting in false-positive or false-negative outcomes.[5] For a peptide like M35, which may have distinct hydrophobic and charged regions, the propensity for NSB can be significant.

Q2: Could the Trifluoroacetic acid (TFA) be contributing to the non-specific binding of M35?

Yes, the trifluoroacetate (TFA) counterion, commonly present from peptide synthesis and purification, can potentially influence the behavior of M35. TFA can interact with the positively charged residues of the peptide, altering its overall charge and hydrophobicity, which may in turn affect its non-specific binding characteristics. In some cases, residual TFA has been shown to impact biological assays. If you suspect the TFA is contributing to NSB, consider exchanging it for a different counterion, such as hydrochloride or acetate.

Q3: What are the initial and most critical steps to troubleshoot high non-specific binding of M35-TFA?

The first step is to confirm that the observed high signal is indeed due to non-specific binding. This can be achieved by running proper controls.

  • Negative Control (No M35-TFA): This control should yield a low signal, indicating that other assay components are not the source of the high background.

  • Blank Control (No Target Molecule): In this control, the surface is blocked and then incubated with M35-TFA. A high signal here directly points to the non-specific binding of M35-TFA to the blocked surface.

Once NSB is confirmed, the most common causes to investigate are suboptimal blocking and inappropriate buffer conditions.

Q4: How can I optimize my blocking step to reduce M35-TFA non-specific binding?

Insufficient blocking is a frequent cause of high background. The goal of a blocking agent is to saturate all potential non-specific binding sites on the assay surface without interfering with the specific interaction of M35-TFA with its target.

Common blocking agents include proteins like Bovine Serum Albumin (BSA), casein (often found in non-fat dry milk), and fish gelatin. Synthetic, protein-free blocking agents are also available and can be useful in assays where protein-based blockers might interfere.

To optimize blocking:

  • Increase Blocking Agent Concentration: If you are using BSA or casein, try increasing the concentration (e.g., from 1% to 3% or 5%).

  • Increase Incubation Time and Temperature: Extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.

  • Test Different Blocking Agents: M35-TFA may have a lower affinity for some blocking agents over others. It is advisable to test a panel of different blockers to find the most effective one for your specific assay.

Q5: What modifications can I make to my assay buffer to minimize non-specific binding?

The composition of your assay buffer plays a critical role in controlling non-specific interactions.

  • Adjust pH: The pH of the buffer can influence the overall charge of your M35 peptide. If the NSB is driven by electrostatic interactions with the surface, adjusting the pH towards the isoelectric point of M35 can minimize its net charge and reduce this type of binding.

  • Increase Ionic Strength: For charge-based NSB, increasing the salt concentration (e.g., with NaCl) in your buffer can create a shielding effect, disrupting these non-specific interactions.

  • Add Non-ionic Detergents: To counteract hydrophobic interactions, which are a common cause of NSB for peptides, you can add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to your buffer. It is important to optimize the detergent concentration, as high levels can sometimes denature proteins or disrupt specific interactions.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting non-specific binding of M35-TFA.

G cluster_0 Phase 1: Identify and Confirm NSB cluster_1 Phase 2: Optimization Steps cluster_2 Phase 3: Re-evaluation start High Background Signal Observed control_exp Run Negative and Blank Controls start->control_exp is_nsb Is Blank Control Signal High? control_exp->is_nsb no_nsb Issue is not M35-TFA NSB. Investigate other components. is_nsb->no_nsb No optimize_blocking Optimize Blocking Step - Increase concentration - Increase incubation time - Test different blockers is_nsb->optimize_blocking Yes optimize_buffer Modify Assay Buffer - Adjust pH - Increase ionic strength (NaCl) - Add non-ionic detergent (e.g., Tween-20) optimize_blocking->optimize_buffer adjust_peptide_conc Adjust M35-TFA Concentration - Titrate to find optimal concentration optimize_buffer->adjust_peptide_conc check_tfa Consider TFA Exchange - Exchange for HCl or Acetate adjust_peptide_conc->check_tfa re_evaluate Re-run Assay with Optimized Conditions check_tfa->re_evaluate nsb_reduced Is NSB Reduced? re_evaluate->nsb_reduced success Problem Solved nsb_reduced->success Yes further_troubleshooting Further Troubleshooting Required nsb_reduced->further_troubleshooting No

Caption: Troubleshooting workflow for reducing M35-TFA non-specific binding.

Understanding the Mechanisms of Non-Specific Binding

The diagram below illustrates the common molecular interactions that lead to non-specific binding and the strategies to counteract them.

G cluster_0 Causes of NSB cluster_1 Solutions M35 M35-TFA Peptide hydrophobic Hydrophobic Interactions M35->hydrophobic has hydrophobic regions electrostatic Electrostatic Interactions M35->electrostatic has charged regions surface Unblocked Assay Surface hydrophobic->surface binds to electrostatic->surface binds to detergents Add Non-ionic Detergents (e.g., Tween-20) detergents->hydrophobic disrupts salt_ph Increase Ionic Strength (Salt) Adjust pH salt_ph->electrostatic shields/neutralizes blocking Use Effective Blocking Agents (e.g., BSA, Casein) blocking->surface saturates

Caption: Mechanisms of non-specific binding and corresponding reduction strategies.

Quantitative Data Summary

Effective troubleshooting of non-specific binding often requires a systematic approach where the impact of different conditions is quantified. Below is a template table to help you organize your experimental data when optimizing your assay to reduce M35-TFA NSB.

Condition Variable Parameter Concentration/Value Background Signal (Blank Control) Specific Signal (Positive Control) Signal-to-Noise Ratio
Blocking Agent BSA1%
BSA3%
Casein1%
Fish Gelatin0.5%
Assay Buffer NaCl150 mM
NaCl300 mM
Tween-200.05%
Tween-200.1%
pH7.0
pH7.4
pH8.0

Experimental Protocol: Optimization of Blocking and Assay Buffers

This protocol provides a general framework for systematically testing different blocking agents and buffer additives to reduce the non-specific binding of M35-TFA. This should be adapted to your specific assay format (e.g., ELISA, SPR, etc.).

Objective: To identify the optimal blocking agent and assay buffer composition to minimize non-specific binding of M35-TFA while maintaining specific signal.

Materials:

  • Assay plates/surfaces

  • M35-TFA peptide

  • Target molecule for positive control

  • Blocking agents: Bovine Serum Albumin (BSA), Non-fat dry milk (casein), Fish Gelatin

  • Phosphate Buffered Saline (PBS)

  • Sodium Chloride (NaCl)

  • Tween-20

  • Detection reagents specific to your assay

Procedure:

  • Preparation of Buffers:

    • Wash Buffer: PBS with 0.05% Tween-20.

    • Blocking Buffers:

      • 1%, 3%, and 5% BSA in PBS.

      • 1%, 3%, and 5% non-fat dry milk in PBS.

      • 0.5% and 1% fish gelatin in PBS.

    • Assay Buffers:

      • PBS with 150 mM NaCl (standard).

      • PBS with 300 mM NaCl.

      • PBS with 500 mM NaCl.

      • PBS (150 mM NaCl) with 0.05% Tween-20.

      • PBS (150 mM NaCl) with 0.1% Tween-20.

  • Assay Procedure (Example for an ELISA-like format):

    • Coating: Coat wells with your target molecule (for positive controls) or leave uncoated (for blank controls). Incubate as per your standard protocol. Wash three times with Wash Buffer.

    • Blocking:

      • Add the different prepared blocking buffers to both blank and positive control wells.

      • Incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Wash three times with Wash Buffer.

    • M35-TFA Incubation:

      • Prepare a solution of M35-TFA at a concentration known to give a high background signal in each of the different assay buffers.

      • Add the M35-TFA solutions to the corresponding wells.

      • Incubate according to your standard protocol.

    • Detection:

      • Wash the wells thoroughly (e.g., 5-6 times) with Wash Buffer.

      • Proceed with the detection steps as per your established assay protocol.

  • Data Analysis:

    • Measure the signal from all wells.

    • Calculate the average background signal for each blocking and buffer condition using the blank control wells.

    • Calculate the average specific signal for each condition using the positive control wells.

    • Determine the signal-to-noise ratio for each condition (Specific Signal / Background Signal).

    • Select the condition that provides the lowest background signal while maintaining a high specific signal.

References

M35 TFA solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing solubility challenges with M35 TFA, a compound supplied as a trifluoroacetate salt. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions to facilitate their experiments.

Frequently Asked Questions (FAQs)

Q1: What is M35 TFA and why might it have solubility issues?

A1: M35 TFA refers to the trifluoroacetate (TFA) salt of the M35 compound. TFA salts are common in peptide and small molecule drug development. While the TFA counter-ion can aid in the stability and purification of the compound, it can also influence its solubility characteristics. Solubility issues can arise from the intrinsic properties of the M35 molecule itself, the nature of the TFA salt, and the choice of solvent.

Q2: What are the recommended starting solvents for dissolving M35 TFA?

A2: For initial stock solutions, polar aprotic organic solvents are generally recommended. Based on data from similar trifluoroacetate salt compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points.[1][2] Ethanol can also be considered, though it may be less effective for highly polar or large molecules.[1]

Q3: Can I dissolve M35 TFA directly in aqueous buffers?

A3: Direct dissolution in aqueous buffers like PBS is possible for some TFA salts, but often at lower concentrations compared to organic solvents.[1][2] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform further dilutions into your aqueous experimental medium.

Q4: How should I prepare a stock solution of M35 TFA?

A4: To prepare a stock solution, dissolve the solid M35 TFA in a suitable organic solvent such as DMSO or DMF. It is good practice to purge the solvent with an inert gas before adding it to the compound to minimize oxidation. Ensure the solution is thoroughly mixed. For specific concentrations, please refer to the quantitative data table below.

Q5: How stable are M35 TFA solutions?

A5: The stability of M35 TFA in solution can vary. Stock solutions in anhydrous organic solvents like DMSO are generally stable for longer periods when stored properly at -20°C. Aqueous solutions are typically less stable and it is often recommended to prepare them fresh daily. For long-term storage, it is best to store the compound as a solid at -20°C, as it can be stable for several years in this state.

Troubleshooting Guide

Q1: I am having difficulty dissolving M35 TFA in my chosen solvent. What should I do?

A1: If you are encountering solubility issues, consider the following steps:

  • Increase the volume of the solvent: The concentration you are trying to achieve may be too high.

  • Try a stronger solvent: If you are using ethanol, switching to DMSO or DMF may improve solubility.

  • Gentle warming: Gently warming the solution (e.g., in a 37°C water bath) can sometimes aid dissolution. However, be cautious as heat can degrade some compounds.

  • Sonication: A brief period of sonication in an ultrasonic bath can help to break up particulates and enhance dissolution.

Q2: My M35 TFA dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to overcome this:

  • Lower the final concentration: The compound may not be soluble in the aqueous buffer at the desired final concentration.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.

  • Increase the percentage of organic solvent: If your experimental conditions allow, a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution can help maintain solubility. However, always be mindful that organic solvents can have physiological effects in biological assays.

  • Use a different buffer system: The pH and composition of your buffer can influence solubility. Experimenting with different buffers may yield better results.

Quantitative Solubility Data

The following table summarizes the solubility of similar trifluoroacetate salt compounds in various solvents. This data can serve as a useful reference for M35 TFA.

SolventTDFA (trifluoroacetate salt) SolubilityA-779 (trifluoroacetate salt) Solubility
DMSO~33 mg/mL~33 mg/mL
DMF~33 mg/mL~10 mg/mL
Ethanol~16 mg/mLNot specified
PBS (pH 7.2)~10 mg/mL~1 mg/mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of M35 TFA in DMSO

(Assuming a molecular weight of 500 g/mol for M35)

  • Materials:

    • M35 TFA (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., nitrogen or argon)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Calculate the required mass of M35 TFA for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you would need 5 mg of M35 TFA.

    • Weigh out the calculated amount of M35 TFA into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube. It is recommended to purge the DMSO with an inert gas before use.

    • Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication may be applied if necessary.

    • Once dissolved, the stock solution is ready for use or for aliquoting and storage at -20°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Solid M35 TFA weigh Weigh M35 TFA start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute Aliquot working_solution Final Working Solution dilute->working_solution

Caption: Experimental workflow for preparing M35 TFA solutions.

troubleshooting_workflow start Start: Solubility Issue Encountered check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Reduce Concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No end End: Successful Dissolution reduce_concentration->end stronger_solvent Action: Use a Stronger Solvent (e.g., DMSO/DMF) check_solvent->stronger_solvent No check_dissolution_method Was the dissolution method sufficient? check_solvent->check_dissolution_method Yes stronger_solvent->end enhance_dissolution Action: Gentle Warming or Sonication check_dissolution_method->enhance_dissolution No precipitation_check Did precipitation occur upon aqueous dilution? check_dissolution_method->precipitation_check Yes enhance_dissolution->end dilution_strategy Action: Modify Dilution Strategy (e.g., serial dilutions) precipitation_check->dilution_strategy Yes precipitation_check->end No dilution_strategy->end

Caption: Troubleshooting decision tree for M35 TFA solubility issues.

References

Addressing M35 TFA off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of M35 TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is M35 TFA and what is its primary target?

M35 is a novel synthetic peptide designed as a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It specifically targets the ALK5 receptor, preventing the phosphorylation of Smad2/3 and subsequent downstream gene transcription. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used to improve the solubility and stability of synthetic peptides.

Q2: What are the potential sources of off-target effects with M35 TFA?

Off-target effects can arise from two main sources:

  • The M35 Peptide: The peptide may interact with other kinases or proteins that share structural homology with its intended target, ALK5.

  • The TFA Counter-ion: Trifluoroacetic acid (TFA) is known to have biological activity. For instance, it can modulate the activity of certain ion channels, such as ATP-sensitive potassium (KATP) channels and glycine receptors.[1] It is crucial to consider the final concentration of TFA in your experiments.

Q3: What are some of the known off-target effects of TFA?

Studies have shown that TFA can have several biological effects, including:

  • Activation of ATP-sensitive potassium (KATP) channels.[1]

  • Allosteric modulation of the glycine receptor.[1]

  • Alteration of cell proliferation rates in certain cell types.[1]

Q4: How can I control for the effects of the TFA counter-ion in my experiments?

To distinguish the effects of the M35 peptide from those of the TFA counter-ion, it is essential to include a vehicle control in your experiments. The appropriate vehicle control would be a solution of trifluoroacetic acid at the same concentration as that present in your M35 TFA treatment group.

Troubleshooting Guide

Issue 1: I am observing unexpected changes in cell morphology and adhesion after M35 TFA treatment.

  • Question: Could this be an off-target effect?

  • Answer: Yes, changes in cell morphology and adhesion could be due to off-target effects. The TGF-β pathway is known to regulate the expression of genes involved in the extracellular matrix and cell adhesion. However, M35 TFA may also be affecting other pathways that influence the cytoskeleton. Additionally, high concentrations of TFA have been reported to affect membrane function and protein stability.[1]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of M35 TFA for inhibiting the TGF-β pathway. This will help minimize potential off-target effects.

    • Vehicle Control: Include a TFA-only control group to assess the contribution of the counter-ion to the observed phenotype.

    • Orthogonal Inhibition: Use a structurally unrelated ALK5 inhibitor to see if it recapitulates the on-target effect without causing the same morphological changes.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream component of the TGF-β pathway to see if it reverses the observed phenotype.

Issue 2: My cells are showing decreased viability at concentrations of M35 TFA that are effective for inhibiting TGF-β signaling.

  • Question: Is this cytotoxicity due to on-target or off-target effects?

  • Answer: While inhibition of TGF-β signaling can affect cell survival in some cell types, the observed cytotoxicity could also be an off-target effect of the M35 peptide or the TFA counter-ion.

  • Troubleshooting Steps:

    • Cell Viability Assay: Use multiple, mechanistically distinct cell viability assays (e.g., MTS, CellTiter-Glo, Annexin V staining) to confirm the cytotoxic effect.

    • TFA Control: Test the effect of TFA alone on cell viability at the relevant concentrations.

    • Time-Course Experiment: Perform a time-course experiment to determine the onset of cytotoxicity. Off-target effects may manifest at different time points than on-target effects.

    • Kinase Profiling: Consider performing a kinase profiling assay to identify potential off-target kinases that M35 may be inhibiting, which could lead to cytotoxicity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for M35 TFA to illustrate the concepts of on-target and off-target activity.

TargetAssay TypeM35 IC50 / Binding Affinity (nM)
On-Target
ALK5 (TGFβR1)Kinase Assay15
ActRIIBBinding Assay50
Potential Off-Targets
ALK4Kinase Assay1500
p38 MAPKKinase Assay> 10000
Glycine ReceptorElectrophysiology5000 (TFA effect)
KATP ChannelElectrophysiology10000 (TFA effect)

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2 Inhibition

  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • Starvation: The next day, starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of M35 TFA (e.g., 0, 10, 50, 100, 500 nM) and a TFA vehicle control for 1 hour.

  • Ligand Stimulation: Stimulate the cells with 5 ng/mL TGF-β1 for 30 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2/3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection reagent.

Protocol 2: Kinase Profiling Assay

To identify potential off-target kinases of M35, a commercially available kinase profiling service is recommended. These services typically screen your compound against a large panel of purified kinases and measure its inhibitory activity.

  • Compound Preparation: Prepare a stock solution of M35 TFA in DMSO at a concentration of 10 mM.

  • Assay Submission: Submit the compound to the service provider according to their instructions. Typically, a single high concentration (e.g., 10 µM) is used for the initial screen.

  • Data Analysis: The service provider will return data on the percent inhibition of each kinase in the panel. Follow-up dose-response experiments should be performed for any kinases that show significant inhibition (>50%) in the initial screen to determine their IC50 values.

Mandatory Visualizations

cluster_on_target On-Target Pathway: TGF-β Signaling TGFb TGF-β ActRIIB ActRIIB TGFb->ActRIIB ALK5 ALK5 ActRIIB->ALK5 pSmad23 p-Smad2/3 ALK5->pSmad23 M35 M35 TFA M35->ALK5 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: On-target effect of M35 TFA on the TGF-β signaling pathway.

cluster_off_target Potential Off-Target Effect of TFA TFA TFA KATP KATP Channel TFA->KATP activates K_ion K+ KATP->K_ion efflux Membrane Cell Membrane Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Potential off-target effect of the TFA counter-ion.

cluster_workflow Experimental Workflow for Off-Target Assessment Experiment Initial Experiment with M35 TFA Observe Observe Unexpected Phenotype Experiment->Observe DoseResponse Perform Dose-Response Observe->DoseResponse VehicleControl Include TFA Vehicle Control Observe->VehicleControl Orthogonal Use Orthogonal Inhibitor Observe->Orthogonal KinaseProfile Kinase Profiling Observe->KinaseProfile Conclusion Distinguish On- vs. Off-Target Effects DoseResponse->Conclusion VehicleControl->Conclusion Orthogonal->Conclusion KinaseProfile->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

M35 TFA stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of M35 Trifluoroacetate (TFA), along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Stability and Storage Conditions

Proper handling and storage of M35 TFA are crucial to ensure its integrity and performance in sensitive experimental settings. Trifluoroacetic acid and its salts are stable under recommended conditions but can be susceptible to degradation and contamination if not handled correctly.

Recommended Storage Conditions:

For optimal stability, M35 TFA should be stored in a dry, cool, and well-ventilated area.[1] It is essential to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] Storage in a refrigerator is often recommended, away from heat sources, sparks, and open flames.[1]

Key Stability Considerations:

  • Moisture Sensitivity: M35 TFA is moisture-sensitive.[1] Exposure to humidity can lead to degradation and affect experimental outcomes.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided. Some trifluoroacetate compounds can decompose at temperatures above 200°C, potentially generating toxic fluorinated byproducts.

  • Light Sensitivity: While not explicitly stated for M35 TFA in the provided results, it is good laboratory practice to store chemical reagents in opaque or amber containers to minimize light exposure, which can catalyze degradation in some compounds.

Summary of Storage Recommendations:

ParameterRecommendationRationale
Temperature Cool, refrigerator recommendedTo minimize degradation and evaporation.
Atmosphere Dry, well-ventilatedTo prevent moisture absorption and ensure safety.
Container Tightly sealed, original containerTo prevent contamination and moisture ingress.
Incompatibilities Store away from strong acids, bases, oxidizing and reducing agentsTo prevent hazardous reactions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with M35 TFA.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of M35 TFA due to improper storage or handling.

Troubleshooting Workflow:

A Inconsistent Results B Check Storage Conditions (Temp, Humidity, Light) A->B C Review Handling Procedures (Aliquoting, Contamination) B->C D Perform Quality Control Check (e.g., LC-MS, NMR) C->D E Use a Fresh Aliquot or New Batch D->E If QC fails F Contact Technical Support D->F If QC passes but issues persist E->F If new batch fails

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Verify Storage Conditions: Ensure that M35 TFA has been stored according to the recommended conditions (cool, dry, tightly sealed).

  • Review Handling: Confirm that proper handling procedures were followed to prevent contamination. Use dedicated and clean equipment for aliquoting.

  • Perform Quality Control: If possible, analyze the M3_5 TFA solution using techniques like LC-MS or NMR to check for impurities or degradation products.

  • Use a Fresh Sample: If degradation is suspected, use a fresh aliquot from a properly stored stock or open a new container of M35 TFA.

Issue 2: Contamination in LC-MS Analysis

Possible Cause: Trifluoroacetic acid is a known persistent contaminant in liquid chromatography-mass spectrometry (LC-MS) systems.

Troubleshooting Workflow:

A LC-MS Contamination Detected B Identify Source of Contamination (Solvents, Tubing, Column) A->B C Flush System Thoroughly (e.g., with high organic, acidic, or basic solutions) B->C D Clean/Replace Contaminated Parts (Frits, Column, Tubing) C->D E Dedicate an LC System for TFA use D->E For long-term prevention F Issue Resolved? D->F G Contact Instrument Manufacturer Support F->G No

Caption: Troubleshooting workflow for LC-MS contamination.

Recommended Actions:

  • Isolate the Source: Systematically check all components of the LC-MS system (solvents, tubing, injector, column, and detector) to pinpoint the source of TFA contamination.

  • Thorough Flushing: Flush the system extensively with various solvent compositions. Some success has been reported with flushing with 2% acetic acid or formic acid to displace the TFA. Heating the ion source to its maximum temperature can also help remove volatile TFA.

  • Component Replacement: In severe cases, it may be necessary to replace contaminated parts such as tubing, frits, or even the analytical column.

  • Dedicated System: If TFA is used frequently, consider dedicating an older or less sensitive LC-MS instrument for these analyses to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of M35 TFA?

A1: When stored under the recommended conditions (cool, dry, and tightly sealed), M35 TFA is expected to be stable for an extended period. However, for critical applications, it is advisable to use it within the manufacturer's recommended expiry date. For opened containers, the shelf life can be significantly reduced if not handled properly to prevent moisture ingress and contamination.

Q2: Can I store M35 TFA at room temperature?

A2: While short periods at room temperature are unlikely to cause significant degradation, for long-term storage, a cool environment, such as a refrigerator, is recommended to maintain optimal stability.

Q3: My M35 TFA solution has changed color. Can I still use it?

A3: A change in color is an indication of potential degradation or contamination. It is strongly recommended to discard the solution and use a fresh, unopened batch to ensure the reliability of your experimental results.

Q4: How should I dispose of expired or degraded M35 TFA?

A4: M35 TFA should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

Protocol 1: Stability Assessment of M35 TFA Solution

This protocol outlines a general method for assessing the stability of an M35 TFA solution under specific stress conditions (e.g., elevated temperature).

Methodology:

  • Sample Preparation: Prepare several aliquots of the M35 TFA solution in appropriate vials.

  • Initial Analysis (T=0): Analyze one aliquot immediately to establish a baseline. The analysis can be performed using a validated analytical method such as HPLC-UV or LC-MS to determine the purity and concentration of the active component.

  • Stress Conditions: Place the remaining aliquots under the desired stress conditions (e.g., in an oven at 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from the stress condition.

  • Sample Analysis: Allow the aliquot to return to room temperature and analyze it using the same analytical method as in step 2.

  • Data Evaluation: Compare the purity and concentration of the stressed samples to the T=0 sample. A significant decrease in purity or concentration indicates degradation.

Experimental Workflow:

A Prepare Aliquots of M35 TFA B Initial Analysis (T=0) (HPLC-UV or LC-MS) A->B C Place Aliquots under Stress Conditions (e.g., 40°C) A->C E Compare Results to T=0 B->E D Analyze Aliquots at Time Points (1, 2, 4, 8 weeks) C->D D->E F Determine Degradation Profile E->F

Caption: Workflow for M35 TFA stability assessment.

References

Navigating Trifluoroacetic Acid (TFA) Interference in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by trifluoroacetic acid (TFA) counterion interference in biological assays. While direct references to "M35 TFA assays" are not prevalent in scientific literature, the principles and protocols outlined here are broadly applicable to a wide range of sensitive biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide or small molecule samples?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the chemical synthesis and purification of peptides and other small molecules.[1][2][3] It is highly effective for cleaving synthesized peptides from the solid-phase resin and is also a standard ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for improving peak sharpness and resolution.[1][4] Consequently, synthetic peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged groups on the molecule.

Q2: How can residual TFA interfere with my biological assays?

A2: Residual TFA can significantly impact experimental outcomes through various mechanisms:

  • Alteration of pH: As a strong acid, TFA can lower the pH of your assay buffer, which can directly affect the activity of pH-sensitive enzymes and the stability of proteins.

  • Direct Cellular Effects: TFA can exhibit cytotoxic effects, inhibiting cell proliferation at concentrations as low as 10 nM in some cell types like osteoblasts and chondrocytes. Conversely, in other cell lines, such as glioma cells, it has been observed to stimulate growth.

  • Modification of Biomolecule Function: TFA can interact with proteins and peptides, altering their secondary structure and potentially leading to aggregation. It has also been shown to act as an allosteric modulator of certain receptors, for instance, glycine receptors.

  • Assay-Specific Interference: The strong UV absorbance of TFA can interfere with spectroscopic measurements, particularly in the far-UV region used for protein secondary structure analysis.

Q3: What are the typical concentration ranges of TFA that can cause interference?

A3: The concentration of TFA that can cause interference is highly dependent on the specific assay and cell type. As mentioned, effects on cell proliferation have been observed at concentrations as low as 10 nM. In other cases, millimolar concentrations may be required to see significant effects. It is crucial to determine the sensitivity of your specific experimental system to TFA.

Q4: How can I determine the amount of TFA in my sample?

A4: Several analytical techniques can be used to quantify TFA content, including:

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method for determining TFA concentration.

  • HPLC with Evaporative Light Scattering Detector (ELSD): This method can be used to quantify non-volatile substances like TFA salts.

  • Ion Chromatography: This technique can separate and quantify different ions, including trifluoroacetate.

Troubleshooting Guide

Issue 1: Unexpected or Poor Reproducibility in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
  • Possible Cause: Direct cytotoxic or proliferative effects of the TFA counterion.

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a stock solution of sodium trifluoroacetate (NaTFA) and treat your cells with concentrations of TFA equivalent to those present in your experimental samples. This will help you to distinguish between the effects of your compound of interest and the TFA counterion.

    • Perform a Dose-Response Curve for TFA: Determine the concentration at which TFA begins to affect your cells.

    • Perform a Counterion Exchange: If TFA is found to be interfering, exchange it for a more biologically compatible counterion like acetate or hydrochloride.

Issue 2: Inconsistent or Unexpected Results in Enzyme Assays
  • Possible Cause: Alteration of the assay buffer pH by the acidic TFA counterion.

  • Troubleshooting Steps:

    • Measure the Final pH: After adding your sample containing TFA to the assay buffer, measure the pH to ensure it is within the optimal range for your enzyme.

    • Increase Buffer Capacity: If the pH is altered, consider using a buffer with a higher buffering capacity.

    • Perform a Counterion Exchange: This is the most robust solution to eliminate pH-related artifacts.

Issue 3: Altered Peptide/Protein Structure or Aggregation
  • Possible Cause: TFA interaction with the peptide or protein, leading to conformational changes.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Use techniques like Circular Dichroism (CD) to assess the secondary structure of your peptide in the presence and absence of TFA. Be mindful of TFA's own absorbance in the far-UV region.

    • Solubility Tests: Observe the solubility and any visible precipitation of your peptide in different buffers after TFA removal.

    • Counterion Exchange: Removing TFA is the most effective way to prevent these structural artifacts.

Quantitative Data Summary

ParameterObserved Effect of TFAConcentration RangeReference Cell/SystemCitation
Cell Proliferation InhibitionAs low as 10 nMOsteoblasts, Chondrocytes
Stimulation0.5 - 7.0 mMGlioma cells
Receptor Modulation Allosteric ModulatorNot specifiedGlycine Receptors
Enzyme Activity Potential Inhibition/AlterationAssay-dependentGeneral enzymatic assays
Peptide Structure Altered Secondary StructureNot specifiedMelittin

Experimental Protocols

Protocol 1: TFA Removal by Hydrochloric Acid (HCl) Exchange and Lyophilization

This is a widely used and effective method for replacing TFA with chloride counterions.

Materials:

  • Peptide sample containing TFA

  • Milli-Q or deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Liquid nitrogen or a -80°C freezer

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. A concentration range of 2-10 mM HCl is generally effective.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution in liquid nitrogen or a -80°C freezer.

  • Lyophilize the sample overnight until all the liquid has been removed.

  • To ensure complete removal, repeat the process of re-dissolving the lyophilized powder in a 10 mM HCl solution, freezing, and lyophilizing for a total of two to three cycles.

  • After the final lyophilization, the peptide is obtained as the hydrochloride salt and is ready for use in your assays.

Protocol 2: TFA Removal by Anion Exchange Chromatography

This method is suitable for exchanging TFA with other anions like acetate.

Materials:

  • Peptide sample containing TFA

  • Strong anion exchange resin (e.g., AG 1-X8)

  • 1 M Sodium Acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Dissolve the peptide sample in distilled water and apply it to the column.

  • Elute the peptide with distilled water and collect the fractions containing the peptide.

  • Combine the fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.

Visualizations

TFA_Interference_Pathway cluster_source Source of TFA cluster_problem Assay Interference cluster_outcome Erroneous Results Peptide Synthesis Peptide Synthesis Peptide-TFA Salt Peptide-TFA Salt Peptide Synthesis->Peptide-TFA Salt Cleavage HPLC Purification HPLC Purification HPLC Purification->Peptide-TFA Salt Ion-Pairing Altered pH Altered pH Inaccurate Data Inaccurate Data Altered pH->Inaccurate Data Direct Cytotoxicity Direct Cytotoxicity Direct Cytotoxicity->Inaccurate Data Biomolecule Interaction Biomolecule Interaction Poor Reproducibility Poor Reproducibility Biomolecule Interaction->Poor Reproducibility Peptide-TFA Salt->Altered pH Peptide-TFA Salt->Direct Cytotoxicity Peptide-TFA Salt->Biomolecule Interaction

Caption: Mechanism of TFA interference in biological assays.

Troubleshooting_Workflow start Unexpected Assay Results check_tfa Is TFA present in the sample? start->check_tfa run_control Run TFA-only control experiment check_tfa->run_control Yes other_issues Investigate other experimental variables check_tfa->other_issues No is_interfering Does TFA interfere? run_control->is_interfering remove_tfa Perform counterion exchange (e.g., HCl, Acetate) is_interfering->remove_tfa Yes is_interfering->other_issues No re_run_assay Re-run the assay with TFA-free sample remove_tfa->re_run_assay end_success Problem Solved re_run_assay->end_success

Caption: Troubleshooting workflow for TFA interference.

References

M35 TFA dose-response curve not reaching saturation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with M35 peptide experiments, specifically focusing on dose-response curves that do not reach saturation.

Frequently Asked Questions (FAQs)

Q1: What is the M35 peptide?

A1: M35 is a chimeric peptide, specifically [galanin (1-13)-bradykinin(2-9) amide], which acts as a high-affinity ligand for galanin receptors.[1][2] It is often used in research to study the physiological roles of galanin and its receptors.

Q2: What is the mechanism of action of the M35 peptide?

A2: M35 exhibits a complex pharmacological profile. It is primarily known as a galanin receptor antagonist.[1][3][4] However, at higher concentrations, it can act as a galanin receptor agonist, a phenomenon described as a mixed agonist-antagonist profile. This dual activity is crucial to consider when interpreting experimental results.

Q3: What is TFA and why is it associated with the M35 peptide?

A3: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification of peptides like M35. Consequently, the final lyophilized peptide is often a salt with TFA as a counterion. While TFA is necessary for the production process, residual TFA in the peptide sample can sometimes interfere with biological assays.

Q4: What is a dose-response curve and what does "saturation" mean in this context?

A4: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or ligand (like M35) and the magnitude of its biological effect (response). "Saturation" refers to the point on the curve where increasing the concentration of the peptide no longer produces a greater response. This typically results in a plateau at the top of the curve, indicating that all available receptors are occupied and the maximum biological effect has been reached.

Troubleshooting Guide: M35 TFA Dose-Response Curve Not Reaching Saturation

Issue: My dose-response curve for the M35 peptide does not plateau (reach saturation) at high concentrations.

This is a common issue that can arise from a variety of factors related to the peptide itself, the experimental conditions, or the assay system. The following table summarizes potential causes and recommended solutions.

Troubleshooting Summary
Category Potential Cause Recommended Solution
Peptide-Related Issues Suboptimal Peptide Purity: Contaminants in the peptide preparation may interfere with the assay.- Verify the purity of your M35 peptide batch using analytical techniques like HPLC and Mass Spectrometry. - If purity is low, consider re-purifying the peptide or obtaining a new batch from a reputable supplier.
Inaccurate Peptide Concentration: Errors in weighing the lyophilized peptide or in serial dilutions can lead to incorrect dose administration.- Ensure the peptide is properly desiccated before weighing. - Use a calibrated microbalance for accurate measurement. - Perform serial dilutions carefully with calibrated pipettes. - Consider performing amino acid analysis to accurately determine the peptide concentration.
Peptide Degradation: M35, like other peptides, can degrade if not stored or handled properly.- Store lyophilized M35 at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Use sterile, nuclease-free buffers for reconstitution.
Peptide Solubility Issues: At high concentrations, M35 may not be fully soluble in the assay buffer, leading to a lower effective concentration.- Check the solubility of M35 in your specific assay buffer. - If solubility is an issue, you may need to use a different buffer system or add a small amount of a solubilizing agent like DMSO (ensure it does not affect your assay).
TFA-Related Issues Interference from Residual TFA: High concentrations of TFA counterions in the peptide sample can alter the pH of the assay medium or directly affect cell viability and receptor binding.- Consider exchanging the TFA counterion for a more biocompatible one, such as acetate or chloride, through techniques like HPLC or ion-exchange chromatography. - Perform multiple lyophilizations from a dilute HCl solution to replace TFA with chloride.
Assay-Related Issues Dual Agonist/Antagonist Activity of M35: M35 can act as an antagonist at low concentrations and an agonist at high concentrations. This can result in a complex, non-sigmoidal dose-response curve that may not appear to saturate in a typical manner.- Extend the range of concentrations tested to fully characterize the dose-response relationship. - Be aware of this dual activity when analyzing your data and consider using a more complex curve-fitting model if necessary.
Insufficient Range of Concentrations: The concentrations tested may not be high enough to reach the saturation point.- Increase the highest concentration of M35 in your experiment. A good starting point is to test up to 10- or 100-fold higher than your current maximum concentration.
Cell Health and Density (for cell-based assays): Unhealthy or inconsistently plated cells can lead to variable and unreliable responses.- Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent cell seeding density for all experiments. - Regularly check for mycoplasma contamination.
Assay Incubation Time: The incubation time may be too short for the binding to reach equilibrium, especially at lower concentrations.- Optimize the incubation time to ensure that the binding of M35 to its receptor has reached a steady state.
Receptor Expression Levels: Low expression of galanin receptors in your cell line will result in a small dynamic range and may make it difficult to observe saturation.- Use a cell line known to express a high level of the target galanin receptor subtype (GALR1, GALR2, or GALR3). - Consider using a recombinant cell line overexpressing the receptor of interest.

Experimental Protocols

Protocol: Generating a Dose-Response Curve for M35 in a Cell-Based cAMP Assay

This protocol is designed to measure the effect of M35 on the inhibition of adenylyl cyclase activity via the Gi-coupled galanin receptor 1 (GALR1).

1. Materials:

  • M35 peptide (TFA salt)

  • HEK293 cells stably expressing human GALR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well microplates

2. M35 Peptide Preparation:

  • Allow the lyophilized M35 peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1 mM).

  • Prepare single-use aliquots of the stock solution and store them at -80°C.

  • On the day of the experiment, thaw an aliquot and prepare a dilution series of M35 in the assay buffer.

3. Cell Culture and Seeding:

  • Culture the HEK293-GALR1 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells and seed them into the microplate at a predetermined optimal density.

  • Allow the cells to attach and grow overnight.

4. Assay Procedure:

  • Remove the culture medium from the wells and wash the cells once with assay buffer.

  • Add the M35 dilutions to the respective wells.

  • Add a known concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

5. Data Analysis:

  • Plot the cAMP concentration (or signal) as a function of the logarithm of the M35 concentration.

  • Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response model with a variable slope) to determine parameters like IC50 (the concentration of M35 that inhibits 50% of the forskolin-stimulated cAMP production).

  • Examine the top and bottom plateaus of the curve to assess if saturation has been reached.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis peptide_prep Prepare M35 Dilution Series add_m35 Add M35 to Cells peptide_prep->add_m35 cell_prep Seed GALR1-expressing Cells cell_prep->add_m35 add_forskolin Stimulate with Forskolin add_m35->add_forskolin incubation Incubate add_forskolin->incubation measure_camp Measure cAMP Levels incubation->measure_camp plot_data Plot Dose vs. Response measure_camp->plot_data curve_fit Fit Sigmoidal Curve plot_data->curve_fit determine_params Determine IC50 & Plateaus curve_fit->determine_params

Caption: Experimental workflow for generating an M35 dose-response curve.

galanin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GALR1 GALR1 G_protein Gi/o Protein GALR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates M35 M35 (Antagonist) M35->GALR1 Blocks Galanin Galanin (Agonist) Galanin->GALR1 Activates

Caption: Simplified GALR1 signaling pathway, antagonized by M35.

troubleshooting_flow cluster_peptide Peptide-Related Checks cluster_assay Assay-Related Checks cluster_tfa TFA-Related Checks start Dose-Response Curve Not Reaching Saturation check_purity Verify Peptide Purity start->check_purity extend_dose Extend Dose Range start->extend_dose consider_tfa Consider TFA Interference start->consider_tfa check_conc Confirm Concentration check_purity->check_conc check_sol Assess Solubility check_conc->check_sol solution Problem Resolved check_sol->solution check_cells Check Cell Health extend_dose->check_cells optimize_time Optimize Incubation Time check_cells->optimize_time optimize_time->solution exchange_ion Perform Counterion Exchange consider_tfa->exchange_ion exchange_ion->solution

Caption: Troubleshooting logic for an unsaturated dose-response curve.

References

Technical Support Center: Galanin Receptor Ligand M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin Receptor Ligand M35 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Galanin Receptor Ligand M35 is a chimeric peptide, specifically [galanin (1-13)-bradykinin(2-9) amide], known as a high-affinity ligand for galanin receptors.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion remaining from the synthesis and purification process.[3][4]

Q2: What is the mechanism of action for M35?

M35 is notable for its dual, concentration-dependent activity. At low nanomolar concentrations (~1 nM), it acts as a galanin receptor antagonist, reversing the inhibitory effects of galanin.[5] However, at higher concentrations (~15-30 nM), M35 displays agonistic properties, mimicking the action of galanin, such as inhibiting cAMP production.

Q3: Is M35 selective for a specific galanin receptor subtype?

No, M35 is not considered a subtype-selective ligand. It binds with high affinity to multiple galanin receptor subtypes, notably showing a higher affinity for the human galanin receptor type 1 (GALR1) than for type 2 (GALR2). This lack of selectivity is important, as different receptor subtypes can trigger opposing signaling pathways.

Q4: How should I store and handle M35 TFA?

For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years. Once reconstituted into a stock solution (e.g., in DMSO or water), it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the product away from moisture.

Q5: What is the significance of the TFA counter-ion?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains in the final product as a salt. Residual TFA can significantly impact experimental results by causing dose-dependent cytotoxicity, inhibiting cell proliferation at concentrations as low as 10 nM, and altering the peptide's secondary structure. These effects can be a major source of inconsistent data.

Troubleshooting Guide

Problem 1: I am seeing inconsistent or contradictory results in my assay (e.g., sometimes agonism, sometimes antagonism).

This is the most common issue reported with M35 and can be attributed to several factors:

  • Concentration-Dependent Effects: The primary reason for inconsistent results is the ligand's dual functionality. Verify the final concentration of M35 in your assay. Low concentrations (~1 nM) will favor antagonism, while higher concentrations (>15 nM) will produce agonistic effects.

  • Receptor Subtype Expression: The cellular response depends on which galanin receptor subtypes (GALR1, GALR2, GALR3) are expressed in your experimental model. GALR1 and GALR3 activation typically leads to a decrease in cAMP (via Gαi/o), while GALR2 activation increases intracellular calcium (via Gαq/11). The net effect of the non-selective M35 will be determined by the specific receptor profile of your cells.

  • Presence of Endogenous Galanin: M35's antagonistic properties are observed when it competes with an agonist like galanin. In systems with little to no endogenous galanin, its intrinsic agonistic activity may be more prominent, even at lower concentrations.

Solution Workflow:

G start Inconsistent M35 Results check_conc 1. Verify M35 Concentration in Assay start->check_conc conc_low Low Conc. (~1 nM) favors ANTAGONISM check_conc->conc_low If low conc_high High Conc. (>15 nM) favors AGONISM check_conc->conc_high If high check_receptors 2. Characterize GALR Subtype Expression (e.g., qPCR, Western) conc_low->check_receptors conc_high->check_receptors galr1_3 GALR1/3 Dominant: Expect Gi/o signaling (↓cAMP) check_receptors->galr1_3 galr2 GALR2 Dominant: Expect Gq/11 signaling (↑Ca2+) check_receptors->galr2 check_tfa 3. Test for TFA Interference (Run Vehicle Control) galr1_3->check_tfa galr2->check_tfa tfa_effect TFA-induced cytotoxicity or artifact observed check_tfa->tfa_effect no_tfa_effect No effect from TFA vehicle check_tfa->no_tfa_effect tfa_solution Consider TFA removal (e.g., HCl salt exchange) tfa_effect->tfa_solution conclusion Interpret results based on Conc. + Receptor Profile no_tfa_effect->conclusion

Troubleshooting workflow for M35 TFA.

Problem 2: I am not observing any effect from M35 TFA application.

  • Incorrect Concentration: You may be using a concentration that is too low to elicit an agonistic effect in a system without endogenous galanin, or too low to effectively compete with high levels of endogenous galanin. Perform a full dose-response curve.

  • Peptide Instability: The peptide may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles. Always use fresh aliquots for experiments.

  • TFA Interference: High concentrations of TFA can be cytotoxic, leading to cell death and a lack of a specific biological response. Run a vehicle control with TFA at the same concentration as in your M35 TFA solution to rule out this possibility.

  • Lack of Target Receptors: Confirm that your cell line or tissue robustly expresses galanin receptors.

Problem 3: My results have high variability between experiments.

  • TFA Salt Content: The exact percentage of TFA can vary between batches of synthesized peptides, leading to different effective peptide concentrations and varying levels of TFA-induced side effects. If possible, quantify the peptide concentration by methods other than weight (e.g., amino acid analysis).

  • Solubility Issues: Ensure the M35 TFA is fully dissolved in your stock solution. Incomplete solubilization can lead to inaccurate dosing. Sonication may aid dissolution.

  • Cell Passage Number: Receptor expression levels can change as cells are passaged. Use cells within a consistent and narrow passage number range for all experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for M35, which can be used to guide experimental design.

ParameterReceptor SubtypeValueSpeciesReference
Binding Affinity (Ki) Human GALR10.11 nMHuman
Human GALR22.0 nMHuman
Dissociation Constant (Kd) Galanin Receptor0.1 nMRat
Effective Concentration Antagonist Activity~1 nMRat
Agonist Activity15 - 30 nMRat
In Vivo Dosage N/A6 nM / 10 µL (i.c.v.)Rat

Signaling Pathways and Ligand Activity

Galanin receptors couple to different G-proteins to initiate distinct downstream signaling cascades. M35, being non-selective, can potentially activate any of these pathways depending on the cellular context.

G cluster_0 M35 TFA Application cluster_1 Galanin Receptors cluster_2 G-Protein Coupling cluster_3 Downstream Effectors & Second Messengers M35 M35 TFA GALR1_3 GALR1 / GALR3 M35->GALR1_3 GALR2 GALR2 M35->GALR2 Gi_o Gαi/o GALR1_3->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 AC Adenylyl Cyclase (AC) Gi_o->AC PLC Phospholipase C (PLC) Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Galanin receptor signaling pathways activated by M35.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (to test for Gαi/o agonism)

This protocol is designed to measure the inhibitory effect of M35 on adenylyl cyclase activity, characteristic of GALR1/GALR3 agonism.

  • Cell Seeding: Plate cells expressing GALR1 and/or GALR3 (e.g., CHO-GALR1, Rin m 5F) in a 96-well plate and culture overnight.

  • Pre-treatment: Wash cells with serum-free media. Add M35 TFA at various concentrations (e.g., 0.1 nM to 1 µM) and incubate for 15-30 minutes. Include a "vehicle only" control.

  • Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final concentration), to all wells except the negative control.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: An agonistic effect of M35 will be observed as a dose-dependent decrease in the forskolin-stimulated cAMP production.

Protocol 2: Cell Viability Assay (to test for TFA-induced cytotoxicity)

This protocol helps determine if the TFA counter-ion is causing non-specific effects on cell health.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to attach overnight.

  • Preparation of TFA Control: Prepare a solution of trifluoroacetic acid in your assay buffer/media at a concentration equivalent to that present in your highest concentration of M35 TFA. Note: TFA is highly corrosive and should be handled with care.

  • Treatment: Treat cells with:

    • Media/buffer only (negative control).

    • Your M35 TFA dilutions.

    • The corresponding TFA-only dilutions (vehicle control).

  • Incubation: Incubate the plate for the same duration as your main experiment (e.g., 24, 48, or 72 hours).

  • Detection: Measure cell viability using a standard method, such as an MTT, MTS (e.g., CellTiter 96 AQueous One), or PrestoBlue assay.

  • Analysis: Compare the viability of cells treated with M35 TFA to those treated with the TFA-only control. A significant drop in viability in both groups relative to the negative control indicates a cytotoxic effect of the TFA counter-ion.

References

Improving M35 TFA efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using M35 TFA. Our goal is to help you optimize your experiments and improve the efficacy of M35 TFA in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is M35 TFA and what is its mechanism of action?

M35 TFA is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, M35 TFA prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation. Its efficacy is often most pronounced in cell lines with activating mutations in upstream components of this pathway, such as BRAF or RAS.

Q2: Why am I observing different levels of efficacy with M35 TFA across my cell lines?

The efficacy of M35 TFA is highly dependent on the genetic background of the cell line. Cells with mutations that activate the MAPK/ERK pathway (e.g., BRAF V600E) are often highly sensitive. Conversely, cell lines with wild-type BRAF and RAS, or those with resistance mechanisms, may show reduced sensitivity. See the data in Table 1 for examples.

Q3: How can I confirm that M35 TFA is inhibiting its target in my cells?

The most direct way to confirm target engagement is to measure the phosphorylation level of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A successful inhibition by M35 TFA should result in a significant reduction in p-ERK1/2 levels. This is typically assessed by Western blotting.

Q4: What is the recommended concentration range and treatment duration for M35 TFA?

The optimal concentration and duration can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line. A typical starting concentration range for an initial experiment would be from 1 nM to 10 µM. For treatment duration, 24 to 72 hours is a common timeframe for assessing effects on cell viability.

Troubleshooting Guide

Issue 1: The IC50 value I calculated is significantly higher than expected.

  • Possible Cause 1: Compound Degradation. M35 TFA may be sensitive to storage conditions or repeated freeze-thaw cycles.

    • Solution: Aliquot the compound upon receipt and store it at -80°C. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Cell Seeding Density. The number of cells seeded can influence the apparent IC50 value.

    • Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Refer to the protocol in the "Experimental Protocols" section.

  • Possible Cause 3: Innate or Acquired Resistance. The cell line may have intrinsic resistance mechanisms.

    • Solution: Verify the phosphorylation status of ERK1/2 via Western blot to confirm target inhibition. If p-ERK is inhibited but cells still survive, they may be reliant on a parallel signaling pathway (e.g., PI3K/AKT).

Issue 2: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the plate.

    • Solution: Ensure the cell suspension is homogeneous before and during plating. Mix gently by inverting the tube; do not vortex, as this can damage cells.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.

Quantitative Data Summary

Table 1: Comparative Efficacy (IC50) of M35 TFA in Different Cancer Cell Lines

Cell LineCancer TypeKey MutationsM35 TFA IC50 (nM)
A375Malignant MelanomaBRAF V600E8
HT-29Colorectal CarcinomaBRAF V600E15
HCT116Colorectal CarcinomaKRAS G13D250
Panc-1Pancreatic CarcinomaKRAS G12D>1000
MCF7Breast CarcinomaPIK3CA E545K>5000
HeLaCervical CancerWild-Type BRAF/RAS>10000

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

  • Cell Seeding: Suspend cells in complete growth medium and seed into a 96-well, opaque-walled plate at a pre-optimized density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of M35 TFA in complete growth medium. Remove the old medium from the plate and add 100 µL of the M35 TFA-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for p-ERK1/2 and Total ERK1/2

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with M35 TFA at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK. A loading control (e.g., GAPDH, β-actin) should also be probed on the same membrane to ensure equal protein loading.

Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation M35 M35 TFA M35->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of M35 TFA on MEK1/2.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Optimize Cell Seeding Density p2 Prepare M35 TFA Serial Dilutions e1 Seed Cells in 96-well Plate p2->e1 e2 Treat with M35 TFA (72 hours) e1->e2 e3 Add CellTiter-Glo® Reagent e2->e3 e4 Measure Luminescence e3->e4 a1 Normalize Data to Vehicle Control e4->a1 a2 Plot Dose-Response Curve a1->a2 a3 Calculate IC50 Value a2->a3 Troubleshooting_Tree start High IC50 Value Observed q1 Did you confirm target inhibition (p-ERK reduction)? start->q1 s1 Perform Western Blot for p-ERK/Total ERK q1->s1 No q2 Is p-ERK Inhibited? q1->q2 Yes s1->q2 res1 Cell line has intrinsic or acquired resistance. Consider pathway crosstalk (e.g., PI3K/AKT). q2->res1 Yes q3 Are you using fresh aliquots of M35 TFA? q2->q3 No res2 Compound may be degraded. Use a fresh aliquot and re-run experiment. q3->res2 No res3 Check experimental parameters: cell density, incubation time, assay protocol. q3->res3 Yes

Technical Support Center: Mitigating M35 TFA-Induced Allodynia In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering or seeking to prevent allodynia when using the M35 peptide, which is commonly supplied as a trifluoroacetate (TFA) salt.

Introduction to the Issue

The M35 peptide, a galanin antagonist (Galanin (1-13)-Bradykinin (2-9) amide), is a valuable tool in neuroscience research, particularly in studies related to dementia and Alzheimer's disease. As with many synthetic peptides, M35 is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is a TFA salt. While often considered biologically inert at low concentrations, residual TFA can have unintended biological effects in sensitive in vivo models, potentially including neuroinflammation and nociceptive sensitization, which may manifest as allodynia (a painful response to a normally non-painful stimulus).

This guide is designed to help you troubleshoot unexpected allodynia in your experiments with M35 and provide actionable protocols for mitigating the potential confounding effects of the TFA counter-ion.

Frequently Asked Questions (FAQs)

Q1: What is M35 and why is it supplied as a TFA salt?

A1: M35 is a chimeric peptide that acts as a galanin antagonist at low concentrations and an agonist at higher concentrations. It is synthesized and then purified using RP-HPLC, a process that often employs TFA to achieve high purity. During this process, the positively charged amino acid residues in the peptide form a salt with the negatively charged trifluoroacetate ion. This TFA salt is what remains after lyophilization.

Q2: Could the TFA salt of M35 be the cause of the allodynia I'm observing in my in vivo model?

A2: While there is no direct literature specifically documenting "M35 TFA-induced allodynia," it is a plausible cause. Residual TFA from peptide synthesis can interfere with in vivo studies.[1] Unintended biological effects of TFA have been noted, and it's known to be a strong acid that could potentially cause localized irritation or inflammation upon injection, leading to hypersensitivity. Some studies suggest that TFA can induce cellular stress and inflammatory responses. Therefore, if you observe allodynia, particularly shortly after administration of the M35 TFA salt, the TFA counter-ion should be considered a potential contributing factor.

Q3: What is the proposed mechanism for TFA-induced allodynia?

A3: A definitive mechanism has not been established. However, a hypothetical pathway involves TFA-induced local tissue irritation or inflammation at the injection site. This could lead to the release of pro-inflammatory mediators, which in turn sensitize peripheral nociceptors. This peripheral sensitization can then lead to central sensitization in the spinal cord and brain, resulting in a state of allodynia where non-painful stimuli are perceived as painful.

Q4: How can I be sure that the observed allodynia is not an effect of the M35 peptide itself?

A4: To differentiate between the effects of the M35 peptide and the TFA counter-ion, it is recommended to perform a counter-ion exchange on the peptide. This involves replacing the TFA ion with a more biologically compatible ion, such as chloride or acetate. If the allodynia is significantly reduced or eliminated after administering the M35-chloride or M35-acetate salt, it strongly suggests that the TFA was the causative agent.

Q5: Are there alternative purification methods for peptides that avoid TFA?

A5: While TFA is the most common and effective reagent for peptide cleavage and purification, research into greener and more biologically compatible alternatives is ongoing. However, for commercially available peptides like M35, TFA is the standard. Therefore, post-synthesis counter-ion exchange is the most practical approach for researchers.

Troubleshooting Guide: Allodynia Observed with M35 Peptide

If you are observing allodynia in your in vivo experiments with the M35 peptide, follow this troubleshooting workflow:

Step 1: Verify Experimental Parameters

  • Question: Have you confirmed that your dose, administration route, and vehicle are all appropriate for the M35 peptide and your animal model?

  • Action: Double-check the literature for established protocols for M35 or similar peptides. Ensure your vehicle is non-irritating and that the injection volume is appropriate for the chosen route of administration.

Step 2: Consider the TFA Counter-Ion as a Potential Cause

  • Question: Could the observed allodynia be a result of the TFA salt rather than the M35 peptide's biological activity?

  • Action: This is a strong possibility, especially if the allodynia is acute and localized. Proceed with the steps below to mitigate this potential confounding factor.

Step 3: Perform a Counter-Ion Exchange

  • Question: How can I remove the TFA from my M35 peptide?

  • Action: The most common method is to exchange the TFA counter-ion with chloride. This is typically achieved by repeatedly dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing it. Detailed protocols are provided below.

Step 4: Quantify Residual TFA (Optional but Recommended)

  • Question: How can I be sure the TFA has been successfully removed?

  • Action: Several analytical methods can be used to quantify residual TFA, including 19F NMR spectroscopy and ion chromatography.[2][3][4][5]

Step 5: Re-run In Vivo Experiments with TFA-Free Peptide

  • Question: What is the critical experiment to confirm if TFA was the cause of the allodynia?

  • Action: Repeat your in vivo experiment using the M35-hydrochloride salt. If the allodynia is absent or significantly attenuated, this provides strong evidence that the TFA counter-ion was the source of the adverse effect.

Data Presentation: Efficiency of TFA Removal Methods

The following tables summarize the efficiency of common TFA counter-ion exchange methods as reported in the literature.

Table 1: TFA Removal by Lyophilization with HCl

HCl ConcentrationNumber of CyclesResidual TFA (%)Reference
2 mM3Below Limit of Quantification
5 mM2Below Limit of Quantification
10 mM1Below Limit of Quantification
100 mM1Below Limit of Quantification

Table 2: Comparison of Different TFA Exchange Methods

MethodResidual TFA ReductionPeptide RecoveryReference
RP-HPLC with Acetic Acid~67%~80%
Ion-Exchange Resin (Acetate)>96%>95%
Deprotonation/Reprotonation>99%>95%

Experimental Protocols

Protocol 1: TFA to Chloride Counter-Ion Exchange using HCl/Lyophilization

This is the most common and accessible method for researchers.

Materials:

  • M35 peptide (TFA salt)

  • Milli-Q or ultrapure water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the M35 TFA salt in ultrapure water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Allow the solution to stand at room temperature for 1-5 minutes.

  • Freeze the solution using a dry ice/acetone bath or by placing it in a -80°C freezer.

  • Lyophilize the frozen sample until all the solvent is removed (typically overnight).

  • For complete removal, repeat steps 1-5 at least two more times.

  • After the final lyophilization, the peptide is now the hydrochloride salt and is ready for use in your in vivo experiments.

Protocol 2: TFA to Acetate Counter-Ion Exchange using Anion-Exchange Resin

This method is also highly effective and avoids the use of strong acid.

Materials:

  • M35 peptide (TFA salt)

  • Strong anion-exchange resin (e.g., AG1-X8, acetate form)

  • Milli-Q or ultrapure water

  • 1 M Sodium acetate solution

  • Column for resin

Procedure:

  • Prepare the anion-exchange resin by washing it with 1 M sodium acetate, followed by extensive washing with ultrapure water until the eluent is neutral.

  • Dissolve the M35 TFA salt in a minimal amount of ultrapure water.

  • Load the peptide solution onto the prepared anion-exchange column.

  • Elute the peptide with ultrapure water, collecting the fractions.

  • Pool the peptide-containing fractions.

  • Lyophilize the pooled fractions to obtain the M35 acetate salt.

Visualizations

Experimental Workflow for Troubleshooting Allodynia

G start Start: Allodynia observed with M35-TFA in vivo verify Verify Experimental Parameters (Dose, Route, Vehicle) start->verify params_ok Parameters Correct? verify->params_ok revise_exp Revise Experiment params_ok->revise_exp No consider_tfa Hypothesize TFA as a potential cause params_ok->consider_tfa Yes revise_exp->verify exchange Perform Counter-Ion Exchange (e.g., to M35-HCl) consider_tfa->exchange quantify Optional: Quantify residual TFA (19F NMR) exchange->quantify rerun Re-run in vivo experiment with M35-HCl exchange->rerun quantify->rerun allodynia_gone Allodynia Mitigated? rerun->allodynia_gone conclusion_tfa Conclusion: Allodynia was likely TFA-induced allodynia_gone->conclusion_tfa Yes conclusion_peptide Conclusion: Allodynia is likely a peptide effect allodynia_gone->conclusion_peptide No end End conclusion_tfa->end conclusion_peptide->end

Caption: Troubleshooting workflow for M35-induced allodynia.

Hypothetical Signaling Pathway for TFA-Induced Allodynia

G cluster_injection_site Injection Site cluster_nociceptor Peripheral Nociceptor cluster_cns Central Nervous System M35_TFA M35-TFA Administration TFA_dissociation TFA- Dissociation M35_TFA->TFA_dissociation Irritation Local Tissue Irritation/ Neuroinflammation TFA_dissociation->Irritation Mediators Release of Pro-inflammatory Mediators (e.g., Cytokines) Irritation->Mediators Sensitization Nociceptor Sensitization Mediators->Sensitization Signal Increased Neuronal Excitability Sensitization->Signal Central_Sensitization Central Sensitization (Spinal Cord) Signal->Central_Sensitization Allodynia Allodynia Central_Sensitization->Allodynia

Caption: Hypothetical pathway of TFA-induced allodynia.

References

Technical Support Center: Optimizing M35 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with M35 binding assays. The focus is on optimizing experimental conditions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the function of the M35 protein?

The M35 protein is a tegument protein from the murine cytomegalovirus (MCMV). It functions as an antagonist of the host's type I interferon (IFN) response, which is a critical part of the innate antiviral defense.[1][2][3][4] M35 is delivered into the host cell upon viral entry and quickly moves to the nucleus to exert its function.[3]

Q2: What does M35 bind to?

M35 directly binds to specific DNA sequences within the regulatory regions of certain host genes. Notably, it binds to the interferon-β (IFN-β) enhancer. This binding interferes with the recruitment of key transcription factors, such as Interferon Regulatory Factor 3 (IRF3), thereby suppressing the expression of antiviral genes.

Q3: Why is homodimerization of M35 important?

Structural and genetic studies have revealed that M35 forms a homodimer. This dimerization is crucial for its immunomodulatory activity, including its ability to bind DNA and inhibit the IFN response.

Q4: What are common assays used to study M35 binding?

Common in vitro and in-cell assays to study M35-DNA interactions include:

  • Electrophoretic Mobility Shift Assay (EMSA): To demonstrate the direct binding of purified M35 protein to a specific DNA probe.

  • Chromatin Immunoprecipitation (ChIP): To show that M35 is associated with specific gene promoters, like the Ifnb1 promoter, within infected cells.

Troubleshooting Guide

This guide addresses common issues encountered during M35 binding assays.

Problem CategorySpecific IssueRecommended Solution(s)
No or Weak Signal No evidence of M35 binding to the DNA probe in an EMSA. 1. Verify Protein Integrity: Run a sample of your purified M35 on an SDS-PAGE gel to confirm its size and purity. Ensure the protein has not degraded. 2. Confirm DNA Probe Integrity: Run your labeled DNA probe on a denaturing polyacrylamide gel to check for degradation or incomplete synthesis. 3. Optimize Binding Buffer: Buffer composition is critical. Ensure the pH and ionic strength are suitable for the interaction. You may need to titrate salt concentration (e.g., KCl or NaCl) as electrostatic interactions can be sensitive to ionic strength. 4. Check Incubation Time: The binding reaction may not have reached equilibrium. Try extending the incubation time. It is essential for accurate measurements that the reaction has reached equilibrium.
Low signal in a ChIP assay. 1. Increase Crosslinking Time: The protein-DNA interaction may be transient. Extending the duration of the crosslinking step (e.g., with formaldehyde) can help capture these interactions. 2. Optimize Antibody Concentration: The antibody used for immunoprecipitation may be at a suboptimal concentration. Perform a titration to find the ideal amount. 3. Enrich for M35: If the expression of M35 is low, it may be difficult to detect its association with target DNA. Consider using a system with higher expression levels if possible.
High Background / Non-Specific Binding Multiple bands or smearing in an EMSA. 1. Add a Non-specific Competitor: Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction to reduce non-specific binding of M35 to your probe. 2. Optimize Protein Concentration: Using too much purified M35 can lead to aggregation and non-specific binding. Perform a titration to find the optimal concentration range. 3. Adjust Buffer Components: Adding a small amount of non-ionic detergent (e.g., Tween-20 at 0.005%) to the binding buffer can help reduce non-specific interactions.
High background in a ChIP assay. 1. Optimize Washing Steps: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration or the detergent concentration to remove non-specifically bound proteins. 2. Pre-clear the Lysate: Incubate the cell lysate with protein A/G beads before adding the specific antibody to remove proteins that non-specifically bind to the beads. 3. Use a Control Antibody: Always include a negative control immunoprecipitation with a non-specific IgG antibody to determine the level of background signal.
Inconsistent or Irreproducible Results High variability between replicate experiments. 1. Ensure Reagent Consistency: Use the same batches of reagents (buffers, protein, probes) for all comparative experiments. Small variations in preparation can lead to different results. 2. Standardize Incubation Times and Temperatures: Ensure that incubation times and temperatures are precisely controlled for every step of the assay, especially the binding reaction. Binding kinetics are temperature-dependent. 3. Avoid Ligand Depletion: In binding assays, it's often assumed that the concentration of the free ligand (the DNA probe in this case) does not significantly change upon binding. If a large fraction of your probe is bound, this assumption is violated and can lead to inaccurate results.

Experimental Protocols

Key Experiment: Electrophoretic Mobility Shift Assay (EMSA) for M35-DNA Binding

This protocol provides a general framework for assessing the direct binding of purified M35 to a DNA probe.

1. Reagent Preparation:

  • Binding Buffer (10X): 200 mM HEPES (pH 7.9), 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% Glycerol. Store at -20°C.

  • DNA Probe: Synthesize complementary oligonucleotides corresponding to the putative M35 binding site (e.g., a region of the IFN-β enhancer). Anneal and label with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Purified M35 Protein: Purify recombinant M35 and determine its concentration.

  • Non-specific Competitor DNA: Poly(dI-dC).

2. Binding Reaction:

  • Set up the following reaction in a microcentrifuge tube (total volume of 20 µL):

    • 2 µL 10X Binding Buffer

    • 2 µL Non-specific Competitor DNA (e.g., 1 µg/µL)

    • X µL Purified M35 Protein (start with a titration, e.g., 0, 50, 100, 200 ng)

    • X µL Nuclease-free water to bring the volume to 19 µL.

  • Incubate for 10 minutes at room temperature. This allows M35 to bind to the non-specific competitor.

  • Add 1 µL of the labeled DNA probe.

  • Incubate for an additional 20-30 minutes at room temperature to allow for specific binding to the probe.

3. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).

  • Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated an appropriate distance. The gel should be kept cool.

4. Detection:

  • Transfer the gel to filter paper and dry it.

  • If using a radioactive probe, expose the dried gel to a phosphor screen or X-ray film.

  • If using a non-radioactive probe, follow the manufacturer's instructions for detection (e.g., chemiluminescent or colorimetric).

5. Interpretation:

  • A band that is shifted to a higher molecular weight in the lanes containing M35 protein (compared to the probe-only lane) indicates a protein-DNA complex. The intensity of this shifted band should increase with increasing M35 concentration.

Visualizations

M35 Signaling Pathway

M35_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) Signaling_Cascade Signaling Cascade PRR->Signaling_Cascade IRF3_active IRF3-P (active) IRF3_inactive IRF3 (inactive) Signaling_Cascade->IRF3_inactive activates IRF3_inactive->IRF3_active phosphorylation IRF3_active_nuc IRF3-P IRF3_active->IRF3_active_nuc translocation IFNb_Enhancer IFN-β Enhancer IRF3_active_nuc->IFNb_Enhancer binds Gene_Transcription IFN-β Gene Transcription IFNb_Enhancer->Gene_Transcription activates M35 M35 Dimer M35->IFNb_Enhancer binds M35_inhibition->Gene_Transcription INHIBITS

Caption: M35 inhibits IFN-β transcription by binding to its enhancer in the nucleus.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

EMSA_Workflow Reagents 1. Prepare Reagents - Labeled DNA Probe - Purified M35 Protein - Binding Buffer Binding 2. Set up Binding Reaction (M35 + Probe) Reagents->Binding Incubation 3. Incubate (e.g., 20-30 min at RT) To reach equilibrium Binding->Incubation Electrophoresis 4. Non-denaturing PAGE Incubation->Electrophoresis Detection 5. Detection (Autoradiography or Chemiluminescence) Electrophoresis->Detection Analysis 6. Analyze Results - Free Probe vs. Shifted Band Detection->Analysis

Caption: Workflow for detecting M35-DNA interaction using EMSA.

References

M35 TFA peptide aggregation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the M35 TFA peptide. The information provided addresses common issues related to peptide aggregation and offers potential solutions and detailed experimental protocols.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the handling and experimental use of M35 TFA peptide.

Problem Possible Cause Suggested Solution
Poor or incomplete solubilization of lyophilized M35 peptide. The peptide's intrinsic properties (e.g., hydrophobicity) may lead to low aqueous solubility. The presence of TFA counterions can also influence solubility.[1][2]1. Initial Dissolution Attempt: Try dissolving a small amount of the peptide in sterile, distilled water first.[3] 2. Adjusting pH: If the peptide is basic (net positive charge), adding a small amount of 10-30% acetic acid can aid dissolution. For acidic peptides (net negative charge), a small amount of 1% ammonium hydroxide may be used.[4][5] 3. Organic Solvents: For very hydrophobic peptides, initial solubilization in a minimal amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, is recommended. 4. Sonication: Brief sonication can help break up small aggregates and improve dissolution.
Visible precipitates or cloudiness in the M35 peptide solution over time. Peptide aggregation is occurring. This can be influenced by factors such as pH, temperature, concentration, and the presence of TFA.1. TFA Removal: Consider exchanging the TFA counterion for acetate or hydrochloride, which may improve solubility and reduce aggregation propensity. 2. pH Adjustment: Maintain the pH of the solution away from the peptide's isoelectric point (pI) to increase electrostatic repulsion between peptide molecules. 3. Use of Disaggregating Agents: A pretreatment with TFA can sometimes disaggregate peptides before their use in assays. 4. Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent or non-reproducible results in functional assays. The presence of pre-aggregated peptide seeds in different batches can lead to variable aggregation kinetics and, consequently, inconsistent assay results. The TFA counterion itself may also interfere with biological assays.1. Standardized Peptide Preparation: Implement a consistent protocol for peptide solubilization and handling to ensure a uniform starting state for all experiments. 2. TFA Pretreatment: Use a TFA pretreatment protocol to ensure a monomeric starting population of the peptide. 3. Counterion Exchange: If TFA interference is suspected, perform a counterion exchange. 4. Quality Control: Characterize the aggregation state of the peptide solution before each experiment using techniques like Dynamic Light Scattering (DLS).
Formation of fibrils or large aggregates observed by microscopy (e.g., TEM) or light scattering. The experimental conditions (e.g., buffer, temperature, agitation) are promoting the self-assembly of the M35 peptide into organized aggregates.1. Inhibit Aggregation: Include known aggregation inhibitors in your experimental setup, such as specific amino acids (e.g., arginine) or small molecules. 2. Modify Peptide Sequence: If feasible, introduce structure-breaking amino acids (e.g., proline surrogates) into the peptide sequence during synthesis to disrupt the formation of secondary structures that lead to aggregation. 3. Control Environmental Factors: Optimize buffer composition, pH, ionic strength, and temperature to find conditions that minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the TFA counterion in M35 peptide aggregation?

A1: Trifluoroacetic acid (TFA) is commonly used during solid-phase peptide synthesis and purification. As a counterion, it can influence the peptide's secondary structure, solubility, and aggregation propensity. While TFA can sometimes help solubilize peptides, its presence has been shown to induce aggregation in some cases by perturbing the peptide's structure.

Q2: How can I determine if my M35 peptide solution contains aggregates?

A2: Several techniques can be used to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity.

  • UV-Vis Spectroscopy: An increase in light scattering can be detected as an increase in absorbance at higher wavelengths (e.g., 340-400 nm).

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence emission.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of soluble oligomers and larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.

Q3: What is the recommended procedure for dissolving a new batch of M35 TFA peptide?

A3: It is always best to first test the solubility of a small amount of the peptide. A general approach is to:

  • Calculate the overall charge of the peptide to predict its solubility characteristics.

  • Attempt to dissolve the peptide in sterile water.

  • If it is insoluble, and the peptide is basic, try adding a small amount of 10% acetic acid. If it is acidic, try a small amount of 1% ammonium hydroxide (avoid with Cys-containing peptides).

  • For hydrophobic peptides, use a minimal amount of an organic solvent like DMSO to dissolve the peptide, then slowly add your aqueous buffer to the desired concentration.

Q4: Can I prevent aggregation during long-term storage?

A4: To minimize aggregation during storage, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. If a stock solution is necessary, it should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring M35 Peptide Aggregation

Objective: To monitor the kinetics of M35 peptide fibril formation.

Materials:

  • M35 TFA peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of M35 peptide in an appropriate solvent (e.g., water or DMSO) and determine its concentration.

  • Prepare a stock solution of ThT in PBS (e.g., 1 mM).

  • In each well of the microplate, mix the M35 peptide solution to a final concentration of 100 µM and ThT to a final concentration of 10 µM in PBS.

  • The total volume in each well should be consistent (e.g., 200 µL).

  • Incubate the plate at 37°C in the fluorescence plate reader.

  • Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 444 nm and emission at approximately 480 nm.

  • Plot the fluorescence intensity against time to observe the aggregation kinetics, which typically follows a sigmoidal curve.

Protocol 2: Counterion Exchange from TFA to Acetate

Objective: To replace the TFA counterion with acetate to potentially improve peptide solubility and reduce aggregation.

Materials:

  • M35 TFA peptide

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of peptide.

  • Equilibrate the column by eluting it with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the M35 TFA peptide in a minimal amount of distilled water and apply it to the column.

  • Elute the peptide from the column with distilled water and collect the fractions containing the peptide.

  • Combine the peptide-containing fractions and lyophilize them to obtain the M35 peptide as an acetate salt.

Visualizations

M35_Peptide_Aggregation_Pathway Monomer Monomeric M35 (Soluble) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (Insoluble Aggregates) Protofibril->Fibril Maturation

Caption: M35 peptide aggregation signaling pathway.

Troubleshooting_Workflow Start M35 Peptide Solubilization Issue CheckCharge Determine Peptide Net Charge Start->CheckCharge PositiveCharge Try Water, then 10% Acetic Acid CheckCharge->PositiveCharge Positive NegativeCharge Try Water, then 1% NH4OH CheckCharge->NegativeCharge Negative NeutralCharge Use Organic Solvent (e.g., DMSO) CheckCharge->NeutralCharge Neutral Sonication Apply Brief Sonication PositiveCharge->Sonication NegativeCharge->Sonication NeutralCharge->Sonication Success Peptide Solubilized Sonication->Success Successful Failure Consider Counterion Exchange or Resynthesis Sonication->Failure Unsuccessful

Caption: Troubleshooting workflow for M35 peptide solubilization.

References

Validation & Comparative

A Comparative Guide to M35 TFA and M40 Galanin Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the nuanced differences between galanin receptor ligands are critical for targeted therapeutic strategies. This guide provides an objective comparison of two widely studied chimeric peptide antagonists, M35 TFA and M40, focusing on their performance as galanin receptor ligands, supported by experimental data.

Introduction to M35 TFA and M40

M35 and M40 are chimeric peptides that have been instrumental in elucidating the physiological roles of galanin, a neuropeptide involved in a wide range of biological processes. Both ligands are known to interact with the three G protein-coupled galanin receptor subtypes (GalR1, GalR2, and GalR3) but exhibit distinct pharmacological profiles. While primarily classified as antagonists, both M35 and M40 have been reported to display partial agonist activity depending on the receptor subtype and cellular context[1][2][3]. A key distinction lies in their composition; M35 is a chimera of galanin(1-13) and bradykinin(2-9) amide, whereas M40 consists of galanin(1-12) with a C-terminal extension of -Pro³-(Ala-Leu)₂-Ala amide[1][3].

Quantitative Comparison of Binding Affinities

The binding affinities of M35 TFA and M40 for galanin receptors have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that the data are compiled from different sources and experimental conditions may vary.

Table 1: Binding Affinity (Ki) of M35 TFA and M40 at Human Galanin Receptors

LigandGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)
M35 TFA0.112.0Data not available
M401.825.1Data not available

Table 2: Inhibitory Concentration (IC50) of M40

LigandTissue/Cell LineIC50 (nM)
M40Rat hypothalamic membranes15
M40Hippocampal, hypothalamic, and spinal cord membranes; Rin m5F cells3-15

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that inhibits a biological response by 50%.

Based on the available data, M35 TFA demonstrates a higher binding affinity for both GalR1 and GalR2 compared to M40. Data on the binding affinities for GalR3 for both ligands from comparative studies are limited, and it has been noted that neither M35 nor M40 are selective for specific galanin receptor subtypes.

Functional Activity: A Tale of Mixed Agonism and Antagonism

The functional activities of M35 TFA and M40 are complex, with both ligands exhibiting antagonist and partial agonist properties.

M35 TFA is predominantly characterized as a potent galanin receptor antagonist. However, it can also act as an agonist, particularly at higher concentrations. For instance, in the absence of endogenous galanin, M35 has been shown to have an intrinsic agonistic effect, promoting neurite outgrowth from dorsal root ganglion neurons. This dual activity is also observed in its modulation of cAMP levels, where it can act as an agonist at higher concentrations. In vivo studies have shown that M35 can ameliorate cerulein-induced acute pancreatitis in mice, a therapeutic effect not observed with M40.

M40 is also widely used as a galanin receptor antagonist, effectively blocking galanin-induced feeding and deficits in choice accuracy. However, it exhibits weak partial agonist activity at peripheral GalR2 receptors at doses greater than 100 nM. In certain cellular systems, such as isolated mouse pancreatic islets and Rin m5F cells, M40 acts as a weak agonist, failing to antagonize galanin-mediated inhibition of insulin release and cAMP accumulation.

Galanin Receptor Signaling Pathways

The differential effects of M35 TFA and M40 can be partly understood by the distinct signaling pathways coupled to the galanin receptor subtypes.

Galanin_Signaling cluster_0 Cell Membrane GalR1 GalR1 Gi_o Gi/o GalR1->Gi_o Gi/o GalR3 GalR3 GalR3->Gi_o Gi/o GalR2 GalR2 Gq_11 Gq/11 GalR2->Gq_11 Gq/11 AC Adenylyl Cyclase cAMP cAMP AC->cAMP ↓ cAMP PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG ↑ IP3, DAG Galanin Galanin Galanin->GalR1 Galanin->GalR3 Galanin->GalR2 Gi_o->AC Gq_11->PLC PKA Cellular Response cAMP->PKA ↓ PKA activity Ca_PKC Cellular Response IP3_DAG->Ca_PKC ↑ [Ca²⁺]i Activate PKC

Caption: Galanin receptor signaling pathways.

GalR1 and GalR3 primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 mainly signals through the Gq/11 pathway, which activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of M35 TFA and M40.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity of ligands to their receptors.

Radioligand_Binding_Workflow cluster_workflow Workflow start Start prep Prepare cell membranes expressing galanin receptors start->prep incubate Incubate membranes with radiolabeled galanin and varying concentrations of M35 TFA or M40 prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki or IC50 values quantify->analyze end End analyze->end cAMP_Assay_Workflow cluster_workflow Workflow start Start seed_cells Seed cells expressing GalR1 or GalR3 start->seed_cells pre_treat Pre-treat cells with forskolin (to stimulate adenylyl cyclase) seed_cells->pre_treat add_ligand Add varying concentrations of M35 TFA or M40 pre_treat->add_ligand incubate Incubate for a defined period add_ligand->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP levels (e.g., using ELISA or HTRF) lyse->measure analyze Analyze data to determine agonist or antagonist activity measure->analyze end End analyze->end

References

A Comparative Guide to the Galanin Receptor Antagonists: M35 TFA and Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used peptide-based galanin receptor antagonists, M35 TFA and galantide. Both are instrumental tools in neuroscience and pharmacology for investigating the roles of the galanin system in various physiological and pathological processes, including mood disorders, pain, and cognition. This document summarizes their pharmacological properties, presents supporting experimental data in a comparative format, and outlines the methodologies for key experiments.

Introduction to M35 TFA and Galantide

M35 and galantide are non-selective peptide antagonists of the three known galanin receptor subtypes: GalR1, GalR2, and GalR3. They function through competitive inhibition, binding to galanin receptors and preventing the endogenous ligand galanin from activating its downstream signaling pathways.

M35 , often supplied as its trifluoroacetate (TFA) salt (M35 TFA), is a chimeric peptide composed of galanin(1-13) linked to bradykinin(2-9)amide. It is a high-affinity ligand for galanin receptors.

Galantide is also a chimeric peptide, consisting of galanin(1-12) followed by a proline linker and substance P(5-11)amide. It is recognized as the first galanin antagonist developed.

While both are non-selective, they exhibit different binding affinities and functional potencies across the galanin receptor subtypes, which can influence their effects in different experimental models.

Quantitative Comparison of Antagonist Effects

The following tables summarize the binding affinities (Kd and Ki) and functional antagonist potencies (IC50) of M35 and galantide for galanin receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Parameter M35 Galantide Receptor/System Reference
Binding Affinity (Kd) 0.1 nM<0.1 nM and ~6 nM (two sites)Rat Hypothalamus[1][2]
Inhibitory Constant (Ki) 0.11 nM (GalR1), 2.0 nM (GalR2)Not explicitly found for subtypesHuman Galanin Receptors[2]
Functional Antagonism (IC50) Not explicitly found1.0 nM (vs. galanin-mediated inhibition of insulin secretion)Mouse Pancreatic Islets[1]
4 nM (vs. galanin-induced K+ conductance)Not specified[1]

Experimental Data and Observations

In Vitro Studies
  • Receptor Binding: Both M35 and galantide demonstrate high affinity for galanin receptors, with Kd and Ki values in the low nanomolar range. Galantide has been shown to recognize two distinct binding sites in the rat hypothalamus.

  • Functional Antagonism: Galantide effectively antagonizes galanin-mediated physiological responses, such as the inhibition of glucose-induced insulin secretion and the modulation of ion channel activity, with IC50 values in the low nanomolar range.

  • Partial Agonism: It is important to note that under certain conditions, particularly at higher concentrations, M35 can exhibit partial agonist activity. For example, at concentrations of 15 and 30 nM, M35 can act as a galanin receptor agonist by inhibiting forskolin-stimulated cAMP production. In the absence of endogenous galanin, M35 has also been shown to have an agonistic effect on neurite outgrowth in cultured dorsal root ganglion neurons.

In Vivo Studies
  • Antidepressant-like Effects: Intracerebroventricular administration of M35 has been shown to produce antidepressant-like effects in animal models. It can block the depression-like behavior induced by galanin administration.

  • Pain Modulation: In a model of acute pancreatitis, both M35 and galantide were found to ameliorate the severity of the condition, suggesting their potential therapeutic application in inflammatory pain.

  • Cognitive Function: M35 has been shown to improve the ability of rats to acquire a swim maze task, indicating a role for the galanin system in learning and memory.

Signaling Pathways

Galanin receptors are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of antagonists like M35 and galantide.

Galanin_Signaling_Pathways cluster_receptor Galanin Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers GalR1 GalR1 / GalR3 Gio Gi/o GalR1->Gio GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 AC Adenylyl Cyclase (AC) Gio->AC Inhibition PLC Phospholipase C (PLC) Gq11->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 M35 M35 TFA M35->GalR1 M35->GalR2 Galantide Galantide Galantide->GalR1 Galantide->GalR2

Caption: Galanin Receptor Signaling Pathways and Antagonist Action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to characterize galanin receptor antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (e.g., M35 or galantide) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Competition_Binding_Assay start Prepare cell membranes expressing galanin receptors incubate Incubate membranes with a fixed concentration of radiolabeled galanin and varying concentrations of M35 TFA or Galantide start->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of the bound fraction using a scintillation counter separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor of interest and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled galanin analog (e.g., [125I]-galanin) and a range of concentrations of the unlabeled antagonist (M35 or galantide).

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Measurement)

This assay assesses the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event for GalR1 and GalR3 which are coupled to Gi/o proteins.

cAMP_Assay_Workflow start Culture cells expressing GalR1 or GalR3 pre_incubate Pre-incubate cells with varying concentrations of M35 TFA or Galantide start->pre_incubate stimulate Stimulate cells with an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of galanin pre_incubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the IC50 of the antagonist measure->analyze

Caption: Workflow for a cAMP-based Functional Antagonism Assay.

Protocol Outline:

  • Cell Culture: Plate cells stably or transiently expressing the galanin receptor of interest (GalR1 or GalR3) in a multi-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of M35 or galantide.

  • Stimulation: Add a fixed concentration of galanin along with an adenylyl cyclase activator like forskolin. Forskolin increases basal cAMP levels, allowing for the measurement of inhibition by the Gi/o-coupled galanin receptor.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The IC50 value is the concentration of the antagonist that reverses 50% of the galanin-induced inhibition of forskolin-stimulated cAMP production.

Conclusion

Both M35 TFA and galantide are invaluable tools for dissecting the complex roles of the galanin system. While both are non-selective peptide antagonists, they exhibit nuanced differences in their binding properties and functional activities. Galantide is a well-characterized antagonist with robust data on its functional blockade of galanin's effects. M35 is also a potent antagonist but displays partial agonist properties under certain conditions, a factor that researchers should consider when interpreting their results. The choice between M35 and galantide will depend on the specific experimental context, the receptor subtypes of interest, and the desired physiological readout. This guide provides a foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the pharmacology of the galanin system.

References

A Comparative Analysis of M35 TFA and C7 in the Management of Acute Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potential therapeutic agents for acute pancreatitis (AP), a condition characterized by pancreatic inflammation and autodigestion, the exploration of galanin antagonists has presented promising, yet varied, results. This guide provides a comparative analysis of two such antagonists, M35 TFA and C7, with a focus on their efficacy in a preclinical model of acute pancreatitis. The data presented herein is derived from a key study that directly compared these compounds, offering valuable insights for researchers and drug development professionals.

Quantitative Performance Comparison

The ameliorative effects of M35 TFA and C7 on cerulein-induced acute pancreatitis in a murine model were assessed by measuring key biochemical and histological markers. The following table summarizes the quantitative data from this comparative study.

ParameterControlAcute Pancreatitis (AP)AP + M35AP + C7
Plasma Amylase (U/L) UndisclosedUndisclosed~40-75% reduction vs. AP~40-75% reduction vs. AP
Plasma Lipase (U/L) UndisclosedUndisclosed~40-75% reduction vs. AP~40-75% reduction vs. AP
Pancreatic MPO Activity UndisclosedUndisclosed~65-80% reduction vs. APIncreased vs. AP
Pancreatic Necrosis Score UndisclosedUndisclosed~30-50% reduction vs. APNo significant reduction

Note: The study reported percentage reductions for plasma amylase and lipase for both M35 and C7, and for MPO activity and necrosis score for M35. Specific mean values with standard deviations were not provided in the abstract. C7 was noted to increase MPO activity and had no significant effect on the necrosis score. When administered alone, C7 increased plasma lipase activity and the pancreatic necrosis score[1].

Experimental Protocols

The comparative efficacy of M35 TFA and C7 was evaluated using a well-established animal model of acute pancreatitis.

Animal Model: Male mice were utilized for this study[1].

Induction of Acute Pancreatitis: Acute pancreatitis was induced by seven hourly intraperitoneal injections of cerulein, a cholecystokinin analogue that at supramaximal doses causes pancreatic acinar cell injury[1].

Treatment Administration: The galanin antagonists, M35 and C7, were co-administered with the cerulein injections. The specific dosages and formulation (TFA salt for M35) were not detailed in the initial abstract but are crucial parameters for replicating and interpreting these findings[1].

Outcome Measures: Twelve hours after the induction of pancreatitis, the following parameters were assessed:

  • Biochemical Analysis: Plasma levels of amylase and lipase, key enzymatic markers of pancreatic injury, were measured[1].

  • Inflammatory Infiltration: Pancreatic myeloperoxidase (MPO) activity was quantified as an index of neutrophil infiltration, a hallmark of inflammation.

  • Histological Evaluation: Pancreatic tissue was harvested for histological examination to assess the extent of necrosis.

Mechanistic Insights and Signaling Pathways

M35 and C7 are both antagonists of galanin receptors. Galanin is a neuropeptide with a widespread distribution in the central and peripheral nervous systems, including the pancreas. Its role in acute pancreatitis is complex. The differential effects of M35 and C7 suggest they may interact with different galanin receptor subtypes or have off-target effects. While M35 demonstrated a clear therapeutic benefit by reducing hyperenzymemia, inflammation (MPO activity), and tissue necrosis, C7 exhibited mixed and even detrimental effects, such as increasing MPO activity.

The precise signaling pathways through which M35 exerts its protective effects in acute pancreatitis are not fully elucidated but are presumed to involve the modulation of inflammatory cascades and cellular injury pathways initiated by premature digestive enzyme activation within the pancreas.

G cluster_0 Experimental Workflow Induction Induction of Acute Pancreatitis (7 hourly cerulein injections) Treatment Co-administration of Galanin Antagonist (M35 or C7) Induction->Treatment Harvest Harvest Plasma and Pancreata (at 12 hours) Treatment->Harvest Analysis Biochemical and Histological Analysis Harvest->Analysis

Experimental workflow for evaluating M35 and C7 in acute pancreatitis.

G cluster_0 Pathophysiology of Acute Pancreatitis cluster_1 Therapeutic Intervention Cerulein Cerulein Stimulation Acinar_Injury Acinar Cell Injury Cerulein->Acinar_Injury Enzyme_Activation Premature Enzyme Activation Acinar_Injury->Enzyme_Activation Inflammation Inflammation (Neutrophil Infiltration) Enzyme_Activation->Inflammation Necrosis Pancreatic Necrosis Inflammation->Necrosis M35 M35 (Galanin Antagonist) M35->Inflammation Inhibits M35->Necrosis Reduces C7 C7 (Galanin Antagonist) C7->Inflammation Increases

Presumed mechanism of M35 and C7 in acute pancreatitis.

Conclusion

The available evidence strongly suggests that M35 TFA is a more promising candidate than C7 for the amelioration of acute pancreatitis. M35 demonstrated consistent and significant reductions in key markers of disease severity, including inflammation and necrosis. In contrast, C7 showed inconsistent and, in some aspects, detrimental effects, highlighting the nuanced and complex role of galanin pathways in the pathophysiology of acute pancreatitis. Further research is warranted to elucidate the specific receptor interactions and downstream signaling pathways modulated by M35 to fully understand its therapeutic potential. These findings underscore the importance of careful antagonist selection and thorough preclinical evaluation in the development of novel treatments for acute pancreatitis.

References

A Comparative Guide to Galnon and M35 TFA: An Agonist Versus an Antagonist of Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise selection of molecular tools is paramount. This guide provides a detailed comparison of two widely referenced galanin receptor ligands: Galnon and M35 trifluoroacetate (TFA). While both modulate the galanin system, a critical distinction exists in their mechanism of action. Contrary to some initial classifications, experimental data conclusively identify Galnon as a non-peptide agonist, whereas M35 TFA is a potent, high-affinity peptide-based antagonist, albeit with some context-dependent partial agonist activity.

This comparison will objectively present their binding affinities, functional effects, and the experimental frameworks used to characterize them, providing a clear reference for their appropriate application in research.

Summary of Key Characteristics

FeatureGalnonM35 TFA
Molecular Type Non-peptideChimeric Peptide
Primary Function Agonist[1][2][3]Antagonist[4][5]
Binding Affinity Micromolar (μM) rangeNanomolar (nM) range
Receptor Selectivity GAL1 and GAL2 receptorsHigh affinity for GAL1 and GAL2
Systemic Activity Systemically active, crosses the blood-brain barrierActive in vivo, often administered via direct injection (e.g., intracerebroventricularly)

Quantitative Data Comparison

The following tables summarize the reported binding affinities and functional potencies for Galnon and M35 TFA at human galanin receptors.

Table 1: Binding Affinity Data

CompoundReceptor SubtypeBinding Assay TypeAffinity Value (Ki / Kd)Reference
Galnon Human GAL1Radioligand Displacement11.7 μM (Ki)
Human GAL2Radioligand Displacement34.1 μM (Ki)
M35 TFA Human GAL1Radioligand Displacement0.11 nM (Ki)
Human GAL2Radioligand Displacement2.0 nM (Ki)
Galanin ReceptorRadioligand Displacement0.1 nM (Kd)

Table 2: Functional Activity Data

CompoundAssay TypeCell Line / ModelObserved EffectReference
Galnon Adenylate Cyclase InhibitionRat Hippocampal MembranesAgonist action, inhibited adenylate cyclase activity.
Insulin ReleaseIsolated Rat Pancreatic IsletsStimulated insulin release.
Anticonvulsant ActivityIn vivo (mice)Displayed anticonvulsant effects.
M35 TFA cAMP ProductionRin m 5F cellsAt 1 nM, reversed galanin's inhibition of cAMP. At 15-30 nM, acted as an agonist, inhibiting cAMP.
Depression-like BehaviorIn vivo (rats)Blocked galanin-induced increases in depression-like behavior.
Acute Pancreatitis ModelIn vivo (mice)Ameliorated cerulein-induced acute pancreatitis.

Experimental Methodologies

The data presented above are derived from standard pharmacological assays. Below are detailed protocols representative of the methods used to characterize these ligands.

Radioligand Binding Assay (Competitive Displacement)

This assay quantifies the affinity of a test compound (e.g., Galnon or M35 TFA) by measuring its ability to displace a radiolabeled ligand from the galanin receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing a specific galanin receptor subtype (e.g., GALR1 or GALR2) or from tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled galanin ligand (e.g., 125I-galanin) is incubated with the receptor-containing membranes.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Assay: cAMP Measurement

This assay determines whether a ligand acts as an agonist or antagonist by measuring its effect on the intracellular second messenger cyclic adenosine monophosphate (cAMP). Galanin receptors GAL1 and GAL3 are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.

Protocol:

  • Cell Culture: Cells stably expressing the galanin receptor of interest (e.g., GALR1) are cultured in a multi-well plate format.

  • Forskolin Stimulation: To measure inhibition, intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase.

  • Ligand Addition:

    • Agonist Mode: Increasing concentrations of the test compound (e.g., Galnon) are added to determine if it mimics galanin and reduces forskolin-stimulated cAMP levels.

    • Antagonist Mode: A fixed, known concentration of galanin is added in the presence of increasing concentrations of the test compound (e.g., M35 TFA) to determine if it can block the galanin-induced decrease in cAMP.

  • Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated to calculate the EC50 (for agonists) or IC50/pA2 (for antagonists), which quantify the potency and functional activity of the compound.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental logic, the following diagrams are provided.

Galanin_Signaling_Pathway cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o Galanin / Agonist AC_inhib Adenylyl Cyclase Gi_o->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Galanin / Agonist PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_up ↑ Intracellular Ca²⁺ IP3->Ca_up PKC Protein Kinase C DAG->PKC M35 M35 TFA (Antagonist) M35->GALR1_3 M35->GALR2 Galnon_agonist Galnon (Agonist) Galnon_agonist->GALR1_3 Galnon_agonist->GALR2

Galanin receptor signaling pathways.

Antagonist_Assay_Workflow cluster_workflow Functional Antagonism Assay Workflow (cAMP) Start Cells expressing GALR1/3 Add_Forskolin Stimulate with Forskolin Start->Add_Forskolin Add_Antagonist Add M35 TFA (Test Compound) Add_Forskolin->Add_Antagonist Add_Galanin Add Galanin (Agonist) Add_Antagonist->Add_Galanin Incubate Incubate Add_Galanin->Incubate Measure Measure cAMP Levels Incubate->Measure Result Result: M35 TFA blocks galanin-induced cAMP decrease Measure->Result

Workflow for a functional antagonism assay.

Conclusion

The evidence clearly delineates Galnon as a low-affinity, non-peptide agonist and M35 TFA as a high-affinity, peptide-based antagonist of galanin receptors. This fundamental difference in their mechanism of action is critical for experimental design. While Galnon can be used to mimic the effects of endogenous galanin, particularly in vivo due to its ability to cross the blood-brain barrier, M35 TFA serves as a powerful tool to block galanin's effects and investigate the physiological roles of the galanin system through inhibition. Researchers should be mindful of the potential for M35 TFA to exhibit partial agonist activity at higher concentrations. This guide provides the quantitative data and methodological context necessary for scientists to make informed decisions when selecting between these two important research compounds.

References

A Comparative Guide to GalR3 Ligands: SNAP 37889 vs. M35 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of biological pathways and the identification of potential therapeutic targets. This guide provides a detailed, data-driven comparison of two ligands used in the study of the Galanin Receptor 3 (GalR3): the selective antagonist SNAP 37889 and the non-selective peptide ligand M35 TFA.

Performance and Properties: A Tabular Comparison

The following table summarizes the key quantitative data for SNAP 37889 and M35 TFA, facilitating a direct comparison of their biochemical and pharmacological properties with respect to the galanin receptors.

PropertySNAP 37889M35 TFA
Target Receptor Galanin Receptor 3 (GalR3)Galanin Receptors (GalR1, GalR2, GalR3)
Ligand Type Small molecule, competitive antagonistChimeric peptide, antagonist/partial agonist
Binding Affinity (Ki) for human GalR3 15 - 17.44 nM[1]Not reported
Binding Affinity (Ki) for human GalR1 > 10,000 nM[2]0.11 nM[3][4]
Binding Affinity (Ki) for human GalR2 > 10,000 nM[2]2.0 nM
Selectivity for GalR3 High (>570-fold over GalR1/R2)Low (non-selective)
Functional Activity at GalR3 Antagonist of galanin-induced adenylyl cyclase inhibitionDual activity: antagonist at low concentrations, agonist at higher concentrations
Reported In Vitro Toxicity Induces apoptosis in various cell lines, independent of GalR3 expressionNot reported to have widespread off-target toxicity
Clinical Development Status Terminated due to safety concernsResearch compound

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays used to characterize SNAP 37889 and M35 TFA.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the affinity of SNAP 37889 and M35 TFA for GalR1, GalR2, and GalR3.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells transiently or stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the unlabeled competitor compound (SNAP 37889 or M35 TFA).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay is used to determine whether a ligand acts as an agonist or antagonist at a Gαi/o-coupled receptor like GalR3.

Objective: To assess the functional effect of SNAP 37889 and M35 TFA on GalR3 signaling.

General Protocol:

  • Cell Culture: Cells (e.g., HEK293) are co-transfected with the human GalR3 receptor and a G-protein alpha subunit (e.g., Gαi).

  • Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

  • Ligand Treatment:

    • To test for antagonist activity (SNAP 37889) , cells are pre-incubated with varying concentrations of the antagonist, followed by the addition of the agonist galanin.

    • To test for agonist/antagonist activity (M35 TFA) , cells are treated with varying concentrations of M35 TFA alone or in the presence of galanin.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable method, such as a competitive binding assay or a fluorescence-based biosensor.

  • Data Analysis:

    • For antagonists, the data are plotted as a concentration-response curve, and the ability of the antagonist to shift the agonist's dose-response curve to the right is determined. A Schild analysis can be used to calculate the pA₂ value, which is a measure of antagonist potency.

    • For agonists, the ability of the compound to inhibit forskolin-stimulated cAMP accumulation is measured. For compounds with dual activity, both agonistic and antagonistic effects are assessed at different concentration ranges.

Visualizing the Molecular Landscape

To better understand the context of these compounds' actions, the following diagrams illustrate the GalR3 signaling pathway, a typical experimental workflow, and a logical comparison of the two ligands.

GalR3 Signaling Pathway cluster_membrane Cell Membrane GalR3 GalR3 Gi_o Gαi/o GalR3->Gi_o Activates Galanin Galanin Galanin->GalR3 Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: GalR3 signaling pathway.

Ligand Characterization Workflow start Start receptor_prep Receptor Expression (e.g., HEK293 cells) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Adenylyl Cyclase Inhibition Assay receptor_prep->functional_assay data_analysis Data Analysis (Ki, IC50, pA2) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Ligand Properties (Affinity, Selectivity, Function) data_analysis->conclusion

Caption: Experimental workflow for ligand characterization.

SNAP 37889 vs. M35 TFA at GalR3 cluster_snap SNAP 37889 Properties cluster_m35 M35 TFA Properties SNAP_37889 SNAP 37889 SNAP_selective Selective for GalR3 SNAP_37889->SNAP_selective SNAP_antagonist Competitive Antagonist SNAP_37889->SNAP_antagonist SNAP_toxic In Vitro Toxicity SNAP_37889->SNAP_toxic M35_TFA M35 TFA M35_nonselective Non-selective M35_TFA->M35_nonselective M35_dual Dual Agonist/Antagonist M35_TFA->M35_dual M35_peptide Peptide-based M35_TFA->M35_peptide

References

In Vivo Validation of M35 as a Trifluoroacetic Acid (TFA) Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the currently available scientific literature reveals no specific compound designated as "M35" that functions as a direct antagonist of Trifluoroacetic Acid (TFA). Extensive searches for "M35 TFA antagonist," "M35 compound trifluoroacetic acid interaction," and related queries have not yielded any publicly accessible research, experimental data, or established signaling pathways corresponding to such a molecule.

Trifluoroacetic acid is a potent acid and a remarkably stable chemical entity, primarily recognized as a byproduct of the breakdown of certain fluorinated anesthetics and a common reagent in peptide synthesis. The chemical inertness of the trifluoromethyl group makes TFA generally non-reactive under physiological conditions, and the concept of a direct biological antagonist is not a prevalent area of research based on current literature. While TFA has been shown to act as an allosteric modulator of the glycine receptor, this is a nuanced interaction rather than a direct antagonism of the TFA molecule itself.

Due to the absence of any identifiable data on an "M35 TFA antagonist," it is not possible to provide a comparative guide on its in vivo activity, detail experimental protocols, or delineate associated signaling pathways as requested. The core subject of the query does not appear to be a recognized agent in the public scientific domain.

Therefore, the following sections, which would typically detail a comparative analysis, are presented as a template that could be populated should information on "M35" or any other validated TFA antagonist become available in the future.

Comparative In Vivo Efficacy of TFA Antagonists

This section would typically present quantitative data from in vivo studies, comparing the efficacy of M35 with other potential TFA-modulating agents. Data would be summarized in a tabular format for ease of comparison.

Table 1: Hypothetical In Vivo Efficacy Data for TFA Antagonists

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
M35 ----
Alternative 1 ----
Alternative 2 ----
Vehicle Control ----

Data in this table is hypothetical and for illustrative purposes only, pending the identification of relevant compounds and experimental results.

Experimental Protocols for In Vivo Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would outline the protocols used in the in vivo assessment of M35.

Protocol 1: Animal Model of TFA-Induced Pathology (Hypothetical)

  • Animal Selection: Specify species, strain, age, and weight of animals used.

  • TFA Administration: Detail the dose, route, and frequency of TFA administration to induce a measurable pathological effect.

  • M35 Treatment: Describe the formulation of M35, dosing vehicle, concentration, route of administration, and treatment schedule relative to TFA exposure.

  • Endpoint Analysis: Define the primary and secondary outcome measures. This could include behavioral assessments, collection of blood and tissue samples for biomarker analysis (e.g., markers of inflammation, organ damage), and histopathological examination.

  • Statistical Analysis: Specify the statistical methods used to compare outcomes between treatment and control groups.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Signaling Pathway

Below is a hypothetical Graphviz diagram illustrating a potential mechanism of action for a TFA antagonist, should one be identified.

TFA Trifluoroacetic Acid (TFA) Target Cellular Target (e.g., Receptor, Enzyme) TFA->Target Activates Downstream Downstream Signaling Cascade Target->Downstream M35 M35 (Antagonist) M35->Target Inhibits Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Response cluster_preclinical In Vivo Validation Workflow start Animal Model Selection tfa_admin TFA Administration start->tfa_admin treatment M35 Treatment Groups tfa_admin->treatment monitoring In-life Monitoring (e.g., Clinical Signs, Body Weight) treatment->monitoring endpoints Endpoint Collection (Blood, Tissues) monitoring->endpoints analysis Data Analysis (Biomarkers, Histopathology) endpoints->analysis conclusion Efficacy & Safety Conclusion analysis->conclusion

M35 TFA: A Potent Galanin Receptor Ligand with Limited Documented Cross-Reactivity to Other Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. M35 TFA, a chimeric peptide composed of galanin(1-13) and bradykinin(2-9) amide, is a high-affinity ligand for galanin receptors (GALR). While its activity at galanin receptors is well-characterized, a comprehensive analysis of its cross-reactivity with other neuropeptide receptors is less documented in publicly available literature. This guide provides a comparative overview of the known binding affinities of M35 TFA for its primary targets and discusses the current landscape of its selectivity profile.

High Affinity for Galanin Receptors

M35 is a well-established ligand for galanin receptors, exhibiting high affinity for GALR1 and GALR2 subtypes. It is often utilized in research as a galanin receptor antagonist, although some studies suggest it may also possess partial agonist properties depending on the concentration and experimental model[1][2][3]. The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides and is not expected to significantly alter its receptor binding characteristics.

Comparative Binding Affinities of M35 for Human Galanin Receptors

Receptor SubtypeLigandKi (nM)
Human Galanin Receptor 1 (GALR1) M350.11[1][2]
Human Galanin Receptor 2 (GALR2) M352.0

Cross-Reactivity with Other Neuropeptide Receptors: A Gap in the Data

Despite its established role as a galanin receptor ligand, there is a notable absence of comprehensive public data on the cross-reactivity of M35 TFA with other major neuropeptide receptor families, such as:

  • Neuropeptide Y (NPY) Receptors

  • Opioid Receptors

  • Somatostatin Receptors

  • Tachykinin Receptors

Extensive searches of scientific literature did not yield specific binding affinity or functional data for M35 at these receptor families. This lack of information presents a significant knowledge gap for researchers using M35 and highlights the need for broader selectivity profiling.

Experimental Protocols

To facilitate further research into the selectivity of M35 TFA, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the characterization of peptide-receptor interactions.

Radioligand Binding Assay for Neuropeptide Receptors

This protocol describes a general method for determining the binding affinity of M35 TFA for various neuropeptide receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of M35 TFA for a specific neuropeptide receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the neuropeptide receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • A suitable radioligand for the target receptor (e.g., [¹²⁵I]-PYY for NPY receptors, [³H]-DAMGO for mu-opioid receptors).

  • M35 TFA.

  • Non-labeled competing ligand for determining non-specific binding.

  • Binding buffer (specific composition depends on the receptor, but typically contains a buffer salt like Tris-HCl or HEPES, divalent cations like MgCl₂, and protease inhibitors).

  • Scintillation fluid.

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of M35 TFA (or the non-labeled competing ligand for the standard curve).

    • A consistent amount of cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the M35 TFA concentration.

    • Calculate the IC₅₀ value (the concentration of M35 TFA that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol outlines a method to assess the functional activity (agonist or antagonist) of M35 TFA at Gq-coupled neuropeptide receptors by measuring changes in intracellular calcium levels.

Objective: To determine if M35 TFA can elicit or block calcium mobilization mediated by a specific neuropeptide receptor.

Materials:

  • A cell line stably expressing the Gq-coupled neuropeptide receptor of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • M35 TFA.

  • A known agonist for the target receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject increasing concentrations of M35 TFA into the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of M35 TFA for a specific period.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a fixed concentration (e.g., EC₈₀) of the known agonist into the wells and monitor the change in fluorescence. A decrease in the agonist-induced fluorescence signal in the presence of M35 TFA indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the M35 TFA concentration to determine the EC₅₀ value.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the M35 TFA concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular M35 M35 TFA Receptor Neuropeptide Receptor (GPCR) M35->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General signaling pathway for G-protein coupled neuropeptide receptors.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and varying [M35 TFA] A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

M35 TFA is a potent and valuable tool for studying galanin receptor signaling. However, the current lack of publicly available data on its cross-reactivity with other neuropeptide receptors is a critical limitation. The scientific community would greatly benefit from comprehensive selectivity screening of M35 TFA against a broad panel of neuropeptide receptors. Such studies would provide a clearer understanding of its pharmacological profile and ensure its appropriate use in research, ultimately leading to more reliable and reproducible experimental outcomes. Researchers are encouraged to perform the necessary control experiments, such as those outlined in this guide, to validate the selectivity of M35 TFA within their specific experimental systems.

References

M35 TFA: A Comparative Analysis of a Galanin Receptor Ligand in Neuronal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of M35 TFA, a well-characterized galanin receptor ligand, with other alternatives in various neuronal models. The information is compiled from preclinical research to assist in the evaluation of its potential as a pharmacological tool and therapeutic agent.

Introduction to M35 TFA

M35 TFA is the trifluoroacetate salt of M35, a chimeric peptide consisting of galanin(1-13) linked to the bradykinin(2-9) amide. It is a high-affinity ligand for galanin receptors, primarily acting as an antagonist. However, it is crucial to note that M35 can exhibit partial agonist properties depending on the concentration and the presence of endogenous galanin. This dual activity profile makes a thorough understanding of its effects in different neuronal contexts essential.

Comparative Efficacy of M35 TFA and Alternatives

The following tables summarize the available quantitative data on the efficacy of M35 TFA and other commonly used galanin receptor ligands in various neuronal models.

Table 1: Binding Affinities of Galanin Receptor Ligands

CompoundReceptor SubtypeKi (nM)SpeciesReference
M35 TFA GalR1 (human)0.11Human[1]
M35 TFA GalR2 (human)2.0Human[1]
M15GalR (rat striatum)Two-site bindingRat[2]
GalantideNot specifiedNot specifiedNot specified
SNAP 37889 (non-peptide)GalR3Not specifiedNot specified[3]
Galmic (non-peptide)GalR1 > GalR2Not specifiedNot specified

Table 2: Functional Effects of Galanin Receptor Ligands in Neuronal Models

Model SystemLigandConcentrationEffectQuantitative DataReference
Rat Striatum (in vivo microdialysis)M35 300 µMMixed agonist-antagonist on acetylcholine release~50% increase in basal ACh release; partial blockade of galanin-evoked release[2]
Rat Striatum (in vivo microdialysis)M15300 µMFull antagonist of galanin-evoked acetylcholine releaseComplete blockade of galanin-evoked release
Cultured Adult Mouse Dorsal Root Ganglion NeuronsM35 Not specifiedAgonistic effect on neurite outgrowth (in the absence of galanin)Significant enhancement of neurite outgrowth
Rat Model of DepressionM35 Not specifiedBlocks galanin-induced depression-like behaviorNot specified
Rat Model of Neuropathic PainM35 Not specifiedInduces allodynia in non-allodynic ratsDose-dependent effect
Rat Model of Neuropathic PainAR-M961 (GalR1/R2 agonist)High doseAntiallodynic effectDose-dependent increase in mechanical threshold
Rat Model of Neuropathic PainAR-M1896 (GalR2 agonist)Low doseInduces mechanical and cold allodyniaNot specified

Signaling Pathways of Galanin Receptors

M35 TFA exerts its effects by modulating the signaling of galanin receptors, which are G-protein coupled receptors (GPCRs) with three main subtypes: GalR1, GalR2, and GalR3.

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory neuronal effects.

  • GalR2: This receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. GalR2 activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) and Akt signaling pathways, which are often linked to cell survival and plasticity.

Below are diagrams illustrating the primary signaling cascades associated with galanin receptors.

Galanin_Receptor_Signaling cluster_GalR1_3 GalR1 & GalR3 Signaling cluster_GalR2 GalR2 Signaling M35_1_3 M35 TFA (Antagonist) GalR1_3 GalR1 / GalR3 M35_1_3->GalR1_3 Galanin_1_3 Galanin Galanin_1_3->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Neuronal_Inhibition Neuronal Inhibition CREB->Neuronal_Inhibition M35_2 M35 TFA (Antagonist) GalR2 GalR2 M35_2->GalR2 Galanin_2 Galanin Galanin_2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 PLC PLC Gq_11->PLC Akt Akt Pathway Gq_11->Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Neuronal_Plasticity Neuronal Plasticity & Survival MAPK_ERK->Neuronal_Plasticity Akt->Neuronal_Plasticity

Figure 1: Galanin Receptor Signaling Pathways.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments involving galanin receptor ligands.

Neurite Outgrowth Assay

This assay is used to assess the effect of compounds on the growth of neuronal processes.

1. Cell Culture:

  • Dorsal root ganglion (DRG) neurons are a common model. DRGs are dissected from embryonic or neonatal rodents and dissociated into single cells.

  • Cells are plated on a substrate that promotes adhesion and neurite growth, such as laminin or poly-D-lysine coated plates.

  • Cells are cultured in a defined neurobasal medium supplemented with growth factors like NGF, and antimitotic agents to prevent the proliferation of non-neuronal cells.

2. Compound Treatment:

  • After an initial period of attachment and stabilization (e.g., 24 hours), the culture medium is replaced with fresh medium containing the test compounds (e.g., M35 TFA, galanin, or other alternatives) at various concentrations.

  • Control wells receive vehicle solution.

3. Quantification of Neurite Outgrowth:

  • After a defined incubation period (e.g., 48-72 hours), cells are fixed with 4% paraformaldehyde.

  • Neurites are visualized by immunocytochemistry using an antibody against a neuronal marker such as βIII-tubulin.

  • Images are captured using a high-content imaging system.

  • Neurite length and branching are quantified using automated image analysis software.

4. Data Analysis:

  • The average neurite length per neuron is calculated for each treatment condition.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Neurite_Outgrowth_Workflow start Start: Isolate DRG Neurons plate Plate neurons on coated surface start->plate culture Culture in supplemented neurobasal medium plate->culture treat Treat with M35 TFA and controls culture->treat incubate Incubate for 48-72 hours treat->incubate fix Fix and stain for neuronal markers incubate->fix image Acquire images fix->image analyze Quantify neurite length and branching image->analyze end End: Analyze dose-response analyze->end

Figure 2: Experimental Workflow for Neurite Outgrowth Assay.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the extracellular space of the brain in awake, freely moving animals.

1. Animal Surgery:

  • Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus).

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate.

3. Compound Administration and Sample Collection:

  • After a baseline collection period, test compounds (e.g., M35 TFA, galanin) are administered, either systemically or locally through the microdialysis probe (retrodialysis).

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.

4. Neurotransmitter Analysis:

  • The concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

5. Data Analysis:

  • Neurotransmitter levels are expressed as a percentage of the baseline levels.

  • The effects of the test compounds on neurotransmitter release are determined by comparing the levels before and after drug administration.

Conclusion

M35 TFA is a valuable research tool for investigating the role of the galanin system in the central nervous system. Its complex pharmacological profile as both an antagonist and a partial agonist necessitates careful consideration of the experimental context. This guide provides a summary of its comparative efficacy and the methodologies used to assess its function. Further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric disorders.

References

M35 TFA: A Comprehensive Guide to its Dual Agonist/Antagonist Profile at Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M35 TFA, a chimeric peptide of galanin(1-13) and bradykinin(2-9)amide, against other key galanin receptor ligands. It elucidates the dual agonist and antagonist properties of M35 TFA, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Unraveling the Dualistic Nature of M35 TFA

M35 TFA is a high-affinity galanin receptor ligand that exhibits a fascinating dual functionality, acting as both an antagonist and an agonist depending on the cellular context and concentration. While frequently classified as a galanin receptor antagonist, compelling evidence reveals its intrinsic agonistic capabilities. This dual role is particularly evident in its modulation of downstream signaling pathways, such as cyclic AMP (cAMP) production, and its effects on neuronal growth.

A key study demonstrated this concentration-dependent duality in Rin m 5F insulinoma cells. At low nanomolar concentrations (e.g., 1 nM), M35 TFA effectively antagonizes the inhibitory effect of galanin on forskolin-stimulated cAMP production.[1] However, at higher concentrations (15-30 nM), M35 TFA itself acts as an agonist, inhibiting cAMP production.[1]

Furthermore, in the absence of the endogenous ligand galanin, M35 has been shown to have an agonistic effect by promoting neurite outgrowth from cultured adult mouse dorsal root ganglion neurons. Conversely, in the presence of galanin, its antagonistic properties become dominant as it blocks the effects of galanin.

Comparative Analysis of Galanin Receptor Ligands

To better understand the pharmacological profile of M35 TFA, this section provides a comparative analysis of its binding affinity and functional activity against the endogenous ligand, galanin, and other synthetic ligands.

Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in determining its potency. The table below summarizes the dissociation constant (Kd) and inhibitory constant (Ki) values for M35 TFA and other relevant ligands at human galanin receptor subtypes 1 and 2.

LigandReceptor SubtypeKd (nM)Ki (nM)
M35 TFA Galanin Receptor 1 (GalR1)-0.11[1]
M35 TFA Galanin Receptor 2 (GalR2)-2.0[1]
Galanin Galanin Receptor0.1[1]-

Note: Lower Kd and Ki values indicate higher binding affinity.

Functional Activity

The functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor. The dualistic nature of M35 TFA is highlighted in functional assays.

LigandAssayEffect
M35 TFA Forskolin-stimulated cAMP production (Rin m 5F cells)Antagonist at low concentrations (1 nM), reverses galanin's inhibitory effect.
M35 TFA Forskolin-stimulated cAMP production (Rin m 5F cells)Agonist at higher concentrations (15-30 nM), inhibits cAMP production.
M35 TFA Neurite Outgrowth (Dorsal Root Ganglion neurons)Agonist in the absence of galanin.
M35 TFA Neurite Outgrowth (Dorsal Root Ganglion neurons)Antagonist in the presence of galanin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the dual agonist/antagonist role of M35 TFA.

Forskolin-Stimulated cAMP Assay in Rin m 5F Cells

This assay is used to determine the effect of M35 TFA on the intracellular levels of cyclic AMP, a key second messenger in galanin receptor signaling.

Objective: To measure the antagonistic and agonistic effects of M35 TFA on cAMP production.

Materials:

  • Rin m 5F cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Forskolin

  • Galanin

  • M35 TFA

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture Rin m 5F cells in appropriate medium until they reach a suitable confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Wash the cells with PBS and pre-incubate them with different concentrations of M35 TFA for a specified time.

  • Stimulation:

    • Antagonist Mode: Add a fixed concentration of galanin (e.g., 10 nM) along with forskolin to the wells pre-treated with M35 TFA.

    • Agonist Mode: Add forskolin to the wells pre-treated with M35 TFA (without galanin).

  • Incubation: Incubate the plates at 37°C for a defined period to allow for cAMP production.

  • Cell Lysis: Lyse the cells using the provided lysis buffer from the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific assay kit used.

  • Data Analysis: Analyze the data to determine the effect of M35 TFA on cAMP levels in both antagonist and agonist modes.

G

Neurite Outgrowth Assay in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the effect of M35 TFA on the growth of neurites from primary neurons, providing insights into its neurotrophic or neuroinhibitory properties.

Objective: To evaluate the agonistic and antagonistic effects of M35 TFA on neurite outgrowth.

Materials:

  • Dorsal root ganglia (DRGs) from mice or rats

  • Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Enzymes for dissociation (e.g., collagenase, trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • Galanin

  • M35 TFA

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents (e.g., fluorescently-labeled phalloidin for actin or antibodies against neuronal markers like β-III tubulin)

  • Microscope with imaging capabilities

Procedure:

  • DRG Dissection and Dissociation: Dissect DRGs from the spinal column and enzymatically dissociate them into a single-cell suspension.

  • Cell Plating: Plate the dissociated DRG neurons on poly-D-lysine and laminin-coated surfaces.

  • Treatment:

    • Agonist Mode: Treat the neurons with different concentrations of M35 TFA in the absence of galanin.

    • Antagonist Mode: Co-treat the neurons with a fixed concentration of galanin and varying concentrations of M35 TFA.

  • Culture: Culture the neurons for a period sufficient to allow for neurite outgrowth (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and stain for neuronal markers to visualize the neurites.

  • Imaging: Capture images of the stained neurons using a fluorescence microscope.

  • Quantification: Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the total neurite length per neuron, or the number of neurites per neuron using image analysis software.

G

Signaling Pathways

Galanin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is central to the effects of galanin and its ligands, including M35 TFA.

G

Conclusion

The chimeric peptide M35 TFA stands out as a versatile pharmacological tool due to its dual agonist/antagonist activity at galanin receptors. Its ability to either block or mimic the effects of endogenous galanin in a concentration-dependent manner provides a unique mechanism for modulating galaninergic signaling. The experimental data and protocols presented in this guide offer a comprehensive resource for researchers investigating the complex roles of the galanin system in various physiological and pathological processes. A thorough understanding of M35 TFA's dualistic nature is essential for its effective application in the development of novel therapeutics.

References

M35 TFA in Galanin Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of M35 TFA, a tachykinin NK1 receptor antagonist with high affinity for galanin receptors, in the context of galanin knockout models. By examining its performance against alternative galanin receptor ligands and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating the galanin system and its modulation.

Introduction to M35 and the Galanin System

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and feeding behavior. It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3. Galanin knockout (Gal-KO) models, which lack endogenous galanin, are crucial tools for elucidating the peptide's physiological roles and for evaluating the activity of exogenous ligands.

M35 is a chimeric peptide, a galanin receptor antagonist that also exhibits high affinity for the tachykinin NK1 receptor. Its trifluoroacetate salt, M35 TFA, is commonly used in experimental settings. Understanding the activity of M35 TFA in the absence of endogenous galanin is critical for interpreting its mechanism of action and therapeutic potential.

Performance of M35 TFA in Galanin-Deficient Environments

In the absence of endogenous galanin, as is the case in galanin knockout models, M35 TFA exhibits a notable intrinsic agonistic activity at galanin receptors. This is a critical finding, as it suggests that M35 can directly activate galaninergic signaling pathways, rather than solely acting as a competitive antagonist.

Comparison with Other Galanin Ligands

To provide a comprehensive overview, the activity of M35 TFA is compared with other commonly studied galanin receptor antagonists, M40 and Galantide.

LigandTarget ReceptorsBinding Affinity (Ki)Activity ProfileKey Findings in Preclinical Models
M35 TFA GALR1, GALR2, NK1GALR1: 0.11 nM, GALR2: 2.0 nM[1]Mixed agonist/antagonistDemonstrates intrinsic agonist activity in the absence of galanin, promoting neurite outgrowth.[2] In the presence of galanin, it acts as an antagonist. Ameliorates cerulein-induced acute pancreatitis in mice.[3]
M40 GALR1, GALR2Not specifiedAntagonistBlocks galanin-induced inhibition of acetylcholine release more effectively than M35.[4] Does not ameliorate cerulein-induced acute pancreatitis in mice.[3]
Galantide Galanin ReceptorsNot specifiedAntagonistAmeliorates cerulein-induced acute pancreatitis in mice.

Key Experimental Data and Protocols

The following sections detail the experimental protocols for key assays used to characterize the activity of M35 TFA and other galanin ligands.

Cyclic AMP (cAMP) Assay

This assay is crucial for determining the functional activity of ligands at G protein-coupled receptors that modulate adenylyl cyclase activity.

Objective: To measure the effect of M35 TFA on intracellular cAMP levels in cells expressing galanin receptors.

Experimental Protocol:

  • Cell Line: Rin m 5F insulinoma cells, which endogenously express galanin receptors.

  • Treatment:

    • Cells are pre-incubated with M35 TFA at various concentrations.

    • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

    • In antagonist mode experiments, cells are co-incubated with galanin and M35 TFA.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Results with M35 TFA: In Rin m 5F cells, M35 TFA demonstrates a dual effect. At low concentrations (1 nM), it antagonizes the inhibitory effect of 10 nM galanin on forskolin-stimulated cAMP production. However, at higher concentrations (15 and 30 nM), M35 TFA acts as a galanin receptor agonist, inhibiting cAMP production on its own.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of neurites from neurons, a key process in neuronal development and regeneration.

Objective: To evaluate the direct effect of M35 TFA on neurite outgrowth from dorsal root ganglion (DRG) neurons.

Experimental Protocol:

  • Cell Culture: Primary cultures of adult mouse DRG neurons are established.

  • Treatment: Neurons are cultured in the presence of varying concentrations of M35 TFA.

  • Analysis: After a set incubation period (e.g., 48-72 hours), cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The length and number of neurites are quantified using microscopy and image analysis software.

  • Controls: A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor, NGF) are included.

Results with M35 TFA: In cultured adult mouse DRG neurons, M35 TFA significantly enhances neurite outgrowth in the absence of endogenous galanin, demonstrating its intrinsic agonistic activity.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Galanin and Tachykinin NK1 Receptor Signaling

cluster_galanin Galanin Signaling cluster_nk1 Tachykinin NK1 Signaling Galanin Galanin GALR1 GALR1 Galanin->GALR1 Binds GALR2 GALR2 Galanin->GALR2 Binds Gi Gαi GALR1->Gi Activates Gq Gαq GALR2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ IP3->Ca2 Releases SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Gq_nk1 Gαq NK1R->Gq_nk1 Activates PLC_nk1 Phospholipase C Gq_nk1->PLC_nk1 Activates DAG DAG PLC_nk1->DAG Produces PKC PKC DAG->PKC Activates M35 M35 TFA M35->GALR1 Binds (Agonist/Antagonist) M35->GALR2 Binds (Agonist/Antagonist) M35->NK1R Binds (Antagonist)

Caption: Signaling pathways of Galanin and Tachykinin NK1 receptors and the action of M35 TFA.

Experimental Workflow for cAMP Assay

cluster_workflow cAMP Assay Workflow start Start plate_cells Plate Rin m 5F cells start->plate_cells pre_incubate Pre-incubate with M35 TFA plate_cells->pre_incubate stimulate Stimulate with Forskolin (and Galanin for antagonist mode) pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_cAMP Measure cAMP (RIA/ELISA) lyse_cells->measure_cAMP analyze Analyze Data (EC50/IC50) measure_cAMP->analyze end End analyze->end

Caption: Workflow for determining M35 TFA activity on cAMP production.

Experimental Workflow for Neurite Outgrowth Assay

cluster_workflow Neurite Outgrowth Assay Workflow start Start culture_drg Culture DRG neurons start->culture_drg treat Treat with M35 TFA culture_drg->treat incubate Incubate (48-72h) treat->incubate fix_stain Fix and Stain (β-III tubulin) incubate->fix_stain quantify Quantify Neurite Length fix_stain->quantify analyze Data Analysis quantify->analyze end End analyze->end

Caption: Workflow for assessing the effect of M35 TFA on neurite outgrowth.

Conclusion

The available evidence strongly suggests that M35 TFA exhibits intrinsic agonistic activity at galanin receptors in an environment devoid of endogenous galanin, such as in galanin knockout models. This characteristic distinguishes it from purely antagonistic compounds like M40. The dual agonist/antagonist profile of M35 TFA, dependent on the presence of the endogenous ligand, makes it a unique tool for probing the galanin system. For researchers in drug development, this highlights the importance of characterizing compound activity in both the presence and absence of the native ligand, particularly when targeting systems with tonic activity. The provided experimental protocols and comparative data offer a solid foundation for designing and interpreting studies aimed at modulating the galanin system for therapeutic benefit. Further in vivo studies directly comparing the effects of M35 TFA in wild-type and galanin knockout mice would provide more definitive insights into its physiological and potential therapeutic roles.

References

A Head-to-Head Comparison of M35 TFA and Other Galanin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the galanin antagonist M35 TFA with other prominent alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate informed decisions in research and development.

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. These receptors are implicated in a variety of physiological processes, including pain perception, mood regulation, and feeding behavior, making them attractive targets for therapeutic intervention. The development of selective antagonists for these receptors is crucial for elucidating their specific functions and for the advancement of novel therapeutics. This guide focuses on M35 TFA, a well-characterized galanin antagonist, and compares its performance with other key antagonists: M40, M87, and SNAP 37889.

Quantitative Comparison of Galanin Antagonists

The following tables summarize the binding affinities and functional activities of M35 TFA and its counterparts. This data has been compiled from various in vitro studies to provide a clear, comparative overview.

Table 1: Binding Affinity (Ki in nM) of Galanin Antagonists at Human Galanin Receptors

AntagonistGALR1GALR2GALR3Reference(s)
M35 TFA 0.112.0-[1]
M40 1.825.1-
M87 42013.1-
SNAP 37889 >10,000>10,00017.44[2]

Table 2: Functional Activity Profile of Galanin Antagonists

AntagonistReceptor Target(s)Functional EffectKey In Vitro ObservationsReference(s)
M35 TFA GALR1 > GALR2Antagonist/Partial AgonistAt low concentrations (1 nM), reverses galanin-mediated inhibition of cAMP. At higher concentrations (15-30 nM), acts as an agonist, inhibiting forskolin-stimulated cAMP production.
M40 Non-selectiveAntagonist/Weak Partial AgonistPotent antagonist at central galanin receptors. Exhibits weak partial agonist activity at peripheral GALR2 receptors at concentrations >100 nM.
M87 GALR2 selectiveAntagonistSelectively blocks galanin-induced inositol phosphate release in cells expressing GALR2.
SNAP 37889 GALR3 selectiveAntagonistCompetitively antagonizes galanin-evoked inhibition of adenylyl cyclase in cells expressing GALR3.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize galanin antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells stably or transiently expressing the human galanin receptor subtype of interest (e.g., HEK293, CHO cells) are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA). Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled antagonist (e.g., M35 TFA) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

    • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation and Inositol Phosphate Measurement

These assays determine the functional effect of an antagonist on receptor signaling.

cAMP Accumulation Assay (for GALR1 and GALR3)

GALR1 and GALR3 are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Culture and Treatment:

    • Cells expressing GALR1 or GALR3 are seeded in 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To measure antagonist activity, cells are incubated with the antagonist at various concentrations before being stimulated with a known concentration of galanin and a cAMP-stimulating agent like forskolin.

    • To assess potential agonist activity, cells are treated with the antagonist alone in the presence of forskolin.

  • cAMP Measurement:

    • The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

    • For example, in a LANCE Ultra cAMP assay, cell lysates are incubated with a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

Inositol Phosphate (IP) Accumulation Assay (for GALR2)

GALR2 is coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol phosphates.

  • Cell Labeling and Treatment:

    • Cells expressing GALR2 are labeled overnight with [3H]-myo-inositol.

    • The cells are then washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.

    • To measure antagonist activity, cells are pre-incubated with the antagonist at various concentrations before stimulation with galanin.

  • IP Measurement:

    • The reaction is stopped by the addition of an acid (e.g., perchloric acid).

    • The inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

    • The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

Visualizing the Landscape of Galanin Antagonism

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing galanin antagonists.

Galanin_Signaling_Pathways cluster_galr1_3 GALR1/GALR3 Signaling cluster_galr2 GALR2 Signaling galanin1 Galanin galr1_3 GALR1/GALR3 galanin1->galr1_3 gi_go Gi/o galr1_3->gi_go ac Adenylyl Cyclase gi_go->ac Inhibition camp cAMP ac->camp atp ATP atp->ac galanin2 Galanin galr2 GALR2 galanin2->galr2 gq_11 Gq/11 galr2->gq_11 plc Phospholipase C gq_11->plc Activation ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC Activation dag->pkc M35 M35 TFA (Antagonist at low conc. Agonist at high conc.) M35->galr1_3 M40 M40 (Non-selective Antagonist) M40->galr1_3 M40->galr2 M87 M87 (GALR2 Antagonist) M87->galr2 SNAP37889 SNAP 37889 (GALR3 Antagonist) SNAP37889->galr1_3 Specifically GALR3

Caption: Galanin receptor signaling pathways and points of antagonist intervention.

Experimental_Workflow start Start: Candidate Galanin Antagonist binding_assay Radioligand Binding Assay (Determine Ki at GALR1, GALR2, GALR3) start->binding_assay selectivity Assess Receptor Selectivity binding_assay->selectivity functional_assays Functional Assays selectivity->functional_assays Selective or Non-selective cAMP_assay cAMP Accumulation Assay (for GALR1/GALR3 activity) functional_assays->cAMP_assay ip_assay Inositol Phosphate Assay (for GALR2 activity) functional_assays->ip_assay agonist_antagonist Determine Agonist vs. Antagonist Activity cAMP_assay->agonist_antagonist ip_assay->agonist_antagonist in_vivo In Vivo Studies (e.g., behavioral models, disease models) agonist_antagonist->in_vivo Potent and selective antagonist end End: Characterized Antagonist Profile in_vivo->end

Caption: Experimental workflow for the characterization of galanin receptor antagonists.

Conclusion

The choice of a galanin antagonist for a particular research application depends critically on its receptor selectivity and functional profile. M35 TFA is a potent antagonist, particularly at the GALR1 receptor, but its partial agonist activity at higher concentrations must be considered in experimental design. M40 offers broad, non-selective antagonism, making it suitable for studies investigating the overall effects of galanin signaling. For dissecting the specific roles of GALR2 and GALR3, the selective antagonists M87 and SNAP 37889, respectively, are invaluable tools. This guide provides a foundational resource for researchers to compare these key galanin antagonists and select the most appropriate compound for their scientific inquiries.

References

Comparative Analysis of M35's Binding to Galanin Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding characteristics of the chimeric peptide M35 to galanin receptors. It provides a synthesis of available binding affinity data for M35 and other key galanin receptor ligands, alongside detailed experimental protocols and a discussion on the potential influence of trifluoroacetic acid (TFA) on these measurements.

M35, a chimeric peptide consisting of galanin (1-13) and bradykinin (2-9) amide, is a high-affinity ligand for galanin receptors, acting primarily as an antagonist.[1][2] It has been a valuable tool in studying the physiological roles of the galaninergic system. This guide provides a comparative look at its binding properties relative to other galanin receptor modulators.

Data Presentation: A Comparative Look at Binding Affinities

LigandReceptor Subtype(s)Binding Affinity ConstantSpeciesCell/Tissue TypeReference
M35 GalR1Ki: 0.11 nMHuman-[3]
GalR2Ki: 2.0 nMHuman-[3]
Galanin ReceptorsKd: 0.1 nM--[3]
Galanin ReceptorsKd: 0.3 ± 0.1 nM and 0.52 ± 0.03 µM (two sites)RatRin m 5F cells
M40 GalR1Ki: 1.82 nM--
GalR2Ki: 5.1 nM--
Galanin ReceptorsIC50: 3-15 nMRatBrain
Galanin ReceptorsIC50: 15 nMRatHypothalamic membranes
C7 Galanin ReceptorsIC50: 0.2 nMRatHypothalamic membranes
M32 Galanin ReceptorsHigh Affinity (Kd in nM range)-Spinal cord
NPY Y1 ReceptorKi: 13 nMGuinea-pig-
NPY Y2 ReceptorKi: 4 nMGuinea-pig-
NPY Y4 ReceptorKi: 30 nMGuinea-pig-

Note: The binding affinity of M32 is also shown for Neuropeptide Y (NPY) receptors, reflecting its chimeric nature.

The Potential Influence of Trifluoroacetic Acid (TFA)

Synthetic peptides like M35 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final peptide product is typically a TFA salt. It is crucial for researchers to be aware that residual TFA can potentially influence experimental results, including binding assays. The presence of TFA can alter the peptide's conformation and charge, which may affect its interaction with the target receptor. For highly sensitive and quantitative binding studies, it is recommended to consider methods for TFA removal or to perform a careful analysis of its concentration in the peptide sample.

Experimental Protocols

Accurate determination of binding kinetics is paramount in drug discovery and pharmacological research. The following are detailed methodologies for two common techniques used to study peptide-receptor interactions.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kd or Ki) of M35 and other ligands for galanin receptors.

Materials:

  • Cell membranes prepared from cells expressing galanin receptors (e.g., CHO or HEK293 cells) or from native tissues (e.g., rat brain homogenates).

  • Radiolabeled ligand (e.g., [¹²⁵I]-galanin).

  • Unlabeled ligands (M35, M40, etc.) at a range of concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand (e.g., M35).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor ligand concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the kinetics (k_on, k_off) and affinity (Kd) of the interaction.

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the binding of M35 to a galanin receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Purified galanin receptor (ligand).

  • M35 peptide (analyte) at various concentrations.

  • Amine coupling reagents (EDC, NHS).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified galanin receptor over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the M35 peptide in running buffer over the immobilized receptor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection.

  • Dissociation Phase:

    • After the injection of M35, flow running buffer over the chip and monitor the decrease in the SPR signal as the peptide dissociates from the receptor.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

Mandatory Visualization

Galanin Receptor Signaling Pathways

Galanin receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Galanin_Signaling cluster_galr1_3 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling Galanin Galanin GalR1/3 GalR1/3 Galanin->GalR1/3 Binds Gi/o Gi/o GalR1/3->Gi/o Activates AC_inhibition Adenylate Cyclase (Inhibition) Gi/o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Galanin_2 Galanin GalR2 GalR2 Galanin_2->GalR2 Binds Gq/11 Gq/11 GalR2->Gq/11 Activates PLC_activation Phospholipase C (Activation) Gq/11->PLC_activation PIP2_hydrolysis PIP2 → IP3 + DAG PLC_activation->PIP2_hydrolysis IP3 IP3 PIP2_hydrolysis->IP3 DAG DAG PIP2_hydrolysis->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Galanin receptor signaling pathways.

Experimental Workflow for SPR Analysis

The workflow for determining peptide-receptor binding kinetics using Surface Plasmon Resonance.

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize_Receptor Immobilize Galanin Receptor on Sensor Chip Start->Immobilize_Receptor Prepare_Analyte Prepare Serial Dilutions of M35 Peptide Immobilize_Receptor->Prepare_Analyte Inject_Analyte Inject M35 over Receptor Surface (Association) Prepare_Analyte->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate_Surface Regenerate Sensor Surface Inject_Buffer->Regenerate_Surface Analyze_Data Analyze Sensorgram Data (k_on, k_off, Kd) Regenerate_Surface->Analyze_Data End End Analyze_Data->End

Caption: SPR experimental workflow.

References

Safety Operating Guide

Proper Disposal of Galanin Receptor Ligand M35 TFA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are provided with essential, immediate safety and logistical information for the proper disposal of Galanin Receptor Ligand M35 TFA. This guide offers a clear, step-by-step operational plan to ensure the safe handling and disposal of this chemical, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The trifluoroacetic acid (TFA) component of this compound is corrosive and can cause severe skin burns and eye damage. Vapors may also be harmful if inhaled.[1][2][3]

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Ventilation Work in a well-ventilated area, preferably a fume hood

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteImmediate Action
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste: Chemically Contaminated Debris".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The first rinse of any glassware that contained the compound must also be collected as hazardous waste.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed. Trifluoroacetic acid is a strong acid and can react with bases and other incompatible materials.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Use secondary containment, such as a plastic tub, to prevent spills.

  • Segregate the waste from incompatible chemicals, particularly bases and oxidizing agents.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for waste collection requests. This may involve an online form or a direct call to the EHS office.

Experimental Workflow for Waste Disposal

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal prep1 Wear Appropriate PPE prep2 Work in a Ventilated Area collect1 Segregate Solid and Liquid Waste prep2->collect1 collect2 Use Designated, Labeled Containers collect1->collect2 collect3 Include Contaminated Labware collect2->collect3 store1 Seal Containers Tightly collect3->store1 store2 Store in Secondary Containment store1->store2 store3 Segregate from Incompatibles store2->store3 dispose1 Contact Environmental Health & Safety (EHS) store3->dispose1 dispose2 Schedule Waste Pickup dispose1->dispose2

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Disposal Components

cluster_waste_types Waste Forms cluster_containment Containment cluster_action Action M35 This compound Solid Solid Waste (Unused Product) M35->Solid Liquid Liquid Waste (Solutions) M35->Liquid Debris Contaminated Debris (Gloves, Tips) M35->Debris Container Sealed, Labeled Waste Container Solid->Container Liquid->Container Debris->Container Secondary Secondary Containment Container->Secondary Segregate Segregate Incompatibles Secondary->Segregate EHS Contact EHS for Pickup Segregate->EHS

Caption: Key components and actions in the M35 TFA disposal process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.